3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
Description
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Properties
IUPAC Name |
3-(4-methoxyanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVPARJLXXAYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470153 | |
| Record name | 3-(4-Methoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61916-60-7 | |
| Record name | 3-(4-Methoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Methoxyphenyl)succinamic Acid: A Structural Isomer of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
A Note on Chemical Identification: Initial searches for the compound 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid did not yield a specific, registered CAS number, suggesting it is not a commonly cataloged substance. This guide will therefore focus on its structural isomer, N-(4-Methoxyphenyl)succinamic acid (CAS No. 56106-05-9) . This compound shares the same molecular formula (C₁₁H₁₃NO₄) and molecular weight (223.23 g/mol ) and serves as a valuable proxy for understanding the chemical and biological potential of this structural class.[1]
Introduction and Significance
N-(4-Methoxyphenyl)succinamic acid belongs to the family of N-aryl succinamic acids, which are derivatives of succinic acid, a key intermediate in cellular metabolism. The presence of the 4-methoxyphenyl (p-anisidyl) group imparts specific electronic and steric properties that make it an attractive scaffold in medicinal chemistry and materials science. These molecules serve as versatile building blocks in organic synthesis, primarily for the development of more complex bioactive compounds and potential drug candidates.[1] The inherent functionality—a carboxylic acid and an amide—allows for diverse chemical modifications, making it a valuable intermediate for creating libraries of compounds for biological screening.[1] Research into related structures, such as succinimide derivatives, has revealed a wide range of biological activities, including antioxidant, anti-diabetic, and anticholinesterase properties, highlighting the therapeutic potential of this chemical class.[2]
Synthesis and Mechanism
The most direct and common method for synthesizing N-aryl succinamic acids is through the nucleophilic acyl substitution reaction between an aromatic amine and succinic anhydride. This reaction is efficient and typically proceeds under mild conditions.
Causality of the Experimental Choice:
The reaction mechanism hinges on the high reactivity of the cyclic anhydride. The lone pair of electrons on the nitrogen atom of the aniline derivative (p-anisidine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the five-membered ring to form the corresponding amide and a terminal carboxylic acid. The reaction is generally clean, with the primary product precipitating out of a non-polar solvent, simplifying purification. Toluene is a suitable solvent as it allows for gentle heating if necessary and is non-reactive.[3]
Detailed Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)succinamic acid
This protocol is adapted from the synthesis of structurally similar N-aryl succinamic acids.[3]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 0.01 moles of succinic anhydride in 25 mL of toluene.
-
Addition of Amine: In a separate beaker, dissolve 0.01 moles of p-anisidine (4-methoxyaniline) in 20 mL of toluene.
-
Reaction Initiation: While stirring the succinic anhydride solution at room temperature, add the p-anisidine solution dropwise over a period of 15-20 minutes.
-
Reaction Completion: Continue stirring the resulting mixture for one hour at room temperature. An off-white precipitate should begin to form. Let the mixture stand for an additional hour to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Treat the mixture with dilute hydrochloric acid to neutralize any unreacted p-anisidine.
-
Filter the resulting solid product under suction using a Büchner funnel.
-
Wash the solid thoroughly with deionized water to remove any remaining succinic anhydride or succinic acid (formed from hydrolysis of the anhydride).
-
Recrystallize the crude product from ethanol to obtain pure, colorless crystals of N-(4-Methoxyphenyl)succinamic acid.
-
-
Characterization: Confirm the purity and identity of the compound using techniques such as melting point determination, elemental analysis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for N-(4-Methoxyphenyl)succinamic acid.
Physico-Chemical and Structural Properties
The properties of N-(4-Methoxyphenyl)succinamic acid are tabulated below. While some experimental data is limited, many properties can be reliably predicted or inferred from closely related compounds.
| Property | Value / Information | Source |
| CAS Number | 56106-05-9 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Colorless to off-white solid/powder. | Inferred from[3] |
| Melting Point | Not specified; expected to be a crystalline solid with a distinct melting point. | |
| Solubility | Soluble in ethanol for recrystallization; likely soluble in other polar organic solvents like DMF, DMSO. Poorly soluble in water and non-polar solvents like toluene. | Inferred from[3] |
| Structural Features | Contains a phenyl ring, an ether (methoxy) group, an amide linkage, and a carboxylic acid. The conformations of the N-H and C=O bonds in the amide segment are typically anti to each other in the solid state. | [3] |
Potential Applications in Drug Development and Research
N-(4-Methoxyphenyl)succinamic acid and its derivatives are of significant interest to researchers in drug discovery due to their synthetic accessibility and diverse biological potential.
-
Scaffold for Bioactive Molecules: The compound is primarily used as an intermediate. The carboxylic acid can be converted into esters, amides, or hydrazides, while the amide N-H can be further functionalized. This allows for the creation of a library of derivatives for screening against various biological targets.[1]
-
Enzyme Inhibition: Hydroxamic acids, which can be synthesized from N-substituted succinimides (a cyclized form of succinamic acids), are a well-known class of metalloenzyme inhibitors.[4][5] They have been successfully developed as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), both of which are important targets in cancer therapy.[4][5]
-
Antioxidant and Neuroprotective Agents: Related succinimide derivatives have demonstrated potent antioxidant and anticholinesterase activities.[2] This suggests that derivatives of N-(4-Methoxyphenyl)succinamic acid could be explored for the treatment of neurodegenerative diseases like Alzheimer's, where oxidative stress and cholinergic deficit are key pathological features.[2]
Logical Workflow for Derivative Screening
Caption: A potential drug discovery workflow using the target scaffold.
Safety and Handling
Specific toxicological data for N-(4-Methoxyphenyl)succinamic acid is not thoroughly investigated. Therefore, it is crucial to handle this compound with care, following standard laboratory safety protocols and referencing the safety data for structurally similar chemicals.
-
GHS Hazard Classification (Inferred): Based on related compounds like 4-methoxycinnamic acid and 2-(4-methoxyphenyl)succinic acid, this compound may be classified as:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[7]
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Skin: Wash off immediately with soap and plenty of water.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
-
Ingestion: Do not induce vomiting. Drink plenty of water and seek immediate medical attention.[7]
-
References
- 1. N-(4-Methoxy-phenyl)-succinamic acid [myskinrecipes.com]
- 2. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. 2-(4-Methoxyphenyl)succinic acid | C11H12O5 | CID 235913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A-Z Guide to the Structural Elucidation of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid: A Multi-technique Approach
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research.[1] It ensures identity, purity, and provides the foundational data for predicting physicochemical properties, metabolic pathways, and pharmacological activity. This in-depth guide provides a comprehensive, field-proven workflow for the complete structural elucidation of 3-[(4-methoxyphenyl)amino]-3-oxopropanoic acid. We move beyond simple data reporting, focusing on the causality behind experimental choices and the logical integration of data from multiple analytical techniques. This document serves as a robust template for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.
Introduction: Defining the Analytical Challenge
The target molecule, this compound (Molecular Formula: C₁₀H₁₁NO₄), presents a discrete set of analytical questions owing to its specific combination of functional groups: a carboxylic acid, a secondary amide, a p-substituted aromatic ring, and a methoxy ether.
Core Structural Hypotheses to Validate:
-
Molecular Formula and Weight: Confirmation of the elemental composition (C₁₀H₁₁NO₄) and corresponding molecular weight.
-
Functional Group Identity: Definitive identification of the carboxylic acid (-COOH), amide (-NH-C=O), methoxy (-OCH₃), and aromatic ring moieties.
-
Connectivity (Atom-to-Atom Mapping): Unambiguous confirmation of the molecular backbone: (4-methoxyphenyl)-NH-(C=O)-CH₂-(C=O)-OH.
-
Isomeric Purity: Confirmation of the para (1,4) substitution on the aromatic ring, as opposed to ortho or meta isomers.
-
Overall Purity: Assessment of the sample's purity, identifying any potential residual starting materials or synthesis byproducts.
The Strategic Analytical Workflow
A logical, phased approach prevents ambiguity and ensures that data from one technique informs the next. The workflow is designed to move from broad, general information (molecular weight, functional groups) to highly specific, detailed information (atomic connectivity).
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: The First Answer - Molecular Weight
Expertise & Causality: Mass spectrometry is the first-line technique because it provides the single most crucial piece of data: the molecular weight of the compound.[2] High-Resolution Mass Spectrometry (HRMS) is specified to also obtain the accurate mass, which allows for the confident determination of the molecular formula. Electrospray Ionization (ESI) is the chosen method as it's a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and maximizing the abundance of the molecular ion.[2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water, with 0.1% formic acid to promote protonation ([M+H]⁺) or 0.1% ammonium hydroxide for deprotonation ([M-H]⁻).
-
Instrument: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize data acquisition.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Identify the monoisotopic mass for the protonated ([M+H]⁺) and/or deprotonated ([M-H]⁻) molecule. Use the instrument software to calculate the elemental composition based on the accurate mass.
Expected Data & Interpretation
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₁₁NO₄ | Based on hypothetical synthesis. |
| Exact Mass | 209.0688 | Calculated for C₁₀H₁₁NO₄. |
| [M+H]⁺ (Positive Mode) | 210.0761 | C₁₀H₁₂NO₄⁺ |
| [M-H]⁻ (Negative Mode) | 208.0615 | C₁₀H₁₀NO₄⁻ |
Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) provides valuable structural clues by breaking the molecule apart and analyzing the fragments.[2] For aromatic amides, a characteristic fragmentation is the cleavage of the N-CO bond.[5][6]
Key Expected Fragments ([M+H]⁺ mode):
-
m/z 124.07: Acylium ion formed by cleavage of the amide C-N bond, corresponding to [CH₃O-C₆H₄-NH₂]⁺.
-
m/z 108.04: Loss of the methoxy group's methyl radical followed by rearrangement.
-
m/z 87.01: Fragment corresponding to the malonamic acid portion [HOOC-CH₂-CO]⁺.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups.[4] The vibrational frequencies of bonds act like fingerprints. For this molecule, we are specifically looking for the characteristic stretches of the carboxylic acid O-H, the amide N-H, and the two distinct carbonyl (C=O) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Background: Record a background spectrum of the clean, empty crystal.
-
Sample Spectrum: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| 3300-2500 (Broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding.[7][8] |
| ~3300 (Sharp/Medium) | N-H stretch | Secondary Amide | Confirms the presence of the amide N-H bond. |
| ~1720-1700 | C=O stretch | Carboxylic Acid | Carbonyl of the acid functional group.[8][9] |
| ~1670-1650 | C=O stretch (Amide I) | Secondary Amide | The lower frequency compared to the acid is due to resonance with the nitrogen lone pair.[9][10] |
| ~1550 | N-H bend (Amide II) | Secondary Amide | A key diagnostic peak for secondary amides.[10][11] |
| ~1600, ~1500 | C=C stretch | Aromatic Ring | Confirms the presence of the phenyl ring. |
| ~1250 | C-O stretch | Aryl Ether | Indicates the C-O bond of the methoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[12] ¹H NMR tells us about the number and environment of protons, while ¹³C NMR does the same for carbon.[13] 2D NMR experiments are then used to piece the puzzle together, definitively showing which atoms are connected to which.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure the exchangeable protons (acid -COOH and amide -NH) are visible.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm).
-
Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.
¹H NMR: Proton Environment and Connectivity
Interpretation Strategy: We analyze four key features: number of signals (number of unique proton environments), chemical shift (δ) (electronic environment), integration (number of protons per signal), and multiplicity (number of neighboring protons via the n+1 rule).[14][15]
Predicted ¹H NMR Data (in DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | ~12.5 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often broad. |
| Hₑ | ~10.0 | Singlet | 1H | -NH- | Amide protons are deshielded and appear as singlets in DMSO. |
| Hc, Hc' | ~7.5 | Doublet | 2H | Aromatic | Protons ortho to the -NH group, deshielded by its electron-withdrawing character. |
| Hd, Hd' | ~6.9 | Doublet | 2H | Aromatic | Protons ortho to the -OCH₃ group, shielded by its electron-donating character. |
| Hf | ~3.7 | Singlet | 3H | -OCH₃ | Typical chemical shift for methoxy protons.[16] |
| Hₑ | ~3.4 | Singlet | 2H | -CH₂- | Methylene protons between two carbonyl groups are deshielded. |
¹³C NMR: The Carbon Skeleton
Interpretation Strategy: ¹³C NMR reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., sp², sp³, carbonyl).
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169 | C=O (Acid) | Carboxylic acid carbonyls are highly deshielded.[9] |
| ~165 | C=O (Amide) | Amide carbonyls are slightly less deshielded than acid carbonyls.[11] |
| ~155 | C (Aromatic, C-O) | Aromatic carbon attached to the electron-donating -OCH₃ group. |
| ~132 | C (Aromatic, C-N) | Aromatic carbon attached to the nitrogen. |
| ~121 | CH (Aromatic) | Aromatic carbons ortho to the -NH group. |
| ~114 | CH (Aromatic) | Aromatic carbons ortho to the -OCH₃ group. |
| ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~42 | -CH₂- | Aliphatic carbon adjacent to carbonyl groups. |
2D NMR: Assembling the Fragments
Causality: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.[17] COSY shows ¹H-¹H couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting the fragments.
Caption: Key 2D NMR correlations for structure confirmation.
Key 2D NMR Correlations to Confirm Connectivity:
-
COSY: A cross-peak between the aromatic protons at ~7.5 ppm and ~6.9 ppm confirms they are adjacent on the ring.
-
HSQC: A cross-peak between the ¹H signal at ~3.4 ppm and the ¹³C signal at ~42 ppm definitively assigns them as the -CH₂- group.
-
HMBC (Crucial Connections):
-
The amide proton (~10.0 ppm) will show a correlation to the amide carbonyl carbon (~165 ppm) and the aromatic carbon it's attached to (~132 ppm). This links the phenyl ring to the amide nitrogen.
-
The methylene protons (~3.4 ppm) will show correlations to both the amide carbonyl carbon (~165 ppm) and the acid carbonyl carbon (~169 ppm). This is the definitive link that places the -CH₂- group between the two carbonyls.
-
The aromatic protons at ~7.5 ppm (ortho to NH) will show a correlation to the amide carbonyl carbon, further solidifying the N-aryl bond.
-
Final Data Integration and Conclusion
By synthesizing the data from all techniques, we build an unassailable case for the structure of this compound.
-
HRMS confirmed the molecular formula is C₁₀H₁₁NO₄.
-
FTIR confirmed the presence of carboxylic acid, secondary amide, and aromatic ether functional groups.
-
¹H and ¹³C NMR provided the correct number and type of proton and carbon environments.
-
2D NMR (COSY, HSQC, HMBC) unequivocally established the connectivity of the molecular fragments, confirming the p-substituted phenyl ring is attached to the amide nitrogen, which is in turn bonded to a carbonyl, followed by a methylene group, and finally a carboxylic acid.
The collective, cross-validating data from these orthogonal techniques provides definitive proof of the structure as this compound.
References
- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jchps.com [jchps.com]
- 13. azooptics.com [azooptics.com]
- 14. Interpreting | OpenOChem Learn [learn.openochem.org]
- 15. acdlabs.com [acdlabs.com]
- 16. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to N-(4-Methoxyphenyl)malonamic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)malonamic acid, a malonamic acid derivative with potential applications in medicinal chemistry and drug development. The document details the compound's chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on a robust, step-by-step synthetic protocol, including the underlying chemical principles and considerations for reaction optimization. Furthermore, this guide explores the potential therapeutic relevance of this compound by drawing parallels with structurally related malonamic acid derivatives that have demonstrated significant biological activities. Experimental workflows for physicochemical characterization and preliminary biological screening are also presented. This document is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Introduction: The Therapeutic Potential of Malonamic Acid Scaffolds
Malonamic acid and its derivatives represent a class of organic compounds that have garnered increasing interest within the pharmaceutical sciences. Structurally, they are monoamides of malonic acid, possessing both a carboxylic acid and an amide functional group. This unique arrangement allows for diverse chemical modifications and the ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions.
Derivatives of malonamic acid have been investigated for a range of therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[1][2][3] The core malonamic acid scaffold serves as a versatile template for the design of novel bioactive molecules. The introduction of various substituents allows for the fine-tuning of physicochemical properties and biological activity. The title compound, 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid, also known as N-(4-methoxyphenyl)malonamic acid, incorporates a methoxyphenyl moiety, a common functional group in many pharmaceuticals that can influence properties such as solubility, metabolic stability, and target binding.
This guide will provide a detailed exploration of N-(4-methoxyphenyl)malonamic acid, from its fundamental chemical properties to its potential as a building block in drug discovery programs.
Compound Profile: N-(4-Methoxyphenyl)malonamic Acid
IUPAC Nomenclature and Structure
The correct IUPAC name for the topic compound is This compound .[4] It is also commonly referred to as N-(4-methoxyphenyl)malonamic acid.
The chemical structure is characterized by a central propanoic acid backbone with an amide linkage to a 4-methoxyphenyl group at the C3 position.
Molecular Formula: C₁₁H₁₁NO₄[5]
Molecular Weight: 221.21 g/mol [5]
SMILES: COC1=CC=C(C=C1)NC(=O)CC(=O)O
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of N-(4-methoxyphenyl)malonamic acid is presented in the table below. These parameters are crucial for assessing the compound's drug-like properties and potential for oral bioavailability.
| Property | Value | Source |
| Molecular Weight | 221.21 g/mol | [5] |
| XLogP3 | 0.8 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Topological Polar Surface Area | 75.6 Ų | [6] |
Synthesis of N-(4-Methoxyphenyl)malonamic Acid
The synthesis of N-(4-methoxyphenyl)malonamic acid can be achieved through the acylation of 4-methoxyaniline with a suitable malonic acid derivative. A common and effective method involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a malonic acid equivalent.
Synthetic Scheme
Caption: Synthetic route for N-(4-Methoxyphenyl)malonamic acid.
Step-by-Step Experimental Protocol
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-Methoxyaniline (p-anisidine)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Meldrum's acid (1.44 g, 10 mmol) and anhydrous toluene (100 mL).
-
Addition of Amine: While stirring at room temperature, add 4-methoxyaniline (1.23 g, 10 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove any unreacted 4-methoxyaniline.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the pure N-(4-methoxyphenyl)malonamic acid as a solid.
Potential Applications in Drug Discovery
While specific biological data for N-(4-methoxyphenyl)malonamic acid is not extensively available in the public domain, the broader class of malonamic acid derivatives has shown promise in several therapeutic areas.
Enzyme Inhibition
Malonic acid and its derivatives are known to act as competitive inhibitors of succinate dehydrogenase, an enzyme of the citric acid cycle and the electron transport chain. Furthermore, more complex malonamide derivatives have been synthesized and evaluated as inhibitors for other enzymes, such as matrix metalloproteinases (MMPs).[3] The carboxylic acid and amide moieties of N-(4-methoxyphenyl)malonamic acid can potentially interact with the active sites of various enzymes.
Antimicrobial Activity
Recent studies have highlighted the potential of malonamide derivatives as antibacterial and antifungal agents.[2][7] For instance, certain derivatives have demonstrated activity against multidrug-resistant pathogens. The structural features of N-(4-methoxyphenyl)malonamic acid make it a candidate for investigation as a novel antimicrobial scaffold.
CNS Activity
The structural similarity to other neurologically active compounds suggests that derivatives of N-(4-methoxyphenyl)malonamic acid could be explored for their potential effects on the central nervous system.
Proposed Experimental Workflows
To elucidate the therapeutic potential of N-(4-methoxyphenyl)malonamic acid, a systematic experimental approach is recommended.
Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
Preliminary Biological Screening Cascade
Caption: A tiered approach for biological screening.
Conclusion
N-(4-methoxyphenyl)malonamic acid is a readily synthesizable compound with a chemical scaffold that holds significant potential for drug discovery. Its structural features, including the malonamic acid core and the 4-methoxyphenyl substituent, provide a foundation for the development of novel therapeutic agents. The synthetic and experimental workflows outlined in this guide offer a clear path for researchers to explore the physicochemical properties and biological activities of this and related compounds. Further investigation into the pharmacology of N-(4-methoxyphenyl)malonamic acid is warranted to fully understand its potential contributions to the field of medicinal chemistry.
References
- 1. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-Oxopropanoic Acid | C3H5NO3 | CID 75367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-METHOXYPHENYL)MALEAMIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid from p-Anisidine
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid, a critical intermediate in pharmaceutical development. The document provides a robust framework for its preparation, emphasizing scientific integrity, experimental reproducibility, and safety.
Strategic Overview and Compound Significance
This compound, also known as N-(4-methoxyphenyl)malonamic acid, is a key structural component in numerous pharmacologically active molecules. The presence of the p-methoxyphenyl group often imparts favorable pharmacokinetic properties, making its efficient synthesis a priority in drug discovery pipelines. This guide focuses on a reliable and scalable synthetic route starting from p-anisidine.
Mechanistic Insights and Rationale
The core of this synthesis is a nucleophilic acyl substitution reaction. The primary amine of p-anisidine acts as a nucleophile, attacking an electrophilic carbonyl of an acylating agent.[1][2][3] While various acylating agents like diethyl malonate can be used, this guide details the reaction with an acid anhydride, such as maleic or succinic anhydride, which proceeds under milder conditions.[4]
The mechanism involves the following key stages:
-
Nucleophilic Attack: The nitrogen atom of p-anisidine attacks a carbonyl carbon of the anhydride.[1][2]
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Ring-Opening: The intermediate collapses, opening the anhydride ring to form a carboxylate.
-
Proton Transfer: A final proton transfer step yields the stable amide product.
Caption: Overall synthetic transformation.
Rigorous Experimental Protocol
This section provides a detailed, step-by-step methodology designed for reproducibility and validation.
3.1. Materials and Reagents
| Reagent | Purity/Grade | CAS Number | Key Considerations |
| p-Anisidine | ≥98% | 104-94-9 | Can be a light reddish-brown solid; may require purification if significantly discolored.[5] |
| Maleic Anhydride | ≥99% | 108-31-6 | Highly moisture-sensitive; store in a desiccator. |
| Toluene | Anhydrous | 108-88-3 | Use of a dry solvent is recommended to prevent anhydride hydrolysis. |
| Hydrochloric Acid | Dilute (e.g., 1M) | 7647-01-0 | For removal of unreacted p-anisidine.[4] |
| Ethanol | Reagent Grade | 64-17-5 | For product recrystallization.[4] |
3.2. Step-by-Step Synthesis Workflow
Caption: Detailed experimental and purification workflow.
Procedure:
-
A solution of maleic anhydride (0.025 mol) in toluene (25 ml) is prepared in a flask.[4]
-
A solution of p-anisidine (0.025 mol) in toluene (20 ml) is added dropwise to the anhydride solution with constant stirring.[4]
-
The mixture is stirred for approximately 30 minutes and allowed to stand for another 30 minutes at room temperature to ensure the reaction goes to completion.[4]
-
The reaction mixture is then treated with dilute hydrochloric acid to precipitate the product and remove any unreacted p-anisidine.[4]
-
The resulting solid is collected by suction filtration.[4]
-
The solid is washed thoroughly with water to remove unreacted maleic anhydride and any maleic acid formed from hydrolysis.[4]
-
The crude product is purified by recrystallization from ethanol to achieve a constant melting point.[4]
Safety, Handling, and Waste Disposal
4.1. Reagent Safety
-
p-Anisidine: Fatal if swallowed, in contact with skin, or if inhaled.[6][7] May cause cancer and damage to organs through prolonged exposure.[7] It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6][7]
-
Maleic Anhydride: Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction or allergy or asthma symptoms if inhaled.
4.2. Waste Management Organic waste and chlorinated solvents should be collected in appropriately labeled containers for hazardous waste disposal. Aqueous waste should be neutralized before disposal in accordance with local regulations.
Analytical Characterization
To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.
| Technique | Expected Results & Purpose |
| Melting Point | A sharp, defined melting point consistent with literature values indicates high purity. |
| FT-IR Spectroscopy | Confirms the presence of key functional groups: N-H stretch (amide), C=O stretch (carboxylic acid and amide), and C-O stretch (ether). |
| ¹H and ¹³C NMR | Provides definitive structural confirmation by showing the chemical shifts and coupling constants for all protons and carbons in the molecule. |
| Mass Spectrometry | Confirms the molecular weight of the synthesized compound. |
The molecular formula for the related N-(4-Methoxyphenyl)maleamic acid is C11H11NO4, with a molecular weight of 221.21 g/mol .[8][9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Anisidine - Wikipedia [en.wikipedia.org]
- 6. astechireland.ie [astechireland.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. N-(4-METHOXYPHENYL)MALEAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The core structure features a p-anisidine moiety linked via an amide bond to a propanoic acid backbone, which also contains a carboxylic acid functional group. This unique combination of a substituted aromatic amine, an amide, and a carboxylic acid imparts a range of chemical functionalities that make it an attractive scaffold for further chemical modifications and a candidate for various biological activities.
I. Molecular Structure and Identification
-
IUPAC Name: 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
-
Synonyms: N-(4-methoxyphenyl)malonamic acid
-
Molecular Formula: C₁₀H₁₁NO₄
-
Molecular Weight: 209.20 g/mol
-
Chemical Structure:
Caption: 2D structure of this compound.
II. Predicted Physical and Chemical Properties
The following properties are estimated based on the well-understood characteristics of its constituent functional groups (p-anisidine, amide, carboxylic acid) and data from structurally similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Based on the appearance of p-anisidine and other solid carboxylic acids. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C | The presence of hydrogen bonding (amide N-H, carboxylic acid O-H) and the aromatic ring contribute to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The carboxylic acid group enhances water solubility, but the aromatic ring and overall size may limit it. Good solubility is expected in organic solvents that can engage in hydrogen bonding. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Typical range for carboxylic acids. The electron-donating methoxy group on the phenyl ring might slightly increase the pKa compared to an unsubstituted phenyl group. |
| Stability | Stable under normal conditions. May be sensitive to strong acids or bases, which could hydrolyze the amide bond. | Amide bonds are generally stable but can be cleaved under harsh conditions. |
III. Synthesis and Characterization
While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles.
Proposed Synthetic Pathway: Acylation of p-Anisidine
A common method for the synthesis of malonamic acids is the reaction of an amine with a derivative of malonic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve p-anisidine in a suitable inert solvent, such as tetrahydrofuran (THF) or dioxane.
-
Acylation: Slowly add an equimolar amount of a malonic acid derivative, such as malonic anhydride or a mono-ester of malonyl chloride, to the solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be worked up by adding water and adjusting the pH to isolate the carboxylic acid product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization Techniques
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the compound.
IV. Predicted Spectroscopic Data
Based on the molecular structure, the following spectral characteristics are anticipated:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the methoxy-substituted phenyl ring (typically two doublets in the 6.8-7.5 ppm region).- A singlet for the methoxy group protons (~3.8 ppm).- A singlet or broad singlet for the amide N-H proton.- A singlet for the methylene (-CH₂-) protons of the propanoic acid backbone.- A broad singlet for the carboxylic acid O-H proton (can be highly variable, often >10 ppm). |
| ¹³C NMR | - Aromatic carbons (in the 110-160 ppm range).- Carbonyl carbons of the amide and carboxylic acid (in the 165-180 ppm range).- Methylene carbon.- Methoxy carbon (~55 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretch from the amide (~3300 cm⁻¹).- C=O stretches from the amide and carboxylic acid (~1650-1750 cm⁻¹).- C-O stretch from the methoxy group.- Aromatic C=C and C-H stretches. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (209.20 g/mol ).- Characteristic fragmentation patterns, including loss of CO₂, H₂O, and fragments corresponding to the p-anisidine moiety. |
V. Reactivity and Chemical Behavior
The reactivity of this compound is governed by its three primary functional groups:
-
Carboxylic Acid: Can undergo esterification, conversion to acid chlorides, and other typical carboxylic acid reactions. It can also be deprotonated to form a carboxylate salt.
-
Amide: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H proton is weakly acidic.
-
Aromatic Ring: The methoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution, with new substituents likely directing to the ortho position relative to the methoxy group.
VI. Potential Applications in Research and Development
While specific applications for this exact molecule are not yet established, the structural motifs present suggest several promising areas of investigation, particularly in drug discovery.
Antimicrobial and Anticancer Research
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable antibacterial and antifungal properties.[1][2] This suggests that this compound could serve as a valuable scaffold for the development of novel antimicrobial agents. Furthermore, related compounds have been investigated for their anticancer activities, indicating another potential therapeutic avenue for derivatives of this molecule.[2]
Synthetic Building Block
Malonamic acid derivatives are versatile intermediates in organic synthesis.[3][4][5] The presence of both a carboxylic acid and an amide group allows for a variety of subsequent chemical transformations. For instance, the carboxylic acid can be used in coupling reactions, while the amide provides a site for further functionalization. This makes the compound a potentially useful building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds.
Materials Science
The ability of the carboxylic acid to coordinate with metal ions and the potential for the amide group to participate in hydrogen bonding networks could make this molecule and its derivatives interesting for the development of coordination polymers and other functional materials.
VII. Conclusion
This compound is a compound with significant untapped potential. While direct experimental data is currently sparse, a comprehensive understanding of its likely physical and chemical properties can be inferred from the behavior of its constituent functional groups and related molecules. The plausible synthetic routes and the promising biological activities of similar compounds make it an attractive target for further research and development in medicinal chemistry and materials science. This guide provides a solid foundation for scientists and researchers to begin exploring the properties and applications of this intriguing molecule.
VIII. References
-
Atamankimya. (n.d.). MALONIC ACID. Retrieved from atamankimya.com
-
Vedantu. (n.d.). Malonic Acid: Structure, Synthesis, Properties & Uses. Retrieved from vedantu.com
-
ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Retrieved from researchgate.net
-
Wikipedia. (2024). Malonic acid. Retrieved from en.wikipedia.org
-
Chemcess. (2024). Malonic Acid: Properties, Reactions, Production And Uses. Retrieved from chemcess.com
-
ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum. Retrieved from chemicalbook.com
-
Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.
-
PubChem. (n.d.). 3-Methoxy-3-oxopropanoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov
-
MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from mdpi.com
-
PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from pubmed.ncbi.nlm.nih.gov
-
Wikipedia. (2024). p-Anisidine. Retrieved from en.wikipedia.org
-
PubChemLite. (n.d.). 3-amino-3-(4-methoxyphenyl)propanoic acid (C10H13NO3). Retrieved from pubchem.ncbi.nlm.nih.gov
-
PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid. Retrieved from pubchem.ncbi.nlm.nih.gov
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved from webbook.nist.gov
-
ChemicalBook. (n.d.). 3-(4-hydroxy-3-methoxyphenyl)propionic acid(1135-23-5) 1 h nmr. Retrieved from chemicalbook.com
-
Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis. Retrieved from patents.google.com
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from mdpi.com
-
PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. Retrieved from pubchem.ncbi.nlm.nih.gov
-
PubChem. (n.d.). 2-Amino-3-methoxy-3-oxopropanoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov
-
Benchchem. (n.d.). A Deep Dive into 3-Methoxyphenyl: A Theoretical and Computational Analysis. Retrieved from benchchem.com
-
PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. Retrieved from pubchem.ncbi.nlm.nih.gov
-
ResearchGate. (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Retrieved from researchgate.net
-
Eurasian Chemico-Technological Journal. (2024). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Retrieved from ect-journal.kz
-
Beilstein Journals. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from beilstein-journals.org
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from mdpi.com
-
ChemicalBook. (n.d.). (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1 H NMR. Retrieved from chemicalbook.com
-
NIST. (n.d.). Propanoic acid, 2-oxo-. Retrieved from webbook.nist.gov
-
PubChemLite. (n.d.). 3-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3). Retrieved from pubchem.ncbi.nlm.nih.gov
-
PubChem. (n.d.). Malonic Acid. Retrieved from pubchem.ncbi.nlm.nih.gov
-
PubMed. (2014). Three-dimensional protein structure prediction: Methods and computational strategies. Retrieved from pubmed.ncbi.nlm.nih.gov
-
NIH. (2025). Advancing the accuracy of tyrosinase inhibitory peptides prediction via a multiview feature fusion strategy. Retrieved from ncbi.nlm.nih.gov
-
PMC - NIH. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from ncbi.nlm.nih.gov
References
Mass spectrometry analysis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
Introduction: Characterizing this compound
This compound is a small organic molecule featuring a carboxylic acid, an amide, and a methoxy-substituted aromatic ring. Its structural complexity and potential relevance in drug discovery and metabolomics necessitate robust analytical methods for its characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1][2]
This guide provides a comprehensive, in-depth technical overview of the mass spectrometry analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence to ensure a self-validating analytical system.
Part 1: Foundational Strategy - Sample Preparation
The journey to reliable mass spectrometry data begins with meticulous sample preparation. The primary objectives are to ensure the analyte is in a suitable solvent for LC-MS analysis, free from interfering matrix components, and at an appropriate concentration.[3][4]
Rationale for Sample Preparation Choices
For a small, polar molecule like this compound, a straightforward "dilute-and-shoot" approach is often feasible for relatively clean samples. However, for complex matrices such as plasma or tissue extracts, a protein precipitation step is crucial to prevent contamination of the LC column and ion source.[3] Acetonitrile is a common choice for protein precipitation as it is also a good solvent for many organic molecules and is compatible with reversed-phase chromatography.
Experimental Protocol: Sample Preparation
-
Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Sample Extraction (for complex matrices):
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
Part 2: The Analytical Core - LC-MS/MS Method Development
The heart of the analysis lies in the development of a robust and sensitive LC-MS/MS method. This involves optimizing both the chromatographic separation and the mass spectrometric detection.
Chromatographic Separation: A Deliberate Approach
Given the polar and acidic nature of this compound, a reversed-phase C18 column is a suitable starting point. The inclusion of an acid, such as formic acid, in the mobile phase is essential for good peak shape and retention of the carboxylic acid moiety by suppressing its ionization.[5]
Caption: Overall experimental workflow for the LC-MS/MS analysis.
Mass Spectrometric Detection: Precision and Specificity
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature.[6] Given the presence of the carboxylic acid, negative ion mode ESI is expected to be more sensitive, detecting the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) is employed for its high specificity and to aid in structural elucidation through fragmentation analysis.
Experimental Protocol: LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase for better peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |
| Gradient | 5% to 95% B over 10 minutes | To elute the analyte with good resolution. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | ESI Negative | To detect the deprotonated molecule [M-H]⁻. |
| Capillary Voltage | -3.5 kV | Optimized for efficient ionization. |
| Gas Temp. | 350 °C | To aid in desolvation. |
| Gas Flow | 10 L/min | To facilitate droplet evaporation. |
| MS/MS Transition | See Data Analysis section | For specific detection and quantification. |
Part 3: Deciphering the Data - Analysis and Interpretation
The data generated from the LC-MS/MS analysis provides the retention time, the mass-to-charge ratio (m/z) of the precursor ion, and the m/z values of the product ions.
Expected Mass and Fragmentation
The molecular formula for this compound is C₁₀H₁₁NO₄, with a monoisotopic mass of 209.0688 g/mol . In negative ion mode ESI, the expected precursor ion is [M-H]⁻ at an m/z of 208.0615.
Collision-induced dissociation (CID) of the precursor ion is expected to induce fragmentation at the most labile bonds. For this molecule, the amide bond and the bonds adjacent to the carboxylic acid are likely to fragment.[7]
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
Interpretation of Predicted Fragments
-
Loss of CO₂ (m/z 164.07): Decarboxylation of the carboxylic acid group is a common fragmentation pathway for such compounds.
-
Loss of H₂O (m/z 190.05): The loss of a water molecule is another plausible fragmentation, potentially through a rearrangement involving the carboxylic acid and amide protons.
-
Amide bond cleavage (m/z 122.06): Cleavage of the amide bond would result in the formation of the stable 4-methoxyanilide anion.
Part 4: Ensuring Scientific Integrity - Method Validation
A developed LC-MS/MS method is only reliable if it is properly validated. Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose.[8][9]
Key Validation Parameters
A comprehensive validation should assess the following parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of variation (CV) < 15% (< 20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified. | Signal-to-noise ratio > 10, with acceptable accuracy and precision. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Consistent response in different sources of the matrix. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration remains within ±15% of the initial concentration. |
Experimental Protocol: Abbreviated Validation Plan
-
Specificity: Analyze blank matrix samples from at least six different sources to check for interferences.
-
Linearity: Prepare a calibration curve with at least six non-zero concentration levels and analyze in triplicate.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The mass spectrometry analysis of this compound is a multifaceted process that demands a systematic and scientifically sound approach. By carefully considering sample preparation, optimizing LC-MS/MS parameters, understanding the fragmentation behavior, and rigorously validating the method, researchers can obtain high-quality, reliable data. This guide provides a robust framework for the development and implementation of such an analytical method, empowering scientists in their research and drug development endeavors.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. rsc.org [rsc.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Infrared spectroscopy data for 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple peak list to offer a foundational understanding of the molecule's vibrational properties. We will dissect the expected spectral features arising from its constituent functional groups—a carboxylic acid, a secondary amide, an aromatic ether, and aliphatic carbons—and provide a robust experimental framework for acquiring and interpreting high-fidelity data. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure a self-validating and authoritative analysis.
Theoretical Framework: The Vibrational Landscape of the Molecule
Infrared spectroscopy is a powerful analytical technique predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint. The structure of this compound is a composite of several key functional groups, each contributing distinct and identifiable features to the overall spectrum.
Key Functional Groups and Their Expected Vibrational Signatures:
-
Carboxylic Acid (-COOH): This group is one of the most readily identifiable by IR spectroscopy. It is characterized by a remarkably broad O-H stretching vibration, typically spanning from 3300 to 2500 cm⁻¹, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[1][2][3] This broad absorption is often superimposed on the sharper C-H stretching bands.[2][4] The carbonyl (C=O) stretch of the acid is also very intense, appearing in the 1760-1690 cm⁻¹ region.[2][5]
-
Secondary Amide (-NH-C=O): The secondary amide linkage presents a trio of characteristic peaks. A single N-H stretching vibration is expected in the 3370-3170 cm⁻¹ range.[6] The amide carbonyl stretch, known as the Amide I band , is a very strong absorption between 1700 and 1600 cm⁻¹ and is highly sensitive to the molecular backbone conformation.[7][8] The Amide II band , found between 1580 and 1510 cm⁻¹, is also conformationally sensitive and results from a combination of N-H bending and C-N stretching vibrations.[6][7]
-
Aromatic Ether (Ar-O-CH₃): Aryl alkyl ethers are distinguished by two prominent C-O stretching bands.[9][10] An asymmetric stretch, associated with the Ar-O bond, is typically observed at a higher frequency, between 1300 and 1200 cm⁻¹.[11] The symmetric stretch, corresponding to the alkyl-O bond, appears between 1050 and 1010 cm⁻¹.[11]
-
p-Disubstituted Aromatic Ring: The benzene ring contributes several characteristic bands. Aromatic C-H stretching vibrations produce weak to medium peaks just above 3000 cm⁻¹, typically around 3030 cm⁻¹.[12] In-plane C=C stretching vibrations give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.[12] Furthermore, strong C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range can be diagnostic of the substitution pattern.[12]
-
Aliphatic Methylene Group (-CH₂-): The methylene bridge in the propanoic acid chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic scissoring (bending) vibration around 1465 cm⁻¹.[4]
Table 1: Summary of Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Methylene, Methoxy | Medium |
| ~1720 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| ~1540 | N-H Bend / C-N Stretch (Amide II) | Secondary Amide | Strong |
| 1300 - 1200 | Asymmetric C-O Stretch | Aromatic Ether | Strong |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium |
| 1050 - 1010 | Symmetric C-O Stretch | Aromatic Ether | Strong |
| 950 - 910 | O-H Bend (Out-of-plane) | Carboxylic Acid | Medium, Broad |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of spectral data hinges on a meticulous and well-justified experimental protocol. The following procedure is designed to yield a high-resolution, artifact-free spectrum of the solid-state sample.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
While the traditional KBr pellet method is effective, ATR-FTIR is recommended here for its speed, minimal sample preparation, and reduced interference from atmospheric moisture.
-
Instrument Preparation:
-
Allow the FTIR spectrometer to warm up for at least 1 hour to ensure thermal stability of the source and detector.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
Background Collection (Self-Validation Step):
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean with a solvent-grade isopropanol and a soft, lint-free tissue.
-
Collect a background spectrum (e.g., 64 scans at a resolution of 4 cm⁻¹). This critical step measures the ambient environment and the instrument's response, which is then mathematically subtracted from the sample spectrum. A flat baseline in the final spectrum validates the quality of the background correction.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the dry, powdered this compound onto the ATR crystal.
-
Apply consistent pressure using the ATR anvil. The causality here is crucial: sufficient pressure ensures good optical contact between the sample and the crystal, which is necessary for a strong, high-quality signal. Inconsistent pressure can alter relative peak intensities.
-
Collect the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution). Using a higher number of scans improves the signal-to-noise ratio, making weaker peaks more discernible.
-
-
Data Processing:
-
Perform an ATR correction if the instrument software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.
-
Diagram 1: Experimental Workflow for ATR-FTIR Analysis
Caption: Workflow for obtaining a high-fidelity ATR-FTIR spectrum.
Spectral Interpretation and Data Analysis
The resulting IR spectrum is a complex overlay of the vibrational modes described previously. A systematic, region-by-region analysis is required for accurate peak assignment.
Diagram 2: Structure-to-Spectrum Correlation Map
Caption: Correlation between molecular functional groups and their IR regions.
Detailed Band-by-Band Analysis
-
High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by X-H stretching vibrations. The most prominent feature will be the extremely broad O-H absorption from the carboxylic acid dimer, centered around 3000 cm⁻¹.[2][4] Overlapping this broad feature, one should observe a sharper, medium-intensity peak for the secondary amide N-H stretch (~3300 cm⁻¹). Just to the left of the 3000 cm⁻¹ mark, weak aromatic C-H stretches are expected, while just to the right, the aliphatic C-H stretches from the -CH₂- and -OCH₃ groups will appear.[12]
-
Carbonyl Region (1800-1600 cm⁻¹): This region is diagnostically critical. Two distinct and strong C=O stretching peaks are predicted. The carboxylic acid C=O stretch will appear at a higher wavenumber, typically ~1720-1700 cm⁻¹.[1] The amide C=O stretch (Amide I band) will appear at a lower wavenumber, ~1650 cm⁻¹, due to resonance effects within the amide bond.[6] The separation of these two intense peaks is a key confirmation of the molecular structure.
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information from bending vibrations and C-X single bond stretches.
-
1600-1400 cm⁻¹: A strong, sharp peak around 1540 cm⁻¹ corresponding to the Amide II band (N-H bend coupled with C-N stretch) is expected.[6] Additionally, two or three medium-intensity peaks between 1600 and 1450 cm⁻¹ will arise from the C=C stretching of the aromatic ring.[12] The CH₂ scissoring bend may also be visible near 1465 cm⁻¹.[4]
-
1400-1000 cm⁻¹: This area is dense with C-O and C-N stretching vibrations. Two strong peaks should be assigned to the aromatic ether: the asymmetric Ar-O stretch (~1250 cm⁻¹) and the symmetric R-O stretch (~1040 cm⁻¹).[9][11] The C-O stretch of the carboxylic acid will also appear in this region, likely around 1300-1250 cm⁻¹.[2]
-
Below 1000 cm⁻¹: This lower frequency range contains various bending and wagging motions. A broad absorption from the out-of-plane O-H bend of the carboxylic acid dimer is expected around 920 cm⁻¹.[2] Strong peaks from the aromatic C-H out-of-plane bending will also be present, providing information about the 1,4-disubstitution pattern.
-
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural verification. The key identifying features are the simultaneous presence of: (1) a very broad O-H stretch centered at ~3000 cm⁻¹, (2) two distinct, strong carbonyl absorptions for the carboxylic acid (~1710 cm⁻¹) and the amide I band (~1650 cm⁻¹), (3) a strong Amide II band (~1540 cm⁻¹), and (4) two prominent C-O stretching bands characteristic of an aryl alkyl ether (~1250 and ~1040 cm⁻¹). A thorough analysis of these regions, guided by the robust experimental protocol outlined herein, allows for unambiguous confirmation of the compound's identity and purity.
References
- 1. echemi.com [echemi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide to the Potential Biological Activity of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of malonamic acid, characterized by a core 3-amino-3-oxopropanoic acid structure, represent a versatile scaffold in medicinal chemistry. The incorporation of a methoxyphenyl moiety suggests the potential for a range of biological activities, leveraging the known pharmacophoric features of both the malonamic acid backbone and the methoxy-substituted aromatic ring. This guide provides a comprehensive overview of the synthetic strategies for these compounds, explores their potential biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and details the established experimental protocols for their evaluation. By synthesizing existing knowledge on related structures and outlining robust validation methodologies, this document aims to serve as a foundational resource for the exploration and development of novel therapeutic agents based on the 3-[(4-methoxyphenyl)amino]-3-oxopropanoic acid framework.
Introduction: The Therapeutic Potential of N-Arylmalonamic Acids
The N-arylmalonamic acid scaffold is a privileged structure in drug discovery, offering a synthetically accessible framework with diverse biological applications. The amide linkage provides a site for hydrogen bonding interactions, while the carboxylic acid moiety can engage in electrostatic interactions or serve as a handle for further derivatization. The nature of the aryl substituent plays a critical role in modulating the physicochemical properties and biological activity of the molecule. The 4-methoxyphenyl group, in particular, is a common feature in many bioactive compounds, contributing to favorable pharmacokinetic profiles and engaging in specific interactions with biological targets. This guide will delve into the potential of derivatives of this compound, a key member of the N-arylmalonamic acid family.
Synthetic Pathways and Characterization
The synthesis of this compound and its derivatives is typically achieved through straightforward and well-established chemical reactions.
General Synthesis of N-(4-Methoxyphenyl)malonamic Acid
A common and efficient method for the synthesis of the parent compound involves the reaction of a malonic acid derivative with 4-methoxyaniline. A representative synthetic scheme is outlined below:
Unraveling the Therapeutic Promise: A Technical Guide to Mechanism of Action Studies for N-(4-methoxyphenyl)succinamic Acid Analogs
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-methoxyphenyl)succinamic acid and its analogs represent a class of compounds with significant therapeutic potential, particularly in the realms of analgesia and anti-inflammatory action. Elucidating the precise mechanism of action is a critical step in the preclinical development of these promising molecules. This guide provides an in-depth technical framework for researchers and drug development professionals to systematically investigate the biological targets and signaling pathways modulated by this class of compounds. Synthesizing established methodologies with expert insights, this document outlines a multi-pronged approach, encompassing the investigation of cyclooxygenase (COX) inhibition, fatty acid amide hydrolase (FAAH) modulation, transient receptor potential vanilloid 1 (TRPV1) antagonism, and interaction with the succinate receptor 1 (SUCNR1). Detailed experimental protocols, data interpretation strategies, and visual representations of key pathways and workflows are provided to empower research teams in their quest to unlock the full therapeutic potential of N-(4-methoxyphenyl)succinamic acid analogs.
Introduction: The Therapeutic Landscape and the Mechanistic Quest
The N-(4-methoxyphenyl)succinamic acid scaffold presents a versatile platform for the development of novel therapeutic agents. The presence of the succinamic acid moiety, coupled with the methoxyphenyl group, suggests the potential for interaction with a variety of biological targets implicated in pain and inflammation. The pursuit of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles and efficacy continues to be a major focus in drug discovery.[1] Understanding the intricate molecular interactions of these analogs is paramount for optimizing lead compounds, predicting clinical efficacy, and ensuring patient safety.
This guide eschews a rigid, one-size-fits-all approach. Instead, it advocates for a hypothesis-driven exploration of several plausible mechanisms of action, grounded in the structural features of the N-(4-methoxyphenyl)succinamic acid core and the known pharmacology of related chemical entities.
Plausible Mechanisms of Action and Investigative Strategies
Based on the chemical structure and existing literature on related compounds, we propose four primary hypotheses for the mechanism of action of N-(4-methoxyphenyl)succinamic acid analogs. The following sections will detail the rationale behind each hypothesis and provide comprehensive experimental workflows to test them.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
The structural similarity of N-(4-methoxyphenyl)succinamic acid analogs to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[2][3] Prostaglandins are crucial mediators of inflammation, pain, and fever.[4] Notably, the existence of two major isoforms, COX-1 and COX-2, allows for the development of selective inhibitors, with COX-2 selectivity being a desirable trait to minimize gastrointestinal side effects.[5][6]
A systematic evaluation of COX-1 and COX-2 inhibition is a foundational step in characterizing these analogs.
Diagram: Workflow for Assessing COX Inhibition
Caption: Workflow for evaluating COX-1/COX-2 inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified ovine or human COX-1 and COX-2.
-
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.
-
Add the reaction buffer, COX-1 or COX-2 enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period to allow for prostaglandin production.
-
Stop the reaction and measure the product formation using a colorimetric or fluorescent probe as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog-1 | 15.2 | 0.8 | 19.0 |
| Analog-2 | 5.6 | 5.1 | 1.1 |
| Analog-3 | >100 | 25.4 | >3.9 |
| Mefenamic Acid (Control) | 10.5 | 0.9 | 11.7[6] |
Hypothesis 2: Modulation of the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system plays a crucial role in pain and inflammation modulation. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[7] Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic and anti-inflammatory effects.[8] The amide bond in the succinamic acid structure of the N-(4-methoxyphenyl)succinamic acid analogs makes them potential candidates for FAAH inhibitors.
A combination of in vitro enzymatic assays and cell-based functional assays is recommended to evaluate the potential of these analogs as FAAH inhibitors.
Diagram: Workflow for Assessing FAAH Inhibition
Caption: Workflow for evaluating FAAH inhibition.
-
Objective: To determine the IC50 of the test compounds against FAAH.
-
Materials:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
FAAH assay buffer
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add FAAH enzyme and test compounds at various concentrations to the wells of a 96-well plate.
-
Pre-incubate for a defined period at 37°C.
-
Initiate the reaction by adding the fluorescent FAAH substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percentage of inhibition and calculate the IC50 values.
-
| Compound ID | FAAH IC50 (µM) | Reversibility |
| Analog-1 | 2.5 | Reversible |
| Analog-2 | >50 | - |
| Analog-3 | 10.8 | Reversible |
| URB597 (Control) | 0.0046 | Irreversible[9] |
Hypothesis 3: Antagonism of the TRPV1 Receptor
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[10][11] Antagonists of the TRPV1 receptor have shown promise as analgesics. The 4-hydroxy-3-methoxyphenyl group, a vanilloid-like moiety, is a common feature in many TRPV1 agonists and antagonists, suggesting that N-(4-methoxyphenyl)succinamic acid analogs could interact with this receptor.[12][13]
The investigation of TRPV1 antagonism typically involves cell-based functional assays that measure changes in intracellular calcium.
Diagram: Workflow for Assessing TRPV1 Antagonism
References
- 1. US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same - Google Patents [patents.google.com]
- 2. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Discovering Novel Derivatives of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
The pursuit of novel therapeutics is a journey of systematic exploration, guided by a deep understanding of molecular interactions and a commitment to rigorous scientific methodology. The molecule at the heart of our discussion, 3-[(4-methoxyphenyl)amino]-3-oxopropanoic acid, represents a class of compounds known as malonamic acids. This scaffold is of particular interest due to its structural features: a carboxylic acid, an amide linkage, and an aromatic ring, all of which present opportunities for chemical modification to modulate biological activity. Recent studies on similar structures have revealed promising antimicrobial and anticancer activities, making this a fertile ground for a discovery campaign.[1][2]
This guide is structured not as a rigid set of instructions, but as a strategic blueprint for a discovery program. We will proceed logically from conceptualization to execution, emphasizing the rationale behind our choices—the "why" that transforms a simple protocol into a powerful discovery engine. Our approach is grounded in the principles of modern medicinal chemistry, where design, synthesis, and evaluation are part of a continuous, iterative cycle aimed at refining molecular properties to achieve a desired therapeutic outcome.
Part 1: The Strategic Framework: From Core Scaffold to Lead Candidate
The foundation of any successful drug discovery project is a well-defined strategy. Our primary goal is to systematically explore the chemical space around the this compound core to identify derivatives with enhanced potency, selectivity, and drug-like properties. This process is not random; it is an intelligence-gathering operation where each synthesized compound and its corresponding biological data point provides a clue to unlocking the structure-activity relationship (SAR).
The overall workflow integrates computational design, chemical synthesis, high-throughput screening, and iterative optimization.
Caption: The integrated workflow for novel derivative discovery.
Computer-Aided Drug Design (CADD) in Library Design
Before committing to resource-intensive chemical synthesis, we leverage computational tools to prioritize our efforts.[3][4] CADD allows us to build predictive models and simulate how potential derivatives might interact with a biological target.[5]
-
Pharmacophore Modeling : We begin by identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the core scaffold that are likely essential for activity. This creates a 3D "pharmacophore" model that can be used to screen virtual libraries of compounds.[6]
-
Molecular Docking : If a 3D structure of the biological target is known, molecular docking can predict the binding pose and affinity of our designed derivatives within the target's active site. This helps us prioritize compounds that are most likely to bind effectively.[7]
The output of this phase is not a random collection of molecules, but a rationally designed, focused library of derivatives with a higher probability of biological activity.
Part 2: Synthesis and Characterization: Building the Molecules
The core chemical transformation for creating our derivatives is the formation of an amide bond. The parent compound's carboxylic acid provides a convenient handle for coupling with a diverse array of primary and secondary amines, allowing for systematic exploration of the chemical space.
Key Reaction: Amide Bond Formation
Amide coupling is one of the most frequently used reactions in medicinal chemistry.[8] The general strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Caption: General scheme for amide bond formation.
Experimental Protocol: Synthesis of an N-Benzyl Derivative
This protocol provides a robust, self-validating method for synthesizing a representative derivative. The choice of HATU as a coupling reagent is deliberate; it is highly efficient and minimizes side reactions, which is crucial for ensuring a clean product and reliable downstream data.[9]
Objective: To synthesize 3-({[3-(benzyloxy)phenyl]amino}carbonyl)-3-[(4-methoxyphenyl)amino]propanoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert nitrogen atmosphere, add this compound. Dissolve it in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add benzylamine, followed by DIPEA. Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
-
Activation: Add HATU to the mixture in one portion. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting carboxylic acid indicates completion. This step is critical for a self-validating system, preventing premature workup.
-
Workup - Quenching: Once the reaction is complete (typically 2-4 hours), dilute the mixture with Ethyl Acetate.
-
Workup - Aqueous Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: The acid wash removes excess amine and DIPEA, while the base wash removes any unreacted starting acid and byproducts from HATU.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elude the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data must be consistent with the target structure.
Part 3: Biological Evaluation: High-Throughput Screening (HTS)
With a library of purified and characterized derivatives in hand, the next step is to assess their biological activity. High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands of compounds against a specific biological target.[10][11] The quality of HTS data is paramount for making correct decisions about which compounds to advance.
A well-designed HTS campaign includes rigorous quality control metrics, most notably the Z'-factor, which assesses the statistical separation between positive and negative controls. An assay with a Z'-factor > 0.5 is considered robust and reliable.[12]
Key Parameters for a Cell-Based Viability HTS Assay
The following table outlines typical parameters for screening our novel derivatives for anticancer activity by measuring cell viability.
| Parameter | Specification | Rationale & Justification |
| Assay Type | Cell-based viability assay (e.g., CellTiter-Glo®) | Measures metabolic activity (ATP levels), which is a direct indicator of cell health and proliferation. It is a common primary screen for anticancer agents. |
| Cell Line | Target-relevant cancer cell line (e.g., U-87 glioblastoma) | The choice of cell line should be driven by the therapeutic hypothesis. U-87 has been used for similar compounds.[2] |
| Plate Format | 384-well, clear bottom, white walls | Miniaturization to 384-well format reduces reagent costs and compound consumption while being compatible with standard automation. White walls enhance luminescent signal. |
| Compound Concentration | 10 µM (single point) | A standard concentration for primary screens to identify initial "hits." Active compounds can then be re-tested in a dose-response format. |
| Controls | Negative: DMSO (vehicle); Positive: Doxorubicin (known cytotoxic agent) | Essential for calculating the Z'-factor and normalizing the data. DMSO represents 100% viability, and Doxorubicin represents 0% viability. |
| Incubation Time | 72 hours | Allows sufficient time for the compound to exert its antiproliferative effects. |
| Detection Method | Luminescence | The CellTiter-Glo® assay produces a luminescent signal that is highly sensitive and has a broad dynamic range. |
| Data Analysis | Percent inhibition relative to controls; Z'-factor calculation | Standardizes results across plates and provides a quality metric for the entire screen. |
Part 4: Data Interpretation and Iterative Optimization
The goal of the primary screen is to identify "hits"—compounds that show significant activity. These hits are then subjected to a cycle of iterative optimization guided by Structure-Activity Relationship (SAR) analysis. SAR is the process of correlating changes in a molecule's structure with changes in its biological activity.[13][14][15]
Building the SAR: A Hypothetical Example
Let's assume our HTS campaign against the U-87 glioblastoma cell line produced the following data for a small set of derivatives where the R' group on the newly formed amide was varied.
| Compound ID | R' Group (Substitution on Benzylamine) | % Inhibition at 10 µM | IC₅₀ (µM) |
| Parent Acid | - | < 5% | > 100 |
| DERIV-01 | Benzyl | 45% | 12.5 |
| DERIV-02 | 4-Fluoro-benzyl | 78% | 2.1 |
| DERIV-03 | 4-Methoxy-benzyl | 51% | 9.8 |
| DERIV-04 | 4-Trifluoromethyl-benzyl | 85% | 1.3 |
| DERIV-05 | 2-Fluoro-benzyl | 30% | 25.4 |
SAR Insights from this Data:
-
Amide is Key: The parent acid is inactive, confirming that derivatization at the carboxylic acid is a valid strategy.
-
Electronic Effects Matter: Placing an electron-withdrawing group (e.g., -F, -CF₃) at the para position of the benzyl ring significantly increases potency (DERIV-02 and DERIV-04).
-
Positional Isomers are Critical: Moving the fluorine from the para to the ortho position (DERIV-05) dramatically reduces activity, suggesting a specific spatial requirement in the target's binding pocket.
-
Electron-Donating Groups are Tolerated but Not Optimal: The methoxy group (DERIV-03) provides activity comparable to the unsubstituted benzyl ring but is less potent than the electron-withdrawing derivatives.
This analysis provides a clear, actionable hypothesis for the next round of synthesis: Focus on adding diverse electron-withdrawing groups at the para position of the benzyl ring to further enhance potency. This iterative process of design, synthesis, and testing is the engine of lead optimization.[16]
Conclusion
The discovery of novel derivatives of this compound is a scientifically rigorous endeavor that holds significant therapeutic promise. By integrating computational design to focus our efforts, employing robust and validated synthetic protocols, and utilizing high-throughput methods for biological evaluation, we can efficiently navigate the vast chemical space. The key to success lies not in any single step, but in the seamless execution of the entire iterative cycle, where each data point informs the next decision, guiding us from a simple core scaffold to a highly optimized lead candidate.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. What is structure-activity relationship (SAR)? [dotmatics.com]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
Solubility and stability profile of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
An In-depth Technical Guide on the Solubility and Stability Profile of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: A Strategic Imperative in Pharmaceutical Development
The journey of a novel chemical entity from a promising candidate to a viable therapeutic is one of rigorous scientific evaluation. Among the most critical of these early assessments are the determination of its solubility and stability. These are not merely physicochemical data points; they are foundational pillars that dictate the feasibility of formulation, predict bioavailability, and inform storage and handling protocols. This guide provides a comprehensive technical framework for characterizing this compound, a molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds.[1][2] By synthesizing established analytical principles with practical, field-proven methodologies, this document aims to empower researchers to generate a robust and reliable profile of this compound, thereby accelerating its developmental pathway.
Molecular Architecture and Physicochemical Landscape
A molecule's behavior is intrinsically linked to its structure. This compound is a dicarboxylic acid derivative, specifically a malonamic acid, featuring a p-methoxyphenyl substituent.[3] This architecture presents several key features that govern its solubility and stability:
-
Ionizable Carboxylic Acid Group: The terminal carboxylic acid (-COOH) is the primary acidic center. Its pKa will be a dominant factor in aqueous solubility. At pH values above its pKa, the group will deprotonate to the more polar and, typically, more soluble carboxylate anion (-COO⁻).
-
Amide Linkage: The amide bond (-CONH-) is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.[4][5]
-
Aromatic Ring and Methoxy Group: The methoxyphenyl group imparts a degree of lipophilicity to the molecule. The ether linkage of the methoxy group is generally stable, but the entire aromatic system can be susceptible to oxidative degradation.
DOT Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
The Solubility Profile: Gateway to Bioavailability
A compound's ability to dissolve in relevant physiological fluids is a prerequisite for absorption and subsequent therapeutic action. A multi-faceted approach is necessary to fully characterize solubility.
pH-Dependent Aqueous Solubility
Causality: For an ionizable compound like this compound, solubility in aqueous media is critically dependent on pH. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship. When the pH is below the pKa of the carboxylic acid, the neutral, less polar form predominates, resulting in lower solubility. As the pH rises above the pKa, the molecule converts to its ionized, more polar carboxylate form, leading to a significant increase in solubility.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
This is the gold-standard method for its simplicity and reliability.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. A visible excess of solid material must remain to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a controlled temperature (typically 25°C and 37°C) for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding 0.22 µm filter.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7]
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL for each pH and temperature.
DOT Diagram: Aqueous Solubility Determination Workflow
Caption: Workflow for pH-dependent aqueous solubility determination.
Table 1: Predicted Aqueous Solubility Behavior
| pH | Predicted Solubility | Scientific Rationale |
| < 2 | Low | The carboxylic acid is fully protonated (neutral form), minimizing polarity and aqueous solubility. |
| 4-5 | Increasing | As the pH approaches the pKa of the carboxylic acid, the ratio of ionized to neutral form increases. |
| > 7 | High | The compound exists predominantly as the highly polar and soluble carboxylate salt. |
Solubility in Organic and Biorelevant Media
Understanding solubility in organic solvents is vital for process chemistry (e.g., crystallization, purification) and analytical method development.[8] Solubility in biorelevant media, which mimic the composition of human intestinal fluids, provides a more accurate in vitro prediction of in vivo dissolution.
Table 2: Recommended Solvents for Comprehensive Profiling
| Solvent Class | Examples | Purpose |
| Organic Solvents | Methanol, Ethanol, Acetonitrile, DMSO | Purification, formulation, analytical sample preparation. |
| Biorelevant Media | FaSSIF, FeSSIF | Simulating dissolution in fasted and fed intestinal states. |
The Stability Profile: Predicting Shelf-Life and Degradation
Stability testing is essential for identifying degradation pathways and establishing appropriate storage conditions.[4][5][9] Forced degradation studies intentionally expose the drug to harsh conditions to accelerate the degradation process.[5][9][10]
Causality: The chemical stability of this compound is dictated by its functional groups. The amide linkage is a primary site for potential hydrolytic cleavage, while the electron-rich aromatic ring could be susceptible to oxidation. These studies are mandated by regulatory bodies like the ICH to ensure the development of a stable drug product.[5]
Experimental Protocol: Forced Degradation Studies (ICH Q1A(R2))
A stability-indicating analytical method (typically HPLC) that can separate the parent compound from all potential degradation products must be developed and validated before initiating these studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the compound in both solid and solution states to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Dry heat (e.g., 80°C) for the solid compound.
-
Photostability: Exposure to controlled UV and visible light as per ICH Q1B.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Stop the degradation reaction at each time point. For acid/base hydrolysis, this involves neutralization.
-
Analysis: Analyze all samples using the stability-indicating HPLC method. Quantify the remaining parent compound and identify and quantify major degradants.
DOT Diagram: Forced Degradation Study Framework
Caption: Framework for a comprehensive forced degradation study.
Table 3: Predicted Degradation Pathways
| Stress Condition | Predicted Degradation Pathway | Resulting Products |
| Acid/Base Hydrolysis | Cleavage of the amide bond.[4][5] | p-Anisidine and Malonic acid |
| Oxidation | Oxidation of the aromatic ring or other susceptible sites. | Hydroxylated or other oxidized species. |
| Thermal | Potential for decarboxylation of the malonic acid moiety, especially at high temperatures. | 2-(4-Methoxyphenylamino)acetic acid and CO₂ |
Conclusion: Synthesizing Data for Informed Decision-Making
The comprehensive characterization of this compound's solubility and stability is not an academic exercise but a critical step in de-risking its development. The methodologies outlined in this guide provide a robust, self-validating framework for generating the data required for intelligent formulation design, the establishment of analytical controls, and successful regulatory filings. A thorough understanding of its pH-dependent solubility will guide the selection of appropriate oral dosage forms, while the insights from forced degradation studies will ensure the development of a stable, safe, and effective medicinal product.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methoxy-3-oxopropanoic acid | C4H6O4 | CID 538366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
Methodological & Application
Protocol for the Synthesis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid, also known as N-(4-methoxyphenyl)malonamic acid, is a valuable bifunctional molecule. It incorporates a carboxylic acid and an amide, making it a versatile building block in medicinal chemistry and materials science. Its structural motif is found in various compounds explored for antimicrobial and anticancer activities[1][2][3][4]. The synthesis of this mono-amide of malonic acid presents a distinct challenge: achieving selective mono-acylation of the amine while preserving the terminal carboxylic acid.
This application note provides two robust and detailed protocols for the synthesis of this target compound. The methodologies are designed for reproducibility and scalability in a standard laboratory setting. We will delve into two primary synthetic strategies:
-
Method A: A base-mediated condensation of a dialkyl malonate with p-anisidine, followed by selective saponification. This route is particularly suitable for large-scale synthesis.
-
Method B: The direct acylation of p-anisidine using a highly reactive malonic acid derivative, offering a more rapid, albeit technically demanding, approach for smaller-scale preparations.
Each protocol is presented with an in-depth explanation of the chemical principles and experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt it for analogous transformations.
Reaction Scheme and Mechanism
The fundamental transformation is the formation of an amide bond between p-anisidine (4-methoxyaniline) and one of the two carbonyl groups of a malonic acid derivative. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the p-anisidine acts as the nucleophile.
Overall Reaction:
The choice of the malonic acid derivative is critical for controlling the reaction's selectivity and yield. Malonic acid itself is generally a poor substrate for direct amidation under mild conditions. Therefore, its more reactive derivatives, such as esters or acid chlorides, are employed.
General Laboratory and Safety Guidelines
3.1 Essential Equipment
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
-
Standard laboratory glassware for extraction and filtration (separatory funnel, Büchner funnel).
-
Rotary evaporator.
-
Ice bath and/or dry ice-acetone bath for temperature control.
-
pH paper or pH meter.
3.2 Safety Precautions
-
Personal Protective Equipment (PPE): All procedures must be performed wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All reactions and manipulations of volatile or hazardous chemicals must be conducted in a certified chemical fume hood.
-
Reagent-Specific Hazards:
-
p-Anisidine: Toxic upon inhalation, ingestion, and skin contact. Handle with extreme care.
-
Sodium Ethoxide/Sodium Metal: Highly corrosive and flammable. Reacts violently with water.
-
Malonyl Dichloride: Highly corrosive and a lachrymator. Reacts with moisture in the air. Handle with care.
-
Solvents (Ethanol, Toluene, Dichloromethane): Flammable and/or volatile. Ensure no ignition sources are nearby.
-
Method A: Synthesis via Diethyl Malonate
This method is adapted from the general principles of malonic ester anilide synthesis[5]. It involves an initial transamidation reaction to form the ethyl ester of the target compound, followed by a selective hydrolysis of the ester group.
4.1 Principle and Rationale The reaction is driven by a strong base, sodium ethoxide, which serves a dual purpose. First, it can deprotonate the p-anisidine, significantly increasing its nucleophilicity. The resulting anilide anion readily attacks one of the electrophilic ester carbonyls of diethyl malonate. The reaction is typically performed in an alcoholic solvent corresponding to the ester's alcohol group to prevent transesterification side reactions. The stable intermediate, ethyl 3-[(4-methoxyphenyl)amino]-3-oxopropanoate, is then isolated and subjected to saponification under controlled conditions to hydrolyze the ester to the desired carboxylic acid.
4.2 Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| p-Anisidine | 123.15 | 12.32 g | 1.0 |
| Diethyl Malonate | 160.17 | 17.62 g (16.7 mL) | 1.1 |
| Sodium Metal | 22.99 | 2.30 g | 1.0 |
| Absolute Ethanol | 46.07 | 150 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | 4.8 g | 1.2 (for saponification) |
| Water | 18.02 | As needed | - |
4.3 Step-by-Step Protocol
Part 1: Synthesis of Ethyl 3-[(4-methoxyphenyl)amino]-3-oxopropanoate
-
Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal (2.30 g) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add p-anisidine (12.32 g). Stir the mixture for 15 minutes at room temperature.
-
Addition of Diethyl Malonate: Add diethyl malonate (17.62 g) dropwise to the reaction mixture over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. Acidify the solution to pH ~6 using concentrated HCl. The product may precipitate or can be extracted with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl ester.
Part 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ethyl ester in 100 mL of ethanol in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (4.8 g in 50 mL of water).
-
Heating: Heat the mixture to 50-60 °C and stir for 2-3 hours, or until TLC indicates the disappearance of the starting ester.
-
Purification: Cool the reaction mixture in an ice bath. Carefully acidify with cold 2M HCl until the pH is approximately 2-3. A white precipitate of the final product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Method B: Synthesis via Malonyl Dichloride
This protocol utilizes the high reactivity of an acid chloride for a rapid and direct acylation of p-anisidine. Careful control of stoichiometry and temperature is paramount to prevent the formation of the N,N'-bis(4-methoxyphenyl)malonamide by-product.
5.1 Principle and Rationale Malonyl dichloride is a highly electrophilic reagent. The lone pair of electrons on the nitrogen of p-anisidine readily attacks one of the acyl chloride groups. A non-nucleophilic base, such as pyridine or triethylamine, is added to the reaction to act as an acid scavenger, neutralizing the HCl that is generated during the reaction. The reaction is performed at a low temperature to moderate the reactivity of the malonyl dichloride and improve the selectivity for mono-acylation.
5.2 Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| p-Anisidine | 123.15 | 12.32 g | 2.0 |
| Malonyl Dichloride | 140.96 | 7.05 g (4.9 mL) | 1.0 |
| Pyridine (anhydrous) | 79.10 | 8.7 g (8.9 mL) | 2.2 |
| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Note: p-Anisidine is used in excess to favor mono-substitution.
5.3 Step-by-Step Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve p-anisidine (12.32 g) and anhydrous pyridine (8.7 g) in 200 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Slow Addition: Prepare a solution of malonyl dichloride (7.05 g) in 50 mL of anhydrous dichloromethane and place it in the dropping funnel. Add the malonyl dichloride solution dropwise to the stirred p-anisidine solution over a period of 1 hour, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold 1M HCl to quench the reaction and neutralize excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. The product is expected to be in the organic layer. The unreacted p-anisidine will move into the acidic aqueous layer as its hydrochloride salt. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system such as toluene or ethyl acetate/hexane.
Visualization of Synthetic Workflow
The following diagrams illustrate the overall synthetic strategy and the detailed workflow for Method A.
Caption: General synthetic approach to the target molecule.
Caption: Detailed experimental workflow for Method A.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]
Application Notes and Protocols for 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid as a Pharmaceutical Intermediate
Introduction: The Strategic Value of Malonamic Acid Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer both synthetic versatility and potent biological activity is paramount. Among the myriad of building blocks available to the synthetic chemist, malonamic acids—mono-amides of malonic acid—and their derivatives represent a class of intermediates with significant, yet often under-appreciated, potential. The compound at the heart of this guide, 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid , embodies the strategic advantages of this scaffold.
This intermediate possesses a unique combination of functional groups: a carboxylic acid, an amide, and an electron-rich aromatic ring. This trifecta of reactivity allows for its facile incorporation into a wide array of more complex molecular targets. The carboxylic acid provides a handle for amide bond formation or esterification, the amide nitrogen can be further functionalized, and the methoxy-substituted phenyl ring can participate in various aromatic substitution reactions or serve as a key pharmacophoric element for receptor binding.
Derivatives of structurally similar compounds have shown a broad range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of this compound as a key intermediate in the construction of biologically active molecules.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective and safe use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | p-Anisidine malonamic acid | - |
| Molecular Formula | C10H11NO4 | - |
| Molecular Weight | 209.20 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | General chemical principles |
| Melting Point | Not readily available, expected to be >150 °C (decomposes) | - |
Safety and Handling:
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related structures like 3-amino-3-oxopropanoic acid, the compound should be considered an irritant.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Protocol I: Synthesis of this compound
The synthesis of the title compound is a straightforward yet illustrative example of selective acylation. The protocol described below utilizes the reaction between p-anisidine and malonic anhydride (generated in situ or from a stable precursor like Meldrum's acid). This approach is often preferred over using malonyl chloride to avoid the formation of the diamide byproduct.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials and Reagents:
-
p-Anisidine (4-methoxyaniline)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and extraction
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (1.23 g, 10 mmol) and anhydrous toluene (100 mL). Stir the mixture until the p-anisidine is fully dissolved.
-
Addition of Meldrum's Acid: Add Meldrum's acid (1.44 g, 10 mmol) to the solution in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction will form an intermediate adduct.
-
Hydrolysis: After cooling the reaction mixture to room temperature, add 50 mL of deionized water and stir vigorously for 1 hour. This step hydrolyzes the intermediate to form the desired carboxylic acid.
-
Acidification and Extraction: Transfer the mixture to a separatory funnel. The product may precipitate. Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. This ensures the carboxylic acid is in its protonated form, aiding in its precipitation and extraction.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.
Expected Yield and Purity:
-
Yield: 75-85%
-
Purity: The crude product is often of high purity (>95%). For applications requiring higher purity, recrystallization from an ethanol/water mixture can be performed.
Protocol II: Quality Control and Characterization
Validation of the intermediate's identity and purity is a non-negotiable step in any synthetic workflow. The following analytical techniques are recommended for the characterization of this compound.
Analytical Methods:
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.1 (s, 1H, NH), ~12.5 (br s, 1H, COOH), ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), 3.7 (s, 3H, OCH₃), 3.4 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~169 (COOH), ~165 (C=O, amide), ~156 (Ar-C-O), ~132 (Ar-C-N), ~121 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃), ~42 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1240 (C-O stretch, ether) |
| Mass Spectrometry (ESI-) | m/z: 208.06 [M-H]⁻ |
Application Protocol: Synthesis of a Novel Kinase Inhibitor Scaffold
The true utility of this compound is demonstrated by its application as a building block for more complex, biologically active molecules. Malonamic acid derivatives are precursors to a variety of heterocyclic systems and can be used in multicomponent reactions. This protocol outlines its use in the synthesis of a substituted pyrazole, a core scaffold found in many kinase inhibitors.[7]
Workflow Overview:
Caption: Workflow for the synthesis of a pyrazolone scaffold.
Rationale for Experimental Choices:
The conversion of the malonamic acid to a pyrazolone ring system involves a condensation-cyclization sequence. The initial activation of the carboxylic acid to an acyl chloride enhances its electrophilicity, facilitating a clean reaction with a hydrazine nucleophile. The subsequent intramolecular cyclization is driven by the formation of a stable five-membered heterocyclic ring.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (2.09 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.1 mL, 15 mmol) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous DCM (2 x 10 mL) to ensure complete removal. The resulting acyl chloride is used immediately in the next step.
-
Condensation with Hydrazine: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C. In a separate flask, dissolve phenylhydrazine (0.98 mL, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in THF (20 mL). Add the phenylhydrazine solution dropwise to the acyl chloride solution over 20 minutes.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. The cyclization and dehydration will occur during this step.
-
Work-up and Purification: Cool the reaction mixture and filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product Isolation: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final pyrazolone product: 1-(4-methoxyphenyl)-3-oxo-2-phenyl-2,3-dihydropyrazol-4-carboxamide .
Conclusion
This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting point for the construction of complex heterocyclic scaffolds, such as the pyrazolone core demonstrated in this guide. The protocols provided herein offer a robust framework for the synthesis, characterization, and application of this intermediate, empowering researchers to accelerate their drug discovery and development programs. By leveraging the principles of strategic synthesis and rigorous quality control, the full potential of this malonamic acid derivative can be realized in the creation of next-generation therapeutics.
References
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide | MDPI [mdpi.com]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-3-Oxopropanoic Acid | C3H5NO3 | CID 75367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutic agents. One such scaffold, 3-[(4-methoxyphenyl)amino]-3-oxopropanoic acid and its close derivatives, has emerged as a promising starting point for the synthesis of compounds with significant biological activities. This guide provides an in-depth exploration of the application of this scaffold in medicinal chemistry, with a focus on the synthesis and evaluation of its derivatives as potential antioxidant and anticancer agents. Drawing upon field-proven insights, this document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework in their own research endeavors.
The 3-[(4-Methoxyphenyl)amino]propanoic Acid Scaffold: A Launchpad for Bioactive Molecules
The core structure, characterized by a methoxy-substituted phenyl ring linked to a propanoic acid backbone via an amide bond, offers several strategic advantages for medicinal chemistry applications. The methoxy group can participate in hydrogen bonding and can be metabolically O-demethylated to a hydroxyl group, which can profoundly alter the biological activity and pharmacokinetic profile of the molecule. The secondary amine and the carboxylic acid functionalities provide reactive handles for a wide array of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
While direct biological applications of this compound are not extensively documented, its true value lies in its role as a foundational building block. By modifying the carboxylic acid moiety, for instance by converting it to a hydrazide, a diverse library of compounds with varied pharmacological profiles can be generated. The following sections will delve into the practical applications of this scaffold, focusing on the synthesis and biological evaluation of its derivatives.
Application in Antioxidant Drug Discovery
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the development of potent antioxidants is a significant therapeutic strategy. Derivatives of the 3-[(4-methoxyphenyl)amino]propanoic acid scaffold have demonstrated promising antioxidant properties.
Rationale for Antioxidant Activity
The antioxidant potential of these derivatives can often be attributed to the presence of the N-(4-methoxyphenyl)amino moiety. The lone pair of electrons on the nitrogen atom can participate in delocalization with the aromatic ring, and the methoxy group can further influence the electron density of the ring. This electronic configuration can facilitate the donation of a hydrogen atom or an electron to scavenge free radicals, thereby terminating the oxidative chain reaction.
Synthesis of Antioxidant Derivatives
A common strategy to enhance the biological activity of the core scaffold is to convert the carboxylic acid to a hydrazide, which can then be further modified. For example, 3-((4-methoxyphenyl)amino)propanehydrazide serves as a key intermediate for the synthesis of a variety of heterocyclic derivatives.
Caption: Synthetic workflow for derivatives of the 3-((4-methoxyphenyl)amino)propanoic acid scaffold.
Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from methodologies described for the evaluation of 3-((4-methoxyphenyl)amino)propanehydrazide derivatives[1][2].
Objective: To assess the in vitro antioxidant activity of synthesized compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Synthesized test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the test compounds and ascorbic acid to obtain a range of concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of the test compounds or ascorbic acid to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compounds and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Expected Results: Compounds with significant antioxidant activity will show a dose-dependent increase in DPPH scavenging activity. A lower IC50 value indicates higher antioxidant potential. For instance, certain derivatives have been reported to exhibit antioxidant activity 1.4 times higher than that of ascorbic acid[1][2].
Application in Anticancer Drug Discovery
The development of novel anticancer agents remains a critical area of research. Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-methoxyphenyl)amino]propanehydrazide scaffolds have shown promising cytotoxic activity against various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and non-small cell lung cancer (A549)[1][3][4].
Rationale for Anticancer Activity
The anticancer mechanism of these compounds is likely multifactorial and structure-dependent. The heterocyclic moieties often introduced into the scaffold can interact with various biological targets, such as enzymes and receptors involved in cancer cell proliferation and survival. The planar nature of some of these derivatives may allow for intercalation with DNA, while other functional groups can participate in hydrogen bonding and hydrophobic interactions with protein targets. Furthermore, the antioxidant properties of these compounds may contribute to their anticancer effects by mitigating oxidative stress-induced DNA damage.
Synthesis of Anticancer Derivatives
The synthetic strategies employed for generating anticancer candidates are similar to those for antioxidants, often involving the elaboration of the 3-((4-methoxyphenyl)amino)propanehydrazide intermediate into more complex heterocyclic systems like 1,2,4-triazoles.
Caption: Synthesis and screening workflow for anticancer triazole derivatives.
Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and is based on procedures described in the literature for derivatives of the target scaffold[1][3][4].
Objective: To determine the in vitro cytotoxicity of synthesized compounds against cancer cell lines by measuring mitochondrial reductase activity.
Materials:
-
Cancer cell lines (e.g., U-87, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized test compounds
-
Doxorubicin or Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) at the highest concentration used for the test compounds.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
where A_sample is the absorbance of the treated cells, A_control is the absorbance of the untreated cells, and A_blank is the absorbance of the medium alone.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Expected Results: Active anticancer compounds will cause a dose-dependent decrease in cell viability. Potent compounds will have low IC50 values. For example, a derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, has been identified as a highly active compound against the U-87 glioblastoma cell line[1][2].
Data Summary
The following table summarizes representative data for derivatives of the 3-[(4-methoxyphenyl)amino]propanoic acid scaffold, highlighting their potential as both antioxidant and anticancer agents.
| Compound ID | Derivative Class | Biological Activity | Key Findings | Reference |
| 1 | N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | Antioxidant | 1.35-fold more active than ascorbic acid in DPPH assay. | [1] |
| 2 | N-(1,3-dioxoisoindolin-2-yl)propanamide | Antioxidant | 1.37-fold more active than ascorbic acid in DPPH assay. | [1] |
| 3 | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Anticancer | Most active compound against U-87 glioblastoma cells. | [1][2] |
| 4 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 2-furyl substituent | Anticancer | Showed selectivity towards cancerous cells over non-transformed cells and reduced cancer cell migration. | [3][5] |
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ease of derivatization make it an attractive starting point for generating compound libraries with diverse biological activities. The demonstrated antioxidant and anticancer properties of its derivatives underscore the potential of this chemical framework in addressing significant unmet medical needs.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Efficacy: Evaluating the therapeutic potential of promising candidates in animal models of oxidative stress-related diseases and cancer.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
-
Expansion of the Chemical Space: Synthesizing novel derivatives with different heterocyclic systems and substituents to further explore the structure-activity relationships and identify compounds with improved potency and selectivity.
By continuing to explore the medicinal chemistry of the 3-[(4-methoxyphenyl)amino]propanoic acid scaffold, the scientific community can unlock its full potential in the development of next-generation therapeutics.
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
DPPH Radical Scavenging Assay: A Comprehensive Guide for Evaluating Antioxidant Activity of Derivatives
This document provides an in-depth guide to the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely utilized method for assessing the antioxidant potential of chemical derivatives. Tailored for researchers, scientists, and professionals in drug development, this application note details the underlying principles, offers step-by-step protocols, and provides insights into data interpretation and troubleshooting. Our focus is on ensuring scientific integrity and empowering users to generate reliable and reproducible results.
Principle of the DPPH Assay: A Visual and Quantitative Assessment of Radical Scavenging
The DPPH assay is a popular, simple, and cost-effective method to determine the free radical scavenging ability of compounds.[1][2][3] The core of the assay lies in the use of DPPH, a stable free radical. Due to the delocalization of its spare electron, DPPH absorbs strongly at approximately 517 nm, rendering its solution a deep violet color.[4][5][6][7]
When an antioxidant compound is introduced to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical. This act of donation neutralizes the free radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[4][7] This reduction is accompanied by a stoichiometric loss of the violet color, resulting in a yellow or colorless solution. The degree of this discoloration is directly proportional to the radical scavenging activity of the antioxidant derivative being tested.[6] This colorimetric change allows for both a qualitative visual confirmation and a quantitative measurement via spectrophotometry.[1]
The underlying chemical reaction can be summarized as follows:
DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•
Where AH represents the antioxidant compound and A• is the resulting antioxidant radical.
Caption: DPPH Radical Scavenging Mechanism.
Materials and Reagents
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader (capable of reading at ~517 nm)
-
Analytical Balance
-
Vortex Mixer
-
Calibrated Pipettes and Tips
-
Amber Glassware (volumetric flasks, bottles) or aluminum foil to protect from light
-
96-well microplates (for high-throughput screening)
-
Cuvettes (for single sample measurements)
Chemicals:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Antioxidant Standard: Ascorbic Acid or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Test Derivatives (dissolved in a suitable solvent)
Preparation of Solutions
DPPH Stock and Working Solutions
Causality Behind Choices: Methanol or ethanol are the most common solvents as DPPH is readily soluble in them.[5] The concentration of the DPPH working solution is critical; an absorbance of approximately 1.0 at 517 nm ensures a sufficient dynamic range for measuring the scavenging activity.[1] DPPH is light-sensitive, and exposure to light can lead to its degradation, hence the need for protection with amber glassware or foil.[1]
Protocol:
-
DPPH Stock Solution (e.g., 0.2 mM):
-
Accurately weigh approximately 7.9 mg of DPPH.
-
Dissolve in 100 mL of methanol or ethanol in a volumetric flask.
-
Mix thoroughly until fully dissolved.
-
Store in an amber bottle at 4°C. This stock solution should be prepared fresh weekly.
-
-
DPPH Working Solution (e.g., 0.1 mM):
-
Dilute the stock solution with the same solvent to the desired concentration. For instance, to prepare a 0.1 mM solution, mix equal volumes of the 0.2 mM stock solution and the solvent.
-
Crucial Step: Before use, measure the absorbance of the working solution at 517 nm. The absorbance should be in the range of 1.0 ± 0.2. Adjust the concentration by adding more DPPH solution or solvent if necessary.
-
Prepare the working solution fresh daily and keep it protected from light.
-
Antioxidant Standard and Test Derivative Solutions
Causality Behind Choices: A standard antioxidant like Ascorbic Acid or Trolox is essential for validating the assay and for comparing the activity of the test derivatives. Serial dilutions are necessary to determine the concentration-dependent activity and to calculate the IC50 value.
Protocol:
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of Ascorbic Acid or Trolox.
-
Dissolve in 10 mL of methanol or ethanol.
-
-
Test Derivative Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of the test derivative in a suitable solvent. Ensure the solvent does not interfere with the assay.
-
-
Serial Dilutions:
-
From the stock solutions of the standard and test derivatives, prepare a series of dilutions to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Experimental Protocols
Two common protocols are presented below: a 96-well microplate format for higher throughput and a standard cuvette-based method.
96-Well Microplate Protocol
Caption: High-Throughput DPPH Assay Workflow.
Step-by-Step Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of your test derivatives and the standard antioxidant to their respective wells.
-
Add 100 µL of the solvent (e.g., methanol) to the control wells.
-
For colored test samples, prepare a sample blank by adding 100 µL of the sample and 100 µL of the solvent (without DPPH) to separate wells. This is crucial for correcting background absorbance.[8]
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the sample blanks.
-
Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes. The incubation time may need to be optimized for slow-reacting compounds.[8]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Cuvette-Based Protocol
Step-by-Step Procedure:
-
Pipette 2.0 mL of the DPPH working solution into a cuvette.
-
Add 0.5 mL of the test derivative or standard solution at a specific concentration.
-
For the control, add 0.5 mL of the solvent to 2.0 mL of the DPPH solution.
-
For colored samples, prepare a sample blank with 2.0 mL of solvent and 0.5 mL of the sample solution.
-
Mix the solutions well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a solvent blank.
Data Analysis and Interpretation
The antioxidant activity is expressed as the percentage of DPPH radical scavenging.
Formula for Percentage Inhibition:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution and solvent).
-
Asample is the absorbance of the sample (DPPH solution and test derivative or standard).
For colored samples, the corrected Asample is calculated as: Asample (corrected) = A(sample + DPPH) - A(sample blank)
Determining the IC50 Value:
The IC50 (half-maximal inhibitory concentration) value is a key parameter for comparing the antioxidant potency of different compounds. It represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8]
-
Plot the percentage of inhibition against the corresponding concentrations of the test derivative.
-
The IC50 value can be determined from the graph by interpolation or through regression analysis. A lower IC50 value indicates a higher antioxidant activity.
Example Data Presentation:
| Concentration (µg/mL) | Absorbance (Asample) | % Inhibition |
| Control | 1.050 | 0% |
| 1 | 0.945 | 10% |
| 5 | 0.735 | 30% |
| 10 | 0.525 | 50% |
| 25 | 0.263 | 75% |
| 50 | 0.105 | 90% |
| IC50 | 10 µg/mL |
Assay Validation and Quality Control
To ensure the reliability of the results, it is recommended to validate the DPPH assay according to ICH (International Council for Harmonisation) guidelines, especially in a drug development setting.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. For the DPPH assay, this involves ensuring that the solvent and other matrix components do not interfere with the reading.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using a reference material with a known antioxidant capacity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent or non-reproducible results | - Inaccurate pipetting- Fluctuation in temperature- Light exposure of DPPH solution | - Calibrate pipettes regularly- Maintain a constant temperature during incubation- Keep DPPH solutions in amber bottles or wrapped in foil |
| Low or no antioxidant activity observed | - Sample insolubility- Slow reaction kinetics- Low antioxidant potential of the derivative | - Try a different solvent or co-solvent system- Increase the incubation time and take readings at multiple time points- Test a wider and higher concentration range of the sample |
| Absorbance of control is too low or too high | - Incorrect concentration of DPPH working solution- Degradation of DPPH solution | - Prepare fresh DPPH working solution and verify its absorbance is ~1.0- Prepare fresh DPPH stock solution |
| Interference from colored samples | - Sample absorbs light at 517 nm | - Run a sample blank for each concentration and subtract its absorbance from the corresponding sample reading |
Advantages and Limitations of the DPPH Assay
Advantages:
-
Simplicity and Speed: The assay is easy to perform and provides rapid results.[1][3]
-
Cost-Effective: It requires relatively inexpensive reagents and standard laboratory equipment.[1][6]
-
Reproducibility: When performed under standardized conditions, the assay yields reproducible results.[1]
Limitations:
-
Not Physiologically Relevant: The DPPH radical is a synthetic radical not found in biological systems, so the results may not directly translate to in vivo antioxidant activity.[1]
-
Solvent Dependency: The assay is typically performed in organic solvents, which may not be suitable for all types of samples.[1][5]
-
Reaction Kinetics: The reaction with some antioxidants can be slow, and a fixed time point measurement might underestimate their activity.[8]
-
Interference: The assay can be affected by compounds that absorb light at the same wavelength as DPPH.[5]
Conclusion
The DPPH radical scavenging assay is a robust and valuable tool for the initial screening and characterization of the antioxidant activity of novel derivatives in the drug development pipeline. By understanding the underlying principles, adhering to meticulous protocols, and being aware of its limitations, researchers can generate high-quality, reliable data to guide further investigations into the therapeutic potential of new chemical entities. For a comprehensive antioxidant profile, it is often recommended to complement the DPPH assay with other methods that evaluate different mechanisms of antioxidant action, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or FRAP (Ferric Reducing Antioxidant Power) assays.[1]
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. poncelet-services.com [poncelet-services.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
Development of Anticancer Agents from 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Novel Scaffolds in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. The 3-[(4-methoxyphenyl)amino]-3-oxopropanoic acid scaffold has emerged as a promising starting point for the development of a new generation of targeted therapeutics. This scaffold, a derivative of malonamic acid, presents a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. The presence of the methoxyphenylamino moiety is a key feature, as similar structures have been implicated in various anticancer mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][2][3] This document provides a comprehensive guide for researchers, detailing the synthesis, in vitro evaluation, and potential mechanisms of action of novel anticancer agents derived from this scaffold.
Part 1: Synthesis and Characterization of Novel Derivatives
The rational design of novel anticancer agents begins with a robust and reproducible synthetic strategy. The core scaffold, this compound, can be synthesized through a straightforward acylation reaction.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the foundational scaffold, which can then be subjected to further derivatization to explore structure-activity relationships (SAR). The synthesis is analogous to the preparation of N-(4-methoxyphenyl)maleamic acid.[4]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Malonic anhydride
-
Anhydrous toluene
-
Dilute hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 0.1 mol of p-anisidine in 100 mL of anhydrous toluene.
-
To this solution, add a solution of 0.1 mol of malonic anhydride in 75 mL of anhydrous toluene dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 1 hour at room temperature, followed by an additional hour of gentle reflux to ensure the completion of the reaction.
-
After cooling to room temperature, the reaction mixture is treated with dilute HCl to neutralize any unreacted p-anisidine.
-
The resulting solid precipitate, this compound, is collected by vacuum filtration.
-
Wash the crude product thoroughly with deionized water to remove any unreacted malonic anhydride and malonic acid.
-
Recrystallize the product from ethanol to obtain a purified, crystalline solid.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for the core scaffold and its derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
A critical step in the development of new anticancer agents is the rigorous evaluation of their cytotoxic and apoptotic effects on cancer cell lines.[5][6][7]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)[5][10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates, multichannel pipette, and microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6][8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5][8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11][12]
Part 3: Mechanistic Insights and Target Identification
Understanding the mechanism of action is crucial for the rational development of anticancer agents. Based on the structural features of the this compound scaffold, several potential mechanisms can be hypothesized and investigated.
Potential Mechanisms of Action
-
Tubulin Polymerization Inhibition: The methoxyphenyl group is a common feature in many compounds that bind to the colchicine-binding site of tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis.[1][2][3]
-
Histone Deacetylase (HDAC) Inhibition: The hydroxamic acid moiety, which can be introduced through derivatization of the carboxylic acid, is a well-known zinc-binding group found in many HDAC inhibitors. HDAC inhibition leads to histone hyperacetylation, chromatin remodeling, and the altered expression of genes involved in cell cycle control and apoptosis.[14][15][16]
-
Modulation of Key Signaling Pathways: Many small molecule inhibitors exert their anticancer effects by targeting dysregulated signaling pathways in cancer cells, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metastasis.[5][6][11][12][17][18][19][20][21][22]
Protocol 4: Western Blot Analysis of Signaling Proteins
Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins involved in cell signaling and apoptosis.[8][13][23][24][25]
Materials:
-
Protein lysates from treated and untreated cancer cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Cyclin B1, cleaved Caspase-3, p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
Caption: Key oncogenic signaling pathways potentially targeted by novel compounds.
Part 4: In Vivo Efficacy Evaluation
Promising candidates identified from in vitro screening should be further evaluated in preclinical animal models to assess their in vivo antitumor efficacy and toxicity.[1][10][18][19][20][26][27][28]
Protocol 5: Subcutaneous Xenograft Model in Nude Mice
This model is widely used to evaluate the efficacy of anticancer agents against human tumors.[1][10][17][18][19][26]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., PC3 for prostate cancer)[10]
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[19]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (and vehicle control) according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (length x width²)/2.[19]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).
Data Presentation
Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner to facilitate the interpretation of results and the identification of lead compounds.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R-Group Modification | Cancer Cell Line | IC50 (µM) |
| Scaffold-01 | H | MCF-7 | >100 |
| Scaffold-01 | H | A549 | >100 |
| Scaffold-01 | H | PC3 | >100 |
| Derivative-A | [Specify Modification] | MCF-7 | [IC50 Value] |
| Derivative-A | [Specify Modification] | A549 | [IC50 Value] |
| Derivative-A | [Specify Modification] | PC3 | [IC50 Value] |
| Derivative-B | [Specify Modification] | MCF-7 | [IC50 Value] |
| Derivative-B | [Specify Modification] | A549 | [IC50 Value] |
| Derivative-B | [Specify Modification] | PC3 | [IC50 Value] |
| Doxorubicin | (Positive Control) | MCF-7 | [IC50 Value] |
| Doxorubicin | (Positive Control) | A549 | [IC50 Value] |
| Doxorubicin | (Positive Control) | PC3 | [IC50 Value] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | [Specify Vehicle and Schedule] | [Volume] | 0 | [Change] |
| Derivative-A | [Dose] mg/kg, [Schedule] | [Volume] | [TGI %] | [Change] |
| Derivative-B | [Dose] mg/kg, [Schedule] | [Volume] | [TGI %] | [Change] |
| Positive Control | [Drug, Dose, and Schedule] | [Volume] | [TGI %] | [Change] |
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of derivatives based on this scaffold. Future research should focus on extensive SAR studies to optimize the potency and selectivity of these compounds, as well as in-depth mechanistic studies to fully characterize their mode of action. Promising lead compounds can then be advanced into further preclinical development with the ultimate goal of translating these scientific discoveries into effective cancer therapies.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-METHOXYPHENYL)MALEAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Design and synthesis of aminostilbene-arylpropenones as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncoone.com [oncoone.com]
- 11. mdpi.com [mdpi.com]
- 12. onclive.com [onclive.com]
- 13. medium.com [medium.com]
- 14. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]
- 19. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 21. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CST | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Notes and Protocols for the Recrystallization of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid via recrystallization. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material. The protocols outlined herein are grounded in the fundamental principles of crystallization, offering a systematic approach to solvent selection, impurity removal, and crystal recovery. Both single-solvent and mixed-solvent recrystallization techniques are discussed, complete with step-by-step instructions and troubleshooting guidance to address common challenges.
Introduction: The Critical Role of Purity
In the realm of pharmaceutical development and materials science, the purity of a compound is paramount. For a molecule such as this compound, which possesses both a carboxylic acid and an amide functional group, even minor impurities can significantly impact its physicochemical properties, biological activity, and safety profile. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] A successful recrystallization yields a crystalline solid of high purity, having rejected impurities into the surrounding solution, known as the mother liquor.
The structure of this compound, featuring polar functional groups, suggests that polar solvents will be most effective for its recrystallization. The presence of both hydrogen bond donors (the carboxylic acid and amide N-H) and acceptors (the carbonyl oxygens and the methoxy group) dictates its solubility behavior.
Understanding the Fundamentals of Recrystallization
The efficacy of recrystallization hinges on the principle that most organic solids are more soluble in hot solvents than in cold solvents.[5][6] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at the solvent's boiling point.
The Seven Steps of Recrystallization
The process can be broken down into seven key stages, each critical for achieving high purity and yield:
-
Solvent Selection: Choosing an appropriate solvent or solvent system.
-
Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.
-
Decolorization (if necessary): Removing colored impurities using activated charcoal.
-
Hot Filtration (if necessary): Removing insoluble impurities from the hot solution.
-
Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed, promoting the formation of pure crystals.
-
Crystal Collection: Isolating the purified crystals by vacuum filtration.
-
Drying: Removing residual solvent from the crystals.
The logical flow of a typical recrystallization process is depicted in the workflow diagram below.
Caption: General Recrystallization Workflow
Potential Impurities in the Synthesis of this compound
A common synthetic route to N-aryl malonamic acids involves the reaction of an aniline derivative (p-anisidine) with a malonic ester (e.g., diethyl malonate) followed by hydrolysis. Potential impurities may include:
-
Unreacted Starting Materials: p-anisidine and the malonic acid derivative.
-
By-products: Diamide formation from the reaction of two equivalents of p-anisidine with the malonic ester.
-
Hydrolysis Products: Malonic acid.
An effective recrystallization protocol should aim to separate the desired product from these potential contaminants.
Solvent Selection: The Cornerstone of a Successful Recrystallization
The choice of solvent is the most critical parameter in recrystallization.[6] An ideal solvent should exhibit the following characteristics:
-
High-temperature coefficient of solubility: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (0-25 °C).
-
Inertness: The solvent should not react with the compound to be purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.
Recommended Solvents for Screening
Given the polar nature of this compound, the following solvents are recommended for initial screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | The carboxylic acid group suggests some water solubility, potentially ideal for recrystallization. |
| Ethanol | High | 78 | A common solvent for polar organic molecules. A similar compound, N-(4-methoxyphenyl)maleamic acid, has been successfully recrystallized from ethanol.[7] |
| Isopropanol | Medium-High | 82 | Offers a slightly less polar alternative to ethanol. |
| Acetone | Medium-High | 56 | A good solvent for many organic compounds, but its low boiling point may limit the solubility differential. |
| Ethyl Acetate | Medium | 77 | A less polar option that may be suitable if the compound is too soluble in alcohols. |
| Acetonitrile | Medium-High | 82 | Often a good choice for recrystallizing amides. |
Protocol for Solvent Screening
-
Place approximately 20-30 mg of the impure solid into several small test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube at room temperature and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.
-
If the compound dissolves completely upon heating, it is a promising candidate. Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.
-
Observe the formation of crystals. The formation of a significant amount of crystalline solid indicates a good solvent.
Detailed Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
Based on the successful recrystallization of the structurally similar N-(4-methoxyphenyl)maleamic acid from ethanol, this is a highly recommended starting point.[7]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)
If the target compound is found to be too soluble in ethanol even at room temperature, or if a higher recovery is desired, a mixed-solvent system can be employed. Ethanol (good solvent) and water (poor solvent) are miscible and form an excellent pair for this purpose.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Inducing Saturation: While keeping the solution hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature.
-
Maximizing Yield: Cool the flask in an ice bath for at least 30 minutes.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the crystallization solution).
-
Drying: Dry the crystals as described in Protocol 1.
Caption: Mixed-Solvent Recrystallization Principle
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Gently boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution and add more solvent.- Ensure slow cooling.- Try a different solvent with a lower boiling point. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are pre-warmed for hot filtration.- Always wash crystals with ice-cold solvent. |
| Colored product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution. |
Conclusion
The protocols detailed in this application note provide a robust framework for the purification of this compound. By systematically selecting an appropriate solvent system and carefully controlling the crystallization process, researchers can achieve high purity and good recovery of the target compound. The principles and techniques described are broadly applicable to the purification of other crystalline organic solids, serving as a valuable resource for scientists in drug development and chemical research.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Glioblastoma and Breast Cancer and the Promise of STAT3-Targeted Therapies
Glioblastoma multiforme (GBM) and various subtypes of breast cancer represent significant challenges in oncology, characterized by aggressive tumor growth, cellular heterogeneity, and high rates of recurrence.[1][2] A common thread linking the pathogenesis of these distinct malignancies is the aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3][4][5] Constitutively active STAT3 is a key driver of cancer cell proliferation, survival, invasion, and angiogenesis, making it a highly attractive target for therapeutic intervention.[1][4][5] This document provides a detailed guide for researchers on the use of related hydroxamic acid and benzoic acid-based STAT3 inhibitors, specifically SH5-07 and SH4-54, in targeting glioblastoma and breast cancer cell lines.[3][4][5] We will delve into the mechanism of action of these compounds and provide detailed protocols for assessing their efficacy.
Mechanism of Action: Inhibition of STAT3 Signaling
The STAT3 signaling cascade is a critical mediator of cellular responses to cytokines and growth factors.[3][5] In many cancers, this pathway is persistently activated, leading to the transcription of genes that promote tumor progression. The small molecule inhibitors SH5-07 and SH4-54 have been shown to effectively suppress the malignant phenotypes of both human glioma and breast cancer cells in vitro and in vivo.[3][4]
These compounds function by directly interfering with the DNA-binding activity of STAT3.[3][4] This inhibition prevents the transcription of crucial STAT3 target genes involved in cell survival and proliferation, such as B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), Myeloid cell leukemia 1 (Mcl-1), Cyclin D1, c-Myc, and Survivin.[3][4] Notably, these inhibitors exhibit high specificity for STAT3, with minimal impact on other STAT family members like STAT1 and STAT5 at effective concentrations.[3][4] The suppression of these downstream targets ultimately leads to decreased cell viability, induction of apoptosis, and cell cycle arrest in cancer cells with constitutively active STAT3.[3]
Caption: Mechanism of action of STAT3 inhibitors SH5-07 and SH4-54.
Data Presentation: Efficacy of STAT3 Inhibitors
The following table summarizes the reported effects of the STAT3 inhibitor SH5-07 on glioblastoma and breast cancer cell lines.
| Cell Line | Cancer Type | Assay | Treatment | Observed Effect | Reference |
| U251MG | Glioblastoma | Apoptosis Assay (Annexin V) | 8 µM SH5-07 for 24 hours | 5.8% apoptosis | [3] |
| MDA-MB-231 | Breast Cancer | Apoptosis Assay (Annexin V) | 8 µM SH5-07 for 24 hours | 18% apoptosis | [3] |
| U251MG | Glioblastoma | Western Blot | 5 µM SH5-07 for 24 hours | Reduced expression of Bcl-2, Bcl-xL, c-Myc, survivin, cyclin D1, and Mcl-1 | [3] |
| MDA-MB-231 | Breast Cancer | Western Blot | 5 µM SH5-07 for 24 hours | Reduced expression of Bcl-2, Bcl-xL, c-Myc, survivin, cyclin D1, and Mcl-1 | [3] |
Experimental Protocols
Cell Culture and Maintenance
-
Glioblastoma Cell Lines (e.g., U87MG, T98G): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): Culture in DMEM (for MDA-MB-231) or RPMI-1640 (for MCF-7) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of STAT3 inhibitors on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Glioblastoma or breast cancer cell lines
-
Complete culture medium
-
STAT3 inhibitors (e.g., SH5-07, SH4-54) and vehicle control (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For MDA-MB-231 cells, a seeding density of 5,000 cells per well is a good starting point for a 72-hour assay.[6] For glioblastoma cell lines, a similar range of 5,000-10,000 cells per well is recommended, but should be optimized for each specific cell line.[7][8][9]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the STAT3 inhibitors in complete culture medium. A typical concentration range to test would be from 0.1 to 20 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results and determine the half-maximal inhibitory concentration (IC50) value.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the STAT3 signaling pathway following treatment with inhibitors.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Recommended Primary Antibodies:
| Target Protein | Host | Recommended Dilution | Supplier Example |
| Phospho-STAT3 (Tyr705) | Rabbit | 1:1000 | Cell Signaling Technology #9131[10] |
| Total STAT3 | Rabbit | 1:1000 | Cell Signaling Technology #9132[11] |
| Bcl-2 | Rabbit | 1:1000 | (Consult supplier datasheets) |
| Cyclin D1 | Rabbit | 1:1000 | (Consult supplier datasheets) |
| β-Actin (Loading Control) | Mouse | 1:5000 | (Consult supplier datasheets) |
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Immunofluorescence for STAT3 Nuclear Translocation
This protocol allows for the visualization of STAT3 localization within the cell, specifically its translocation to the nucleus upon activation, and the inhibitory effect of the compounds.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
STAT3 inhibitors and vehicle control
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.2% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 10% goat serum in PBS)
-
Primary antibody against STAT3 (e.g., Cell Signaling Technology #9132)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with STAT3 inhibitors or vehicle for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 for 5 minutes.[12]
-
-
Immunostaining:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary STAT3 antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Conclusion
The STAT3 signaling pathway represents a critical node in the oncogenic networks of both glioblastoma and breast cancer. The small molecule inhibitors SH5-07 and SH4-54 offer promising tools for researchers to probe the function of STAT3 and evaluate its potential as a therapeutic target in these challenging diseases. The protocols outlined in this application note provide a robust framework for investigating the efficacy and mechanism of action of these and other related compounds, thereby facilitating the advancement of novel cancer therapies.
References
- 1. STAT3 Activation in Glioblastoma: Biochemical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir.nii.ac.jp [cir.nii.ac.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. pnas.org [pnas.org]
Application Notes & Protocols: Formulation of Agrochemicals Using Methoxyphenyl-Oxo-Propionic Acid Ester Analogs (Strobilurins)
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the formulation of agrochemicals derived from or structurally related to methoxyphenyl-oxo-propionic acid esters, with a specific focus on the highly effective strobilurin class of fungicides (e.g., Pyraclostrobin, Trifloxystrobin). These compounds, which act as Quinone outside Inhibitors (QoI), are critical in modern crop protection for their broad-spectrum activity.[1][2] The biological efficacy of these potent active ingredients (AIs) is critically dependent on the design and quality of their formulation, which governs their stability, handling, application, and bioavailability. This document details pre-formulation analysis, explores common formulation types, and provides a step-by-step protocol for developing a robust Suspension Concentrate (SC) formulation. Furthermore, it establishes a framework for quality control and stability testing to ensure a scientifically sound and commercially viable product.
Pre-Formulation & Active Ingredient Characterization
Expertise & Experience: Before any formulation work begins, a thorough understanding of the Active Ingredient's (AI) physicochemical properties is paramount. These properties dictate the choice of formulation, the selection of co-formulants, and the processing methods required. Strobilurin fungicides, which are analogs or derivatives of the core topic structure, are typically crystalline solids with low water solubility and a high octanol-water partition coefficient (LogP), making them ideal candidates for solvent-based or dispersion-based formulations.[3][4]
1.1. Mechanism of Action: Quinone outside Inhibitors (QoI)
Strobilurins inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5][6] This binding blocks electron transfer, halting ATP production and leading to fungal cell death. This specific mode of action is a cornerstone of their effectiveness.[2]
Caption: Mechanism of Action for Strobilurin Fungicides.
1.2. Physicochemical Properties
The following table summarizes typical properties for Pyraclostrobin, a representative AI from this class. These values are critical inputs for the formulation design process.
| Property | Typical Value | Significance in Formulation |
| Chemical Name | Methyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl)(N-methoxy)carbamate | Defines structure and potential interactions. |
| Molecular Formula | C₁₉H₁₈ClN₃O₄ | Used for concentration and molar calculations. |
| Molecular Weight | 387.8 g/mol | Essential for accurate formulation calculations. |
| Appearance | White crystalline solid | Indicates the need for milling in solid formulations. |
| Melting Point | 63.7 - 65.2 °C | A low melting point can present challenges (e.g., crystal growth) but may enable novel techniques like melt suspension.[7] |
| Water Solubility | 1.9 mg/L (at 20°C) | Very low solubility necessitates dispersion (SC, WG) or emulsification (EC) rather than a solution (SL).[8] |
| LogP (Kow) | 3.99 | High lipophilicity suggests good penetration of waxy plant cuticles but requires emulsifiers/dispersants for water compatibility. |
| Vapor Pressure | < 1 x 10⁻⁷ Pa (at 20°C) | Low volatility means minimal loss during application. |
Selecting an Appropriate Formulation Type
The choice of formulation is a strategic decision balancing stability, biological efficacy, user safety, and cost.[9] For water-insoluble AIs like strobilurins, the most common and effective types are Suspension Concentrates (SC) and Emulsifiable Concentrates (EC).[10][11][12]
-
Emulsifiable Concentrates (EC): The AI is dissolved in a non-polar solvent with emulsifiers. When diluted in water, it forms a spontaneous emulsion.[13] ECs can offer excellent biological activity due to the solvent's penetrant properties but may have higher phytotoxicity and environmental concerns associated with volatile organic compounds (VOCs).
-
Suspension Concentrates (SC): A stable suspension of the finely milled solid AI is dispersed in water.[10] SCs are a modern, water-based formulation type that avoids harsh solvents, improving safety and environmental profile. They require a sophisticated system of dispersants and rheology modifiers to prevent settling and ensure stability.[3]
Trustworthiness: We will focus on the SC formulation, as it represents a more advanced and environmentally conscious approach for this class of AIs. The protocol is designed to produce a stable, effective, and reliable product.
Core Components of a Suspension Concentrate (SC) Formulation
A successful SC formulation is a multi-component system where each ingredient has a specific function.
| Component | Example Product(s) | Function & Rationale | Typical % (w/w) |
| Active Ingredient | Pyraclostrobin / Trifloxystrobin | Provides the fungicidal activity. | 10 - 50% |
| Wetting Agent | Anionic (e.g., Sodium Lignosulfonate) | Reduces the surface tension between the AI particles and water, facilitating initial dispersion during milling. | 1 - 3% |
| Dispersing Agent | Polymeric Surfactant (e.g., Ethylene Oxide/Propylene Oxide Block Copolymer) | Adsorbs onto the AI particle surface, creating a steric or electrostatic barrier that prevents agglomeration and settling (flocculation).[13] | 2 - 5% |
| Antifreeze | Propylene Glycol | Prevents the formulation from freezing and maintains fluidity at low temperatures, which is critical for storage stability.[7] | 5 - 10% |
| Thickener | Xanthan Gum | A rheology modifier that increases the viscosity of the continuous phase at rest, preventing particles from settling over time. It is shear-thinning, allowing the product to be easily poured and sprayed. | 0.1 - 0.5% |
| Anti-foam Agent | Silicone-based emulsion | Prevents foam generation during manufacturing (milling) and when the end-user dilutes the product in the spray tank.[7] | 0.1 - 0.5% |
| Biocide | Proxel™ GXL | Prevents microbial growth (bacteria, fungi) in the water-based formulation during long-term storage.[7] | 0.1 - 0.3% |
| Carrier | Deionized Water | The continuous phase of the suspension. | To 100% |
Protocol: Development of a 250 g/L Pyraclostrobin SC Formulation
This protocol provides a detailed, step-by-step methodology for creating a lab-scale batch of a Pyraclostrobin SC formulation.
4.1. Objective To prepare a stable, 25% (w/v) Pyraclostrobin Suspension Concentrate with appropriate physicochemical properties for agricultural use.
4.2. Materials & Equipment
-
Active Ingredient: Pyraclostrobin technical grade (98% purity)
-
Inerts: Propylene Glycol, Polymeric Dispersant, Anionic Wetting Agent, Xanthan Gum, Silicone Antifoam, Biocide
-
Carrier: Deionized Water
-
Equipment: Analytical balance, high-shear mixer (e.g., Silverson), media mill (bead mill), particle size analyzer, viscometer, pH meter, glass beakers, graduated cylinders.
4.3. Workflow Diagram
Caption: Step-by-step workflow for Suspension Concentrate (SC) formulation.
4.4. Step-by-Step Experimental Protocol
-
Prepare the Aqueous Phase (Mill Base):
-
In a beaker, combine 40% of the total deionized water, all of the propylene glycol, the wetting agent, and half of the antifoam agent.
-
Mix with a standard overhead stirrer until fully dissolved and homogenous.
-
Rationale: This creates the continuous phase for the milling process. The wetting agent prepares the particle surfaces, and the antifreeze controls water activity.
-
-
Create the Pre-Slurry:
-
Place the aqueous phase under a high-shear mixer.
-
Slowly add the Pyraclostrobin technical powder and the polymeric dispersant to the vortex.
-
Mix at high speed for 15-20 minutes until a uniform, lump-free slurry is formed.
-
Rationale: This pre-dispersion is crucial to ensure the media mill operates efficiently without blockages.
-
-
Wet Milling:
-
Transfer the pre-slurry to a laboratory-scale media mill charged with appropriate grinding beads (e.g., 0.8-1.2 mm zirconia beads).
-
Mill the slurry, monitoring the temperature to keep it below 40°C to prevent AI degradation or crystal changes.[14]
-
Periodically take samples and measure the particle size. Continue milling until the particle size distribution meets the target specification (e.g., D(90) < 5 µm).
-
Rationale: This is the most critical step for SC formulation. Small, uniform particles are essential for suspension stability, preventing nozzle blockage, and maximizing biological surface area.
-
-
Let-Down (Finalization):
-
In a separate vessel, prepare the "let-down" phase by dispersing the xanthan gum in a small amount of propylene glycol to form a smooth slurry, then add the remaining deionized water and mix until the gum is fully hydrated.
-
Slowly transfer the milled concentrate from the bead mill into the let-down vessel under gentle agitation.
-
Add the biocide and the remaining antifoam agent.
-
Continue to mix gently for 30 minutes to ensure complete homogeneity.
-
Rationale: The thickener must be added post-milling, as its high viscosity would make milling impossible. This step builds the final viscosity required for long-term stability.
-
Quality Control & Self-Validating Protocols
Every batch must be subjected to rigorous quality control to ensure it meets specifications. This validates the formulation process.[]
5.1. Key QC Tests
-
Appearance: Homogenous, opaque liquid, free from lumps or separation.
-
Particle Size Distribution (Laser Diffraction): D(50) typically 1-3 µm; D(90) < 10 µm.
-
Suspensibility (CIPAC Method MT 184): >80% suspension after 30 minutes in standard hard water.
-
Pourability (CIPAC Method MT 148): <5% residue.
-
pH: Typically between 6.0 and 8.0.
-
Viscosity (Brookfield Viscometer): Measured at low and high shear rates to characterize rheology.
-
Active Ingredient Content (HPLC): Must be within ±5% of the label claim (e.g., 250 g/L ± 12.5 g/L).[8][16]
5.2. Protocol: Accelerated Storage Stability Testing
Stability testing is essential to predict the shelf-life of the product under various conditions.[][18][19] Accelerated testing uses elevated temperatures to speed up potential physical and chemical changes.[][18]
| Test Condition | Duration | Purpose | Key Analyses Post-Storage |
| Accelerated Storage | 14 days | Simulates a shelf-life of approximately 2 years at ambient temperature.[18] | AI content, particle size (for crystal growth), suspensibility, pH, viscosity. |
| Low Temperature | 7 days | Checks for crystallization of the AI, phase separation, or irreversible viscosity changes.[] | Visual observation for crystals, pourability, particle size. |
Troubleshooting Common Formulation Issues
Expertise & Experience: Formulation development is often an iterative process. The table below outlines common problems and their solutions.
| Issue | Probable Cause(s) | Corrective Action(s) |
| Sedimentation / Caking | - Insufficient thickener concentration.- Inadequate particle size reduction.- Ineffective dispersant system leading to flocculation. | - Increase xanthan gum concentration.- Optimize milling time/process.- Screen for a more effective dispersant or increase its concentration. |
| Crystal Growth | - AI has some solubility in the aqueous phase (Ostwald ripening).- Polymorphic transition of the AI. | - Add a crystal growth inhibitor.- Optimize milling to achieve a stable crystalline form.[14] |
| High Viscosity / Poor Pourability | - Excessive thickener concentration.- Clay or other impurities in the AI technical grade. | - Reduce xanthan gum concentration.- Use a higher purity AI. Test different rheology modifiers. |
| Phase Separation | - Breakdown of the dispersant/suspension system. | - Re-evaluate the entire surfactant system for better long-term stability. |
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Introduction to Trifloxystrobin Fungicide: A Modern Approach to Crop Protection [hbjrain.com]
- 3. Trifloxystrobin 500 g/L SC | Croda Agriculture [crodaagriculture.com]
- 4. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 5. (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | C16H16N2O3 | CID 5483872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijream.org [ijream.org]
- 9. How to choose a formulation type for Agrochemical Products - HEBEN [hb-p.com]
- 10. Pesticide formulation - Wikipedia [en.wikipedia.org]
- 11. extension.psu.edu [extension.psu.edu]
- 12. youtube.com [youtube.com]
- 13. products.pcc.eu [products.pcc.eu]
- 14. What will affect the effect of pyraclostrobin formulation? [hb-p.com]
- 16. criver.com [criver.com]
- 18. eppltd.com [eppltd.com]
- 19. cemas.co.uk [cemas.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid
Welcome to the technical support center for the synthesis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond basic protocols to provide in-depth, field-proven insights. Our goal is to empower you to not only improve your synthesis yield but also to understand the critical chemical principles at play.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My final yield is consistently low (<40%). What are the most likely causes?
Answer: Low yield in this synthesis is typically traced back to one of three primary issues: suboptimal reaction conditions promoting side reactions, inefficient amide bond formation, or losses during workup and purification.
The most significant competing reaction is the decarboxylation of the malonic acid backbone.[1][2] The β-keto acid-like structure of the reactant is thermally unstable and readily loses CO₂, especially under harsh heating conditions. This leads to the formation of N-(4-methoxyphenyl)acetamide, a common and yield-reducing byproduct.
Secondly, the direct reaction between a carboxylic acid (malonic acid) and an amine (p-anisidine) to form an amide is an energetically unfavorable condensation reaction that requires significant energy input (typically high heat), which, as mentioned, promotes decarboxylation. Without proper activation of the carboxylic acid, the reaction will be slow and incomplete.
Troubleshooting Steps:
-
Abandon High-Temperature Methods: Avoid directly heating a mixture of malonic acid and p-anisidine. This is the most common cause of failure.
-
Employ a Coupling Agent: Utilize modern amide coupling reagents to facilitate the reaction at or below room temperature. This is the single most effective change to improve yield. Excellent results can be achieved with carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxy-7-azabenzotriazole (HOAt).[3]
-
Use an Activated Malonic Acid Derivative: A more classical but highly effective approach is to use a more reactive form of malonic acid, such as a malonic acid monoester mono-acid chloride. This provides a highly electrophilic center for the amine to attack without requiring harsh conditions.
Question 2: I'm observing a significant amount of a major byproduct that I've identified as N-(4-methoxyphenyl)acetamide. How do I prevent its formation?
Answer: The formation of N-(4-methoxyphenyl)acetamide is a direct result of the decarboxylation of your target molecule or a reaction intermediate.[1][4] The malonic acid moiety readily loses carbon dioxide upon heating to form an enolate intermediate, which then tautomerizes and ultimately leads to the acetamide after amide formation.
To prevent this, you must rigorously control the reaction temperature. The reaction should be conducted at low temperatures, ideally starting at 0 °C and allowing it to slowly warm to room temperature. This minimizes the thermal energy available to overcome the activation barrier for decarboxylation.
Logical Relationship: Reaction Pathway Competition
The following diagram illustrates the critical competition between the desired amidation pathway and the undesired decarboxylation pathway. Your goal is to create conditions that heavily favor the green path.
Caption: Desired vs. Undesired Reaction Pathways.
Question 3: My purification is problematic. The product seems to be soluble in both acidic and basic aqueous layers during workup, leading to significant losses.
Answer: This is a classic challenge with amphiprotic molecules. Your product has both a weakly acidic carboxylic acid group (pKa ~3-4) and a weakly basic amide/aniline nitrogen.
-
Under strongly acidic conditions (pH < 2): The carboxyl group is protonated (-COOH), but the aniline nitrogen can also become protonated, increasing aqueous solubility.
-
Under strongly basic conditions (pH > 10): The carboxyl group is deprotonated (-COO⁻), forming a salt that is highly soluble in water.
The key is to perform extractions at a carefully controlled pH. The isoelectric point (pI) of your molecule, where it has minimum aqueous solubility, is likely in the weakly acidic range (pH ~3-4).
Optimized Workup Protocol:
-
After the reaction is complete, quench and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash with a saturated, cold solution of sodium bicarbonate (NaHCO₃) to remove any unreacted malonic acid. Do NOT use strong bases like NaOH, which will deprotonate your product and pull it into the aqueous layer.
-
To isolate the product, carefully acidify the organic layer with a dilute acid, such as 1M HCl, to a pH of approximately 3-4. This will protonate any carboxylate salts of your product, making them more soluble in the organic layer while leaving more polar impurities behind.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can then be recrystallized (e.g., from an ethanol/water mixture).
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best starting material: malonic acid, diethyl malonate, or a malonic acid monoester?
A: For the highest and most consistent yield, malonic acid monoester (e.g., monomethyl malonate or monoethyl malonate) is the superior choice.
-
Malonic Acid: Prone to decarboxylation and can react on both ends, leading to polymer-like byproducts.[5]
-
Diethyl Malonate: Less reactive and requires an initial hydrolysis step to reveal a carboxylic acid, adding complexity and another potential point of yield loss.[4][6]
-
Malonic Acid Monoester: This is the ideal starting point. One end is a reactive carboxylic acid ready for amide coupling, while the other is a protected ester. This prevents diamidation. The final product is obtained by coupling, followed by a simple ester hydrolysis step.
Q: Why is a coupling reagent necessary, and which one should I choose?
A: A coupling reagent is a chemical that activates the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates the nucleophilic attack by the amine under mild conditions, avoiding the need for high temperatures.[7]
For this specific synthesis, the EDC/HOAt system is highly recommended.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. Its urea byproduct is also water-soluble, simplifying purification.
-
HOAt (1-Hydroxy-7-azabenzotriazole): An additive that forms a highly reactive activated ester with the carboxylic acid. It is known to suppress side reactions and reduce racemization (if applicable) more effectively than its common alternative, HOBt.[3]
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Direct Heating | >100 °C, Neat or High-Boiling Solvent | No additional reagents needed | Very low yield, significant decarboxylation |
| EDC / HOAt | 0 °C to RT, DCM or DMF | High yield, mild conditions, easy workup | Cost of reagents |
| Acid Chloride | 0 °C, Anhydrous Solvent + Base | Highly reactive, fast reaction | Requires extra step to make acid chloride, moisture sensitive |
Table 1: Comparison of Synthetic Strategies.
Section 3: Optimized Experimental Protocol
This protocol utilizes the recommended coupling agent approach for a reliable, high-yield synthesis.
Protocol: Synthesis of this compound using EDC/HOAt Coupling
Experimental Workflow Diagram
Caption: Step-by-step workflow for the coupling reaction.
Materials:
-
Malonic Acid (1.0 eq)
-
p-Anisidine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOAt (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add malonic acid (1.0 eq), p-anisidine (1.0 eq), and HOAt (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration approx. 0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Coupling Agent Addition: Slowly add EDC·HCl (1.2 eq) to the stirred solution in portions over 15 minutes. Scientist's Note: This addition is exothermic. Maintain the internal temperature below 5 °C to prevent side reactions.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash with cold 1M HCl (2x) to remove unreacted p-anisidine and DMF. Then, wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield this compound as a pure solid.
References
- 1. Decarboxylation [organic-chemistry.org]
- 2. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 7. air.unimi.it [air.unimi.it]
Overcoming solubility issues of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid in vitro
Welcome to the technical support center for 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming solubility issues encountered during in vitro experiments. Given that poor aqueous solubility is a major hurdle for many new chemical entities, this resource provides a systematic approach to ensure reliable and reproducible experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of this compound.
Q1: I just received my vial of this compound. What is the best solvent for making a high-concentration stock solution?
A1: For initial stock preparation of poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent due to its broad miscibility with aqueous media and low chemical reactivity.[3][4] Aim for a high-concentration stock (e.g., 10-100 mM) to minimize the final percentage of DMSO in your assay, which should ideally be kept at or below 0.5% to avoid solvent-induced cellular effects.[5][6]
Q2: My compound precipitates immediately when I add my DMSO stock to the aqueous cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[7] This is a common issue with hydrophobic compounds. The key is to avoid "solvent shock" by modifying your dilution technique.[5]
Q3: Can I heat or sonicate the stock solution to get the compound to dissolve?
A3: Gentle warming (e.g., to 37°C) and brief sonication can be effective for dissolving compounds in a stock solvent like DMSO. However, it is crucial to be cautious as excessive heat can degrade the compound. Always start with gentle methods and monitor for any changes in the appearance of the solution.
Q4: The media containing my compound looks clear at first, but I see a precipitate after incubating it for a few hours. Why does this happen?
A4: This indicates delayed precipitation, which can be due to several factors. The compound may have formed a supersaturated solution that is not stable over time.[2] Changes in temperature, pH, or interactions with media components (like proteins in serum) during incubation can reduce the compound's solubility, leading to precipitation.[7][8]
Troubleshooting Guide: A Systematic Approach to Solubility
When encountering solubility issues, a structured approach is essential. The following guides provide step-by-step instructions to diagnose and resolve common precipitation problems.
Guide 1: Optimizing Stock Solution and Dilution Technique
This guide focuses on preventing precipitation that occurs immediately upon adding the compound to your aqueous assay buffer or cell culture medium.
Observation: Immediate formation of a cloudy or crystalline precipitate upon dilution of the DMSO stock solution.
Workflow for Optimizing Dilution:
Caption: Workflow for troubleshooting immediate precipitation.
Detailed Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO. Ensure complete dissolution, using gentle vortexing.
-
Pre-warm Your Medium: Always use cell culture medium or buffer that has been pre-warmed to 37°C, as temperature can affect solubility.[7]
-
Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions. For example, dilute your 50 mM stock to 5 mM in pre-warmed medium, and then further dilute to your final working concentration.[7]
-
Slow, Dropwise Addition: When adding the stock solution to the medium, do so slowly and dropwise while gently vortexing or swirling the medium. This gradual introduction helps prevent localized high concentrations that lead to precipitation.[5]
Guide 2: Addressing Delayed Precipitation
This guide is for situations where the compound precipitates over time during incubation.
Observation: The solution is initially clear but becomes cloudy or forms crystals after several hours or days at 37°C.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Supersaturation | The initial concentration exceeds the thermodynamic solubility limit in the medium, creating an unstable supersaturated solution that eventually equilibrates by precipitating the excess compound.[2] | Determine the maximum thermodynamic solubility in your specific medium. (See Protocol below). Operate at or below this concentration. |
| pH Shift | The compound, being a propanoic acid derivative, is likely a weak acid. Its solubility is pH-dependent. The bicarbonate buffering system in standard incubators (5% CO2) maintains the medium's pH around 7.4. If this pH is unfavorable for the ionized (more soluble) form of the acid, it can precipitate.[9][10][11] | Analyze the pKa of your compound. For an acidic compound, a slightly higher pH can increase solubility. Consider using a different buffering system, but be cautious of effects on cell health.[7][12] |
| Interaction with Media Components | Components in the medium, especially proteins in Fetal Bovine Serum (FBS), can bind to the compound or alter its solubility over time. | Test the compound's stability in both serum-free and serum-containing media to see if serum is a contributing factor. |
| Media Evaporation | In long-term experiments, evaporation from culture plates can increase the concentration of all components, potentially pushing your compound's concentration above its solubility limit.[7][13] | Ensure proper humidification of your incubator. For long-term assays, consider using sealed plates or plates with low-evaporation lids.[7] |
Protocol: Determining Maximum Soluble Concentration
-
Prepare a series of dilutions of your compound in the final cell culture medium (including serum, if applicable) at 37°C.
-
Visually inspect each dilution for immediate precipitation.
-
Incubate the clear solutions at 37°C in a humidified incubator for a duration matching your longest experimental time point (e.g., 24, 48, 72 hours).[7]
-
After incubation, re-examine the solutions under a microscope for any signs of crystalline or amorphous precipitate.
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these conditions.
Advanced Solubility Enhancement Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.
Strategy 1: pH Adjustment
For ionizable compounds like this compound, which has a carboxylic acid group, solubility is highly dependent on pH.[10][]
Decision Pathway for pH Modification:
Caption: Decision pathway for using pH to enhance solubility.
The principle is based on Le Chatelier's principle: for a weak acid (HA), increasing the pH (decreasing H+ concentration) shifts the equilibrium HA ⇌ H+ + A- to the right, favoring the formation of the more soluble anionic salt (A-).[9][11]
Strategy 2: Use of Solubilizing Excipients
When intrinsic solubility is extremely low, excipients can be used to create formulations that enhance apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly higher aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications.[17][18]
-
Surfactants: Surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) to increase solubility, particularly for cell-free enzyme assays.[19] However, they are often cytotoxic and should be used with extreme caution in cell-based assays.[19][20]
Table of Advanced Solubilization Approaches
| Method | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Converts the compound to its more soluble ionized salt form.[][21] | Simple, effective for ionizable compounds. | Can affect cell health if pH shifts outside the physiological range. | Weakly acidic or basic compounds. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug molecule.[15][16] | Generally low cytotoxicity, can significantly increase solubility.[22] | Can be expensive, may affect drug-protein binding. | Highly hydrophobic compounds that are difficult to solubilize by other means. |
| Co-solvents | Using a water-miscible organic solvent (other than the stock solvent) in the final medium to increase the solubility of a lipophilic compound.[23][24] | Can be effective. | High potential for cytotoxicity and artifacts; must be carefully controlled.[6][25] | Pre-clinical formulation development, less common for routine in vitro screening. |
Final Recommendations
-
Always Validate Your Vehicle Control: Ensure that the final concentration of any solvent or excipient used (e.g., DMSO, NaOH, cyclodextrin) is present in your vehicle-treated control group and that it does not affect the biological readout of your assay.[6]
-
Start with the Simplest Method: Begin with optimizing your dilution technique before moving to more complex solutions like pH adjustment or excipients.
-
Document Everything: Keep detailed notes of what works and what doesn't for a particular compound. This information is invaluable for future experiments and for colleagues working with the same molecule.
By following these guidelines, researchers can systematically overcome the solubility challenges posed by this compound, leading to more accurate and reliable in vitro data.
References
- 1. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
- 24. ijmsdr.org [ijmsdr.org]
- 25. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
Side-product analysis in the synthesis of N-(4-methoxyphenyl)succinamic acid
Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to diagnose issues, prevent side-product formation, and ensure the integrity of your results.
Section 1: Troubleshooting Guide & Diagnostics
This section addresses common problems encountered during the synthesis and purification of N-(4-methoxyphenyl)succinamic acid. The format is designed to help you quickly identify the root cause of an issue and implement a scientifically sound solution.
Q1: My final product has a low or broad melting point, and the yield is lower than expected. What are the likely causes?
A1: A low or broad melting point is a primary indicator of impurities. In this specific synthesis, the most common culprits are the formation of a major side-product, N-(4-methoxyphenyl)succinimide, or the presence of unreacted starting materials.
-
Primary Cause: N-(4-methoxyphenyl)succinimide Formation The desired product, a succinamic acid, contains both a carboxylic acid and an amide functional group. Under certain conditions, particularly with excessive heat, these groups can undergo an intramolecular condensation (dehydration) to form a stable five-membered ring, the corresponding succinimide.[1] This side-product is a common impurity that can be difficult to separate due to its similar polarity.
Preventative Measures:
-
Strict Temperature Control: The initial acylation reaction is exothermic. Maintain a low to moderate reaction temperature (room temperature to 50°C) to prevent the thermal cyclization of the product. Avoid prolonged heating or aggressive refluxing.
-
Anhydrous Conditions: While not strictly necessary for the initial reaction, ensuring your solvent is dry can prevent the hydrolysis of succinic anhydride to succinic acid, which can complicate purification.
-
-
Secondary Cause: Unreacted Starting Materials Residual p-anisidine or succinic anhydride (or its hydrolysis product, succinic acid) will also depress the melting point.[2]
Diagnostic & Corrective Actions:
-
Work-up Procedure: A robust work-up is critical. Washing the crude product with a dilute acid solution (e.g., 1M HCl) will protonate and solubilize the basic p-anisidine, removing it into the aqueous phase.[2][3][4] A subsequent wash with water or a dilute base can help remove any remaining succinic acid.
-
Recrystallization: This is the most effective method for removing both the succinimide side-product and residual starting materials. An ethanol/water mixture is often effective. The higher polarity of the desired amic acid compared to the imide generally allows for effective separation.
-
Q2: My ¹H NMR spectrum is confusing. I see the expected aromatic and methoxy signals, but the aliphatic region is unclear.
A2: The ¹H NMR spectrum is the most powerful tool for diagnosing the purity of your product and identifying side-products. The key differences lie in the aliphatic methylene protons.
-
Expected Spectrum (N-(4-methoxyphenyl)succinamic acid):
-
You should observe two distinct signals for the two CH₂ groups. These protons are diastereotopic and typically appear as two triplets (integrating to 2H each) around δ 2.5-2.8 ppm, forming an A₂B₂ system.
-
A broad singlet for the carboxylic acid proton (COOH) will be present far downfield (δ 10-12 ppm), although this can sometimes be broadened to the point of being nearly invisible or may exchange with D₂O.
-
A singlet for the amide proton (NH) is typically seen between δ 8-10 ppm.
-
-
Side-Product Spectrum (N-(4-methoxyphenyl)succinimide):
-
Due to the symmetry of the imide ring, the four methylene protons are chemically equivalent. They will appear as a single, sharp singlet integrating to 4H, typically around δ 2.8-2.9 ppm.[1]
-
The carboxylic acid and amide NH protons will be absent.
-
Troubleshooting via NMR: If you see a sharp singlet around δ 2.8 ppm in addition to your expected triplets, it confirms the presence of the succinimide impurity. The relative integration of this singlet compared to the product's signals can provide a quantitative measure of the impurity.
Data Summary: Key Analytical Distinctions
| Compound | Key ¹H NMR Signals (Aliphatic) | Key IR Absorptions (cm⁻¹) |
| N-(4-methoxyphenyl)succinamic acid | Two distinct triplets (~δ 2.5-2.8 ppm, 2H each) | ~3300 (N-H), ~3000 (broad O-H), ~1700 (C=O, acid), ~1650 (C=O, amide) |
| N-(4-methoxyphenyl)succinimide | One sharp singlet (~δ 2.8-2.9 ppm, 4H) | ~1770 & ~1700 (C=O, imide, symm/asymm), No broad O-H |
Section 2: Reaction Pathways & Logic
Understanding the underlying mechanisms is key to effective troubleshooting. The synthesis is a nucleophilic acyl substitution where the nitrogen of p-anisidine attacks one of the carbonyl carbons of succinic anhydride.[5]
Diagram: Synthesis and Side-Product Formation
Caption: Reaction scheme for the synthesis of the target amic acid and its subsequent cyclization to the imide side-product.
Section 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of N-(4-methoxyphenyl)succinamic acid
This protocol is designed to minimize side-product formation.
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve succinic anhydride (10.0 g, 0.1 mol) in 50 mL of a suitable solvent like toluene or ethyl acetate.
-
Amine Addition: In a separate beaker, dissolve p-anisidine (12.3 g, 0.1 mol) in 40 mL of the same solvent.
-
Reaction: Add the p-anisidine solution dropwise to the stirring succinic anhydride solution at room temperature over 30 minutes. Use a water bath to gently cool the flask if it becomes significantly warm to the touch.
-
Stirring: Allow the mixture to stir at room temperature for an additional 2 hours. A precipitate of the product should form.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing - Amine Removal: Wash the filter cake with two 25 mL portions of cold 1M HCl to remove any unreacted p-anisidine.[3]
-
Washing - Acid Removal: Wash the filter cake with two 25 mL portions of cold deionized water to remove unreacted succinic anhydride/acid and any salts.[2]
-
Drying: Dry the purified solid in a vacuum oven at a low temperature (40-50°C) to constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried product into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Water Addition: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving product purity issues based on analytical data.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I run the reaction at a higher temperature to speed it up? It is not recommended. While the initial acylation may be faster, higher temperatures significantly promote the irreversible cyclization of the desired amic acid to the succinimide side-product, which will lower your final yield of pure material.[1]
-
FAQ 2: What is the purpose of the dilute HCl wash? p-Anisidine is a basic amine. The dilute hydrochloric acid wash converts it into its water-soluble ammonium salt (p-anisidinium chloride), which is then easily washed away from the non-basic organic product.[2][3][4] This is a standard and highly effective purification step in amide synthesis.
-
FAQ 3: My product won't crystallize. What should I do? If crystallization does not occur upon cooling, it may be due to supersaturation or the presence of oily impurities. Try scratching the inside of the flask with a glass rod to provide a nucleation site. If that fails, consider adding a single seed crystal from a previous batch. As a last resort, you may need to re-evaluate your solvent system for recrystallization.
-
FAQ 4: Is N-(4-methoxyphenyl)succinamic acid stable for long-term storage? As a solid, it is reasonably stable when stored in a cool, dry place. However, be aware that as an amic acid, it can slowly cyclize to the imide over time, especially if exposed to heat or acidic/basic conditions. For long-term storage, it is best to keep it in a desiccator at or below room temperature.
References
- 1. N-(4-Methylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3,5-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,3-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Optimization of reaction conditions for N-(4-methoxyphenyl)succinamic acid synthesis
Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)succinamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet crucial acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
I. Reaction Overview & Mechanism
The synthesis of N-(4-methoxyphenyl)succinamic acid is a classic example of nucleophilic acyl substitution. It involves the reaction of a primary amine, p-anisidine (4-methoxyaniline), with a cyclic acid anhydride, succinic anhydride. The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This attack leads to the opening of the anhydride ring, forming the desired amic acid product.[1][2][3] The reaction is typically fast and selective, yielding the monoacylation product under mild conditions.[4]
Caption: Figure 1: Nucleophilic attack and ring-opening mechanism.
II. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q1: My reaction doesn't seem to be starting. I've mixed the reactants, but TLC analysis shows only starting materials even after an hour. What's going wrong?
A1: This issue typically points to a problem with reactant quality or the reaction environment.
-
Check Reactant Purity:
-
p-Anisidine: This amine can oxidize over time, turning dark. Oxidized p-anisidine is less nucleophilic and can introduce impurities. If your reagent is discolored (i.e., not a white or off-white solid), consider purifying it by recrystallization or using a fresh bottle.
-
Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, reverting to succinic acid upon exposure to atmospheric moisture.[5] Succinic acid will not react with the amine under these conditions. Confirm the identity and purity of your anhydride using melting point analysis (m.p. 119-120°C) or IR spectroscopy.[5] Ensure it has been stored in a desiccator.
-
-
Solvent Choice: The reaction is generally robust in various aprotic solvents like ethyl acetate, acetone, THF, or chloroform.[4] However, ensure your solvent is dry. The presence of water can hydrolyze the anhydride. While the reaction can proceed under neat (solvent-free) conditions, using a solvent helps with stirring and temperature control.
Q2: I'm getting a very low yield of the desired amic acid. What are the likely causes?
A2: Low yields often result from incomplete reactions, side reactions, or mechanical losses during workup.
-
Incomplete Reaction: While the reaction is often fast at room temperature, gentle heating (e.g., 40-50°C) can sometimes drive it to completion, especially if reactant purity is suboptimal. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the p-anisidine spot disappears.
-
Side Reaction - Imide Formation: The most common side reaction is the dehydration of the N-(4-methoxyphenyl)succinamic acid product to form the corresponding N-(4-methoxyphenyl)succinimide.[6][7] This is particularly prevalent if the reaction is heated excessively (e.g., refluxing for extended periods) or if dehydrating agents are present.[3][8] If you suspect imide formation, it will appear as a less polar spot on your TLC plate compared to the amic acid.
-
Workup Losses: The product is a carboxylic acid and may have some solubility in water, especially if the pH is not acidic. During the filtration and washing steps, ensure you are using cold water to minimize dissolution.[9] If your product seems to be "oiling out" instead of precipitating as a clean solid, try adding the reaction mixture to a larger volume of vigorously stirred cold water or ice.
Problem Area 2: Product Purity Issues
Q3: My final product is an off-color/gummy solid, not the expected white powder. What impurities are present?
A3: The most likely culprits are unreacted starting materials or the succinimide byproduct.
-
Unreacted p-Anisidine: If your p-anisidine was not fully consumed, it can be removed during the workup. A common procedure is to wash the crude solid with dilute hydrochloric acid.[6][10] The acid will protonate the basic amine, forming a water-soluble salt that washes away, leaving the desired acidic product behind.
-
Unreacted Succinic Anhydride/Succinic Acid: Both are highly soluble in water. A thorough wash of the filtered solid with cold water should effectively remove them.[6][9]
-
N-(4-methoxyphenyl)succinimide: This byproduct is neutral and less polar than your desired product. If it is the major contaminant, purification via recrystallization is the best approach. A solvent system like ethanol/water is often effective.
Q4: How do I confirm the identity and purity of my final product?
A4: A combination of techniques is recommended for full characterization:
-
Melting Point: A sharp melting point close to the literature value (approx. 154-156°C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
¹H NMR Spectroscopy: This is the most definitive method. You should expect to see characteristic peaks for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group (~3.8 ppm), two methylene signals (as triplets or complex multiplets) from the succinyl backbone, an amide N-H proton (broad singlet), and a carboxylic acid O-H proton (very broad singlet, often >10 ppm).
-
FTIR Spectroscopy: Look for characteristic absorption bands: a C=O stretch for the carboxylic acid (~1700 cm⁻¹), a C=O stretch for the amide (Amide I band, ~1650 cm⁻¹), and an N-H bend for the amide (Amide II band, ~1550 cm⁻¹).
III. Optimized Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints for ensuring reaction success.
Protocol 1: Standard Synthesis at Room Temperature
This protocol is optimized for high yield and purity under mild conditions.
Caption: Figure 2: Step-by-step workflow for standard synthesis.
Methodology:
-
In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a suitable solvent (e.g., ethyl acetate, ~5-10 mL per gram of amine).
-
With magnetic stirring, add succinic anhydride (1.05 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Stir the resulting mixture at room temperature. A precipitate of the product will likely begin to form within 30 minutes.
-
Allow the reaction to stir for 1-2 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), checking for the disappearance of the p-anisidine spot.
-
Once the reaction is complete, pour the slurry into a beaker containing cold deionized water (~10x the volume of the solvent used).
-
Stir vigorously for 15 minutes, then collect the white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water.
-
(Optional Purity Step) If unreacted amine is suspected, wash the cake with a small portion of cold 0.1 M HCl, followed by more cold water.
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight.
Optimization & Troubleshooting Data
The choice of reaction conditions can significantly impact outcomes. The following table summarizes expected results based on common variables.
| Variable | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Aqueous) | Potential Issues & Causality |
| Solvent | Ethyl Acetate / Acetone | Toluene / Acetic Acid | Water | Causality: Aprotic solvents are ideal.[1] Acetic acid can promote imide formation with heat.[4] Water can hydrolyze the anhydride.[5][11] |
| Temperature | 20-25 °C (Room Temp) | 70-110 °C (Reflux) | 20-25 °C | Causality: High heat provides the activation energy for the secondary dehydration reaction to the less-desired succinimide.[3] |
| Time | 1-2 hours | 2-4 hours | >4 hours | Causality: The primary reaction is fast. Extended reaction times, especially with heat, increase the risk of side product formation. |
| Expected Yield | >90% | Variable (50-80%) | Low (<40%) | Outcome: Condition A provides the highest yield of the desired amic acid. Condition B leads to a mixture of amic acid and imide. Condition C is inefficient due to anhydride hydrolysis. |
| Expected Purity | High (>95%) | Moderate (contains imide) | Low (contains succinic acid) | Outcome: Room temperature synthesis yields the cleanest product, often not requiring further purification. |
IV. Troubleshooting Decision Tree
Use this logical guide to diagnose and solve experimental problems systematically.
Caption: Figure 3: A logical guide to diagnosing common synthesis issues.
V. References
-
Synthesis of Polyimide: Polymerization via Nucleophilic Addition. UTPedia. --INVALID-LINK--
-
Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides. Journal of Polymer Research. --INVALID-LINK--
-
Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. European Polymer Journal. --INVALID-LINK--
-
The synthesis of Poly(amic acid) and preparation process of copolyamide-imide (co-PAI) membrane. ResearchGate. --INVALID-LINK--
-
A water-soluble polyimide precursor: Synthesis and characterization of poly(amic acid) salt. Journal of Applied Polymer Science. --INVALID-LINK--
-
Acetylation of amines with acetic anhydride. ResearchGate. --INVALID-LINK--
-
N-(4-METHOXYPHENYL)MALEAMIC ACID synthesis. ChemicalBook. --INVALID-LINK--
-
N-(4-Methoxy-phenyl)-succinamic acid. MySkinRecipes. --INVALID-LINK--
-
succinic anhydride. Organic Syntheses. --INVALID-LINK--
-
Acylation of an amine using acetic anhydride. YouTube. --INVALID-LINK--
-
Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents. --INVALID-LINK--
-
Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube. --INVALID-LINK--
-
Chemistry of Acid Anhydrides. Chemistry LibreTexts. --INVALID-LINK--
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. --INVALID-LINK--
-
Product of primary amine and acid anhydride. Chemistry Stack Exchange. --INVALID-LINK--
-
What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? ResearchGate. --INVALID-LINK--
-
N-(4-Methylphenyl)succinimide. Acta Crystallographica Section E. --INVALID-LINK--
-
(PDF) N-(4-Methylphenyl)succinimide. ResearchGate. --INVALID-LINK--
-
Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management. --INVALID-LINK--
-
How to purify succinic acid obtained from synthesis? DC FINE CHEMICALS. --INVALID-LINK--
-
Succinic anhydride. Wikipedia. --INVALID-LINK--
-
Solid-Phase Synthesis of N-Aryl Succinimides. ResearchGate. --INVALID-LINK--
-
A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. --INVALID-LINK--
References
- 1. eng.uwo.ca [eng.uwo.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 6. N-(4-Methylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. talentchemicals.com [talentchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid
Welcome to the technical support center for the purification of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The unique β-keto amide structure of this molecule presents specific purification challenges that require a nuanced approach to achieve high purity. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your compound.
Understanding the Core Challenges
The purification of this compound is primarily complicated by two key chemical liabilities inherent to its structure: thermal instability leading to decarboxylation and susceptibility to hydrolysis. A successful purification strategy must mitigate these degradation pathways while effectively removing process-related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My purified product shows a gradual loss of mass and gas evolution upon gentle heating. What is happening?
This is a classic sign of decarboxylation, the most significant challenge in handling β-keto acids and their derivatives.[1][2] The molecule readily loses carbon dioxide upon heating to form N-(4-methoxyphenyl)acetamide.
The reaction proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that tautomerizes to the more stable amide.[1] This process is often initiated by temperatures well below the melting point of the solid material.
Caption: The thermal decarboxylation pathway of this compound.
-
Avoid High Temperatures: All purification steps, including solvent removal and drying, should be conducted at or below room temperature.
-
High-Vacuum Drying: Utilize a high-vacuum pump to dry the product at ambient temperature. Avoid using a drying oven.
-
Solvent Selection for Recrystallization: Choose a solvent system with a low boiling point to facilitate removal without heating.
-
Storage: Store the purified compound at low temperatures (e.g., -20°C) to minimize decarboxylation over time.
FAQ 2: During workup or purification, I'm observing the formation of p-anisidine and malonic acid. What is causing this?
The presence of p-anisidine and malonic acid indicates hydrolysis of the amide bond. This can occur under both acidic and basic conditions, particularly with heating.[3][4][5]
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage.[3]
Caption: Amide bond hydrolysis under acidic or basic conditions.
-
Maintain Neutral pH: During aqueous workups, ensure the pH is maintained as close to neutral as possible.
-
Avoid Strong Acids and Bases: If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures.
-
Temperature Control: Conduct all extractions and washes at low temperatures (0-5°C) to slow the rate of hydrolysis.
-
Chromatography: If hydrolysis is a persistent issue, purification by silica gel chromatography using a non-polar eluent system at room temperature may be a suitable alternative to aqueous workups.
FAQ 3: I am struggling to find a suitable solvent for recrystallization. The compound either remains too soluble or "oils out".
Finding the right recrystallization solvent is crucial for achieving high purity. The presence of a polar carboxylic acid, an amide linkage, and an aromatic ring gives the molecule a moderate and somewhat complex solubility profile.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of Target Compound | Suitability for Recrystallization |
| Water | 10.2 | 100 | Sparingly soluble to insoluble | Potentially suitable in a co-solvent system, but high boiling point is a risk for decarboxylation. |
| Ethanol | 4.3 | 78 | Soluble | Good as the primary solvent in a co-solvent system. |
| Isopropanol | 3.9 | 82 | Soluble | Similar to ethanol, but higher boiling point increases decarboxylation risk. |
| Ethyl Acetate | 4.4 | 77 | Moderately soluble | A good candidate for single-solvent recrystallization.[6] |
| Acetone | 5.1 | 56 | Soluble | Low boiling point is advantageous, but high solubility may lead to poor recovery. |
| Dichloromethane | 3.1 | 40 | Soluble | Too volatile and often too good a solvent for effective recrystallization. |
| Toluene | 2.4 | 111 | Sparingly soluble | High boiling point makes it unsuitable. |
| Hexane | 0.1 | 69 | Insoluble | Excellent as an anti-solvent. |
-
Solvent System Selection: An ethanol/water or ethyl acetate/hexane system is a good starting point. The goal is to find a system where the compound is soluble in the hot solvent and sparingly soluble when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate (around 40-50°C).
-
Induce Crystallization: Slowly add hexane as an anti-solvent at the same temperature until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities and lead to smaller crystals. Once at room temperature, place the flask in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under high vacuum at room temperature.
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. To prevent this:
-
Use a more dilute solution.
-
Cool the solution more slowly.
-
Add a seed crystal to encourage crystallization.
FAQ 4: How can I assess the purity of my final product and identify potential impurities?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
A reverse-phase HPLC method is ideal for separating the target compound from its more polar (hydrolysis products) and less polar (decarboxylation product) impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Expected Elution Order:
-
Malonic Acid (most polar)
-
p-Anisidine
-
This compound (Target)
-
N-(4-methoxyphenyl)acetamide (least polar)
-
¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities.
-
¹H NMR: Look for the characteristic signals of the starting materials and degradation products.
-
p-Anisidine: Aromatic protons and a singlet for the methoxy group.
-
N-(4-methoxyphenyl)acetamide: A singlet for the acetyl methyl group.
-
Diethyl malonate (if used in synthesis): A triplet and quartet for the ethyl groups.
-
-
¹³C NMR: The presence of a carbonyl signal around 165-170 ppm for the amide and another for the carboxylic acid is indicative of the desired product. The decarboxylated impurity will lack the carboxylic acid carbonyl signal.
| Compound | Key ¹H NMR Signals (indicative) |
| p-Anisidine | ~3.7 ppm (s, 3H, OCH₃), aromatic signals |
| Diethyl malonate | ~1.2 ppm (t, 6H, CH₃), ~4.2 ppm (q, 4H, CH₂) |
| N-(4-methoxyphenyl)acetamide | ~2.1 ppm (s, 3H, COCH₃), ~3.7 ppm (s, 3H, OCH₃) |
Summary of Key Purification Parameters
| Challenge | Root Cause | Prevention & Mitigation Strategies |
| Decarboxylation | Inherent instability of the β-keto acid moiety.[1] | Avoid heating at all stages. Use low-boiling point solvents. Dry under high vacuum at ambient temperature. Store at low temperatures. |
| Hydrolysis | Cleavage of the amide bond under acidic or basic conditions.[3][4] | Maintain neutral pH during aqueous workups. Use dilute acids/bases for short periods at low temperatures if necessary. |
| Recrystallization Issues | Complex solubility profile; "oiling out". | Use a co-solvent system (e.g., ethyl acetate/hexane). Employ slow cooling and consider seeding. |
| Impurity Removal | Unreacted starting materials and degradation products. | A combination of aqueous workup at controlled pH and temperature, followed by careful recrystallization. HPLC for purity analysis. |
By understanding the inherent chemical properties of this compound and implementing the strategies outlined in this guide, researchers can confidently navigate the challenges of its purification to obtain a high-purity compound suitable for their downstream applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Enhancing the stability of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid for assays
Welcome to the technical support center for 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound in experimental assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is a malonamic acid derivative. Its structure contains two key functional groups that dictate its chemical behavior and stability: a carboxylic acid and an amide. The primary stability concern for this class of molecules is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[1][2] This degradation can lead to inconsistent assay results, loss of potency, and the formation of confounding byproducts. This guide will provide strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage are the first line of defense against degradation.
-
Solvent Selection: Due to the presence of both polar (carboxylic acid, amide) and non-polar (methoxyphenyl ring) moieties, solubility can be challenging. Start with a high-quality, anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using aqueous buffers for long-term stock solutions, as water can facilitate hydrolysis.[1]
-
Stock Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your aqueous assay buffer, which can itself cause interference or toxicity in cell-based systems.
-
Storage Conditions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3] Store aliquots at -20°C or, for enhanced stability, at -80°C. Ensure vials are tightly sealed.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO or DMF | Minimizes water content, preventing premature hydrolysis. |
| Storage Temp. | -80°C (preferred) or -20°C | Reduces molecular motion and slows chemical degradation rates.[4] |
| Aliquoting | Single-use volumes | Prevents contamination and degradation from freeze-thaw cycles.[3] |
| Light Exposure | Store in amber vials/dark | Protects against potential light-induced degradation.[5] |
Q2: What is the primary degradation pathway for this compound?
A2: The most significant stability liability is the hydrolysis of the amide bond. This reaction breaks the molecule into p-anisidine and malonic acid. The reaction is catalyzed by both acid and base, meaning that the compound is least stable at pH extremes.[6][7] The rate of hydrolysis is generally slowest near neutral pH, but this must be empirically determined for your specific assay conditions.
Caption: Amide hydrolysis of the parent compound.
Q3: Can the carboxylic acid group cause problems in my assay?
A3: Yes, potentially. While less prone to degradation than the amide, the carboxylic acid can:
-
Reduce Membrane Permeability: In cell-based assays, the negatively charged carboxylate at physiological pH can hinder passive diffusion across cell membranes, potentially leading to a discrepancy between biochemical and cell-based assay results.[8]
-
Cause Solubility Issues: The protonation state of the carboxylic acid is pH-dependent. Significant changes in pH could alter the compound's overall solubility in your assay buffer.[9]
-
Chelate Metal Ions: Depending on the assay, the carboxylate could chelate divalent metal cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) that may be essential cofactors for your target enzyme, leading to non-specific inhibition.
Troubleshooting Guide
Problem 1: My assay results are inconsistent and drift over time.
This is a classic symptom of compound instability in the assay buffer. The potency of your compound appears to decrease over the course of an experiment as the active molecule degrades.
Root Cause Analysis & Solution Workflow:
Caption: Workflow for diagnosing inconsistent results.
► Step-by-Step Protocol: Assessing Compound Stability in Assay Buffer
-
Preparation: Prepare your complete assay buffer. Spike it with the compound to your final assay concentration. Also prepare a control sample by spiking the same concentration into a stable solvent (e.g., Acetonitrile or DMSO).
-
Incubation: Incubate the assay buffer sample under the exact conditions of your experiment (temperature, light, plate type).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the incubated sample. Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C.
-
Analysis: Analyze all time-point samples, including the T=0 sample and the stable solvent control, by a suitable method like HPLC-UV or LC-MS.
-
Interpretation: Quantify the peak area of the parent compound at each time point. A decrease of >10-15% over the experimental duration indicates significant instability that needs to be addressed.
Problem 2: I'm observing high background signal or non-specific inhibition.
This may not be a stability issue but rather a case of assay interference, where the compound interacts with the detection system or assay components in an unintended way.[10]
Troubleshooting Steps:
-
Run a Counter-Screen: Test your compound in an assay format that includes all buffer components and detection reagents but lacks the biological target (e.g., the enzyme or receptor). A signal in this "null" assay confirms interference.
-
Check for Spectroscopic Interference: Measure the absorbance or fluorescence spectrum of your compound at the assay concentration. If it overlaps with the excitation or emission wavelengths of your assay's detection method, it can artificially alter the readout.[10]
-
Consider Reactivity: The compound, or its degradation products like p-anisidine, could be reactive. Highly electrophilic compounds can covalently modify proteins, often through reactions with cysteine residues, leading to non-specific activity.[3] Including a nucleophile like Dithiothreitol (DTT) in the buffer can sometimes mitigate this, but DTT can also interfere with some compounds.[3]
Problem 3: My compound is precipitating in the aqueous assay buffer.
Low aqueous solubility is a frequent challenge that leads to artificially low potency and high variability.[9]
Mitigation Strategies:
-
pH Adjustment: The carboxylic acid moiety makes the compound's solubility pH-dependent. Slightly adjusting the buffer pH (while ensuring it remains within the optimal range for your biological target) can improve solubility.[11]
-
Use of Co-solvents: Including a small percentage (typically <5%) of a water-miscible organic solvent like DMSO, ethanol, or propylene glycol in the final assay buffer can help keep the compound in solution. Always run a solvent tolerance control to ensure the co-solvent doesn't affect your assay's performance.
-
Reduce Final Concentration: If possible, lowering the test concentration of the compound may keep it below its solubility limit.
Advanced Protocols & Best Practices
Protocol: Buffer Optimization for Enhanced Stability
The goal is to find a buffer system where the compound maintains >90% integrity over the assay duration.
| Parameter | Test Range | Considerations |
| pH | 6.5 - 8.0 (in 0.5 unit steps) | Balance compound stability with the optimal pH for the biological target. The amide is generally most stable near neutral pH.[12] |
| Buffer Species | Phosphate, HEPES, Tris | Ensure the buffer itself does not catalyze degradation or interfere with the assay. |
| Additives | 5% Glycerol, 0.01% BSA | Can sometimes prevent non-specific binding and improve stability. Test for compatibility. |
| Temperature | Room Temp vs. 37°C | Higher temperatures significantly accelerate hydrolysis.[13] If possible, run assays at a lower temperature. |
Best Practice: Implement a Robust Quality Control (QC) System
For critical experiments, the integrity of your compound is paramount.
-
Certificate of Analysis (CofA): Always obtain a CofA from the supplier to confirm the identity and purity of a new batch.
-
Internal QC: Upon receipt, run an independent analysis (e.g., LC-MS, NMR) to confirm the structure and purity.
-
Routine Stock Checks: Periodically (e.g., every 3-6 months), re-test an aliquot of your primary stock solution to ensure it has not degraded during storage.[14][15] This is crucial for long-term studies to avoid assay drift.[16]
By understanding the inherent chemical liabilities of this compound and implementing these systematic troubleshooting and validation strategies, researchers can significantly enhance the quality and reliability of their experimental data.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Crystallization of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
Welcome to the technical support center for the crystallization of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound. The information herein is grounded in established scientific principles and practical laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a molecule featuring a carboxylic acid, an amide, and a methoxy-substituted aromatic ring. These functional groups dictate its polarity, solubility, and hydrogen bonding capabilities, all of which are critical factors in the crystallization process. The presence of both hydrogen bond donors (-NH, -OH) and acceptors (C=O, -O-) suggests that it can form strong intermolecular interactions, which are essential for forming a stable crystal lattice.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
FAQ 1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
Answer:
This issue typically arises from a mismatch between the polarity of the compound and the solvent. The principle of "like dissolves like" is fundamental in solvent selection.[3] this compound is a polar molecule due to its carboxylic acid and amide groups.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: If you are using a non-polar solvent (e.g., hexanes, toluene), it is unlikely to be effective.[4] Consider switching to a more polar solvent. A good starting point is to test a range of solvents with varying polarities.
-
Solvent Miscibility and Polarity:
-
Highly Polar Protic Solvents: Water, methanol, ethanol. These can form strong hydrogen bonds and are good candidates for dissolving your polar compound.[4]
-
Polar Aprotic Solvents: Acetone, ethyl acetate, acetonitrile. These have dipole moments and can dissolve polar compounds but are not hydrogen bond donors.[3]
-
Mixed Solvent Systems: If your compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be highly effective.[5][6] A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Re-heating to clarify and then cooling should induce crystallization.[7]
-
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Water | 80.1 | 100 | Highly polar, good for compounds with H-bonding capability.[4] |
| Methanol | 32.7 | 65 | Polar protic, dissolves a wide range of polar compounds.[3] |
| Ethanol | 24.5 | 78 | Similar to methanol, slightly less polar.[4] |
| Acetone | 20.7 | 56 | Good polar aprotic solvent, but low boiling point may be a drawback.[3] |
| Ethyl Acetate | 6.0 | 77 | Medium polarity, often used in mixed solvent systems.[3] |
| Toluene | 2.4 | 111 | Non-polar, generally not a good first choice for this compound.[4] |
FAQ 2: The compound dissolves, but no crystals form upon cooling. What is the problem?
Answer:
This is a common issue that indicates the solution is not supersaturated enough for nucleation to occur.[8] Several factors could be at play.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[9] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals from a previous successful crystallization, add a tiny "seed" crystal to the cooled solution. This provides a template for further crystal growth.[8]
-
Cooling: Ensure the solution is cooled sufficiently. Sometimes, cooling to room temperature is not enough, and an ice bath is necessary to decrease solubility and induce crystallization.[10]
-
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[9] Once concentrated, allow it to cool again.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid.[8]
Experimental Workflow: Troubleshooting Failure to Crystallize
References
- 1. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [sites.pitt.edu]
Technical Support Center: Strategies for the Removal of Unreacted p-Toluidine
Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for effectively removing unreacted p-toluidine from synthesis mixtures. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
Q1: What makes p-toluidine challenging to remove from a reaction mixture?
Unreacted p-toluidine can be a persistent impurity due to a combination of its physicochemical properties. As a primary aromatic amine, it is weakly basic (pKa of the conjugate acid is ~5.1) and capable of hydrogen bonding.[1] Its moderate polarity allows it to have some solubility in a wide range of organic solvents, from nonpolar to polar, making straightforward separation difficult if your desired product has similar polarity.[1][2] Furthermore, its solid nature at room temperature (melting point ~44°C) can sometimes complicate handling during workup procedures.[3][4]
Q2: What are the principal methods for removing unreacted p-toluidine?
There are five primary strategies for removing p-toluidine, each suited to different experimental scenarios. The choice depends on the properties of your desired product and the scale of your reaction.
-
Acid-Base Extraction: The most common and often most effective method, leveraging the basicity of the amine.
-
Column Chromatography: A high-resolution technique for separating compounds based on polarity.
-
Recrystallization: Ideal for purifying solid products where p-toluidine has different solubility characteristics.
-
Distillation: Useful when the desired product has a significantly different boiling point from p-toluidine.
-
Chemical Derivatization: A chemical approach to alter the properties of p-toluidine, making it easier to remove.
Q3: How do I select the best removal method for my specific synthesis?
The optimal method depends entirely on the nature of your desired product. Use the following decision guide and summary table to make an informed choice.
Decision Workflow for p-Toluidine Removal
Caption: Decision workflow for selecting a purification method.
| Method | Principle | Best For... | Key Advantages | Major Limitations |
| Acid-Base Extraction | Converts basic p-toluidine into a water-soluble salt.[5] | Neutral or acidic products that are stable to aqueous acid/base. | Fast, inexpensive, highly scalable, and very effective. | Product must be stable to pH changes; risk of emulsion formation.[6] |
| Column Chromatography | Differential adsorption onto a stationary phase based on polarity. | Products with different polarity from p-toluidine. | High resolving power for complex mixtures. | Can be slow and costly (solvents, silica); p-toluidine can streak on silica.[7] |
| Recrystallization | Differential solubility of product vs. p-toluidine in a solvent at different temperatures.[8] | Purifying solid products from soluble p-toluidine impurity. | Can yield very pure material; relatively simple technique. | Requires a suitable solvent system; potential for product loss in mother liquor. |
| Distillation | Separation based on differences in boiling points. | Non-volatile or high-boiling liquid/solid products. | Effective for large-scale purification if BP difference is large. | p-Toluidine has a high BP (~200°C); not suitable for heat-sensitive compounds. |
| Chemical Derivatization | Chemically modifying p-toluidine to alter its properties for easier removal.[9] | Cases where other methods fail and the product is inert to the derivatizing agent. | Can solve very difficult separation problems. | Requires an additional reaction step; may introduce new impurities. |
In-Depth Troubleshooting Guides
Method 1: Acid-Base Extraction (The Workhorse)
Guiding Principle: This technique exploits the basicity of p-toluidine's amino group. By washing an organic solution of the reaction mixture with an aqueous acid (e.g., hydrochloric acid), the p-toluidine is protonated to form p-toluidinium chloride.[10] This ionic salt is highly soluble in the aqueous phase and is thus extracted from the organic phase, which retains the neutral or acidic product.[5][11] A subsequent wash with aqueous base can then regenerate the p-toluidine from the aqueous layer if recovery is needed.[12]
Experimental Protocol: Acid Wash Extraction
-
Dissolution: Ensure your entire crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of 2 M aqueous HCl to the separatory funnel.[11] Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Mixing: Close the stopcock and mix the layers by gently inverting the funnel several times for 1-2 minutes. Avoid vigorous shaking , which can lead to the formation of stable emulsions.[6][13]
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower (aqueous) layer. If using a solvent less dense than water (like ether), the aqueous layer will be on the bottom; if using a solvent denser than water (like DCM), the aqueous layer will be on top.
-
Repeat: Repeat the extraction (steps 2-5) with fresh 2 M HCl two more times to ensure complete removal of p-toluidine.[5]
-
Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (if the desired product is not acidic) and then with brine (saturated NaCl solution) to remove residual water.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the purified product.
Workflow for Acid-Base Extraction
References
- 1. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Toluidine - Wikipedia [en.wikipedia.org]
- 4. p-toluidine [stenutz.eu]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. benchchem.com [benchchem.com]
- 10. Solved cinnamic acid p-toluidine anisole The acid/base | Chegg.com [chegg.com]
- 11. azom.com [azom.com]
- 12. magritek.com [magritek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
Welcome to the dedicated technical support center for the synthesis and scale-up of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Here, we combine established chemical principles with practical, field-tested advice to ensure the integrity and success of your experimental work.
I. Synthetic Overview & Core Protocol
The synthesis of this compound, also known as N-(4-methoxyphenyl)malonamic acid, is typically achieved through the acylation of p-anisidine with a suitable malonic acid derivative. A common and effective method involves the use of a mono-activated malonic acid species to favor the formation of the desired mono-amide over the diamide byproduct.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol outlines a robust method for the synthesis of this compound.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Diethyl malonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Potassium Ethyl Malonate: In a round-bottom flask, dissolve potassium hydroxide in ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring. Stir for 1-2 hours to ensure complete formation of the potassium salt of the monoester.
-
Acylation Reaction: In a separate flask, dissolve p-anisidine in a suitable solvent like dichloromethane (DCM). Add the freshly prepared ethanolic solution of potassium ethyl malonate to the p-anisidine solution. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents. Redissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. The product, this compound, should precipitate out of the solution.
-
Purification: Filter the crude product and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product under vacuum.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Formation of diamide byproduct. - Product loss during work-up and purification. | - Reaction Monitoring: Ensure the reaction goes to completion using TLC or HPLC. If the reaction stalls, consider gentle heating. - Stoichiometry Control: Use a slight excess of the malonic acid derivative to ensure full conversion of the limiting p-anisidine. However, a large excess can promote diamide formation. - Controlled Addition: Add the acylating agent slowly to the p-anisidine solution to maintain a low localized concentration, which disfavors the second acylation. - Purification Optimization: Minimize the amount of solvent used for recrystallization to reduce product loss. Ensure the pH during precipitation is optimal for maximum product insolubility. |
| Formation of Significant Diamide Impurity | - High localized concentration of the acylating agent. - Reaction temperature is too high. - Use of a highly reactive malonic acid derivative (e.g., malonyl chloride). | - Slow Addition: As mentioned, add the acylating agent dropwise with vigorous stirring. - Temperature Control: Maintain the reaction at room temperature or even cool it in an ice bath if the reaction is highly exothermic. - Choice of Reagent: Use a mono-protected malonic acid derivative, like a monoester, to prevent the formation of the diamide.[1][2][3] |
| Product is Difficult to Purify (Oily or Gummy Solid) | - Presence of unreacted starting materials. - Residual solvent. - Formation of side products. | - Thorough Washing: Ensure the crude product is washed thoroughly with cold water to remove any water-soluble impurities. - Recrystallization Solvent System: Experiment with different solvent systems for recrystallization to find one that provides well-defined crystals. A co-solvent system like ethanol/water or acetone/hexane might be effective. - Chromatography: If recrystallization is ineffective, column chromatography may be necessary, although this is less ideal for large-scale production. |
| Inconsistent Results Upon Scale-Up | - Inefficient mixing. - Poor heat transfer. - Changes in reagent addition rates. | - Mixing Efficiency: Ensure the stirring is adequate for the larger volume to maintain a homogeneous reaction mixture.[4] Consider using an overhead stirrer for larger scales. - Heat Management: Be aware that amide bond formation can be exothermic.[5][6] Monitor the internal temperature of the reactor and use a cooling bath if necessary to prevent side reactions.[4] - Controlled Addition Rate: Maintain a consistent and controlled rate of reagent addition during scale-up to mimic the conditions of the smaller scale reaction. |
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
III. Frequently Asked Questions (FAQs)
Q1: What is the quality of p-anisidine required for this synthesis?
A1: It is recommended to use p-anisidine with a purity of 98% or higher. Impurities in the starting material can lead to side reactions and complicate the purification of the final product. If the starting material has a dark color, it may indicate oxidation, and purification by recrystallization or distillation before use might be necessary.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to achieve good separation between the starting materials (p-anisidine and the malonic acid derivative) and the product. The disappearance of the limiting reactant spot indicates the completion of the reaction. For more quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[7][8]
Q3: Are there alternative acylating agents to a malonic acid monoester?
A3: Yes, other malonic acid derivatives can be used. For instance, Meldrum's acid can be a highly effective acylating agent that often reacts under mild conditions. However, its reactivity might also increase the propensity for diamide formation if not controlled carefully. Direct coupling of malonic acid with p-anisidine using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another possibility, though this introduces the need to remove the coupling agent byproducts. For large-scale synthesis, cost and atom economy are important considerations.[6][9][10]
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. p-Anisidine is toxic and should be handled with care. The use of strong acids and bases also requires caution.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide and carboxylic acid. The purity can be assessed by HPLC and by measuring the melting point of the crystalline solid.[7][8][11]
IV. References
-
Gowda, B. T., et al. (2010). N-(4-Methoxyphenyl)maleamic acid. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. Available at: --INVALID-LINK--
-
ChemicalBook. N-(4-METHOXYPHENYL)MALEAMIC ACID synthesis. Available at: --INVALID-LINK--
-
Pharmaceutical Technology (2013). Reducing the Complexity of Commercial-Scale Amide Formation. Available at: --INVALID-LINK--
-
ACS Publications (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: --INVALID-LINK--
-
ResearchGate (2008). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry. Available at: --INVALID-LINK--
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: --INVALID-LINK--
-
Al-Blewi, F. F., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: --INVALID-LINK--
-
PubMed (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: --INVALID-LINK--
-
PubMed (2015). Mechanistic studies of malonic acid-mediated in situ acylation. Available at: --INVALID-LINK--
-
UCL Discovery (2018). A green chemistry perspective on catalytic amide bond formation. Available at: --INVALID-LINK--
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: --INVALID-LINK--
-
The Hebrew University of Jerusalem (2015). Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation. Available at: --INVALID-LINK--
-
ResearchGate (2015). Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation. Available at: --INVALID-LINK--
-
PubChem. N-(4-Methoxyphenyl)maleamic acid. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available at: --INVALID-LINK--
-
ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available at: --INVALID-LINK--
-
Semantic Scholar. Mechanistic studies of malonic acid‐mediated in situ acylation. Available at: --INVALID-LINK--
-
ResearchGate (2012). First Synthesis of 3-Methoxy-4-Aminopropiophenone. Available at: --INVALID-LINK--
-
MDPI (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: --INVALID-LINK--
-
MDPI (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: --INVALID-LINK--
-
PubMed (2020). Analytical methods for amino acid determination in organisms. Available at: --INVALID-LINK--
-
MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: --INVALID-LINK--
-
ResearchGate (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. 3-Amino-3-[4-(methoxycarbonyl)phenyl]-propanoic acid. Available at: --INVALID-LINK--
-
ScienceDirect. Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. Available at: --INVALID-LINK--
-
Semantic Scholar (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Available at: --INVALID-LINK--
References
- 1. Mechanistic studies of malonic acid-mediated in situ acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Mitigating Degradation of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-[(4-methoxyphenyl)amino]-3-oxopropanoic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and mitigate the degradation of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Section 1: Understanding the Core Instability - FAQs
This section addresses the fundamental chemical vulnerabilities of N-aryl malonamic acid derivatives. Understanding these pathways is the first step toward effective mitigation.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The core structure of these derivatives, being a substituted malonamic acid, is susceptible to two primary degradation pathways: decarboxylation and amide hydrolysis .
-
Decarboxylation: This is often the most significant and rapid degradation route. As β-dicarboxylic acid derivatives, these molecules can readily lose a carboxyl group as carbon dioxide (CO₂) gas, especially when heated or exposed to acidic conditions.[1][2][3] The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an N-(4-methoxyphenyl)acetamide derivative.[2]
-
Amide Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[4][5] This pathway breaks the molecule down into its constituent parts: 4-methoxyaniline and malonic acid. While amide bonds are generally stable, this pathway becomes relevant during prolonged storage in non-anhydrous solvents, in aqueous formulations, or under harsh pH conditions during a reaction workup.[6][7]
References
- 1. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid Derivatives
In the intricate world of drug discovery, the subtle dance between a molecule's structure and its biological activity is a source of endless fascination and therapeutic potential. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 3-[(4-methoxyphenyl)amino]-3-oxopropanoic acid derivatives. We will dissect how modifications to this core scaffold influence its antioxidant, anticancer, and antimicrobial properties, providing a roadmap for researchers and drug development professionals to design more potent and selective therapeutic agents.
The Core Scaffold: A Versatile Platform for Biological Activity
The this compound backbone presents a flexible and synthetically accessible starting point for generating diverse chemical libraries. The presence of the methoxy-substituted phenyl ring, the secondary amine, and the propanoic acid moiety offers multiple points for chemical modification, each capable of profoundly impacting the compound's interaction with biological targets. Our exploration will primarily focus on derivatives synthesized from 3-[(4-methoxyphenyl)amino]propanehydrazide, a key intermediate that allows for the introduction of a wide array of heterocyclic and aromatic functionalities.[1][2][3]
Unraveling the Structure-Activity Relationship: A Tale of Three Activities
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, a consequence of an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a myriad of diseases. The antioxidant potential of this compound derivatives has been systematically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Key SAR Insights:
-
The Power of Heterocycles: The introduction of various heterocyclic moieties to the propanehydrazide backbone has a significant impact on antioxidant activity.
-
Naphthalene and Isoindoline-1,3-dione Emerge as Champions: Notably, derivatives incorporating a naphthalene moiety, such as 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide , and those with an isoindoline-1,3-dione group, like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide , have demonstrated antioxidant activity approximately 1.4 times higher than the well-established antioxidant, ascorbic acid.[1][2][3]
-
Substitution Matters on Triazolethiones: Within a series of S-substituted triazolethione derivatives, the nature of the substituent on the phenyl ring attached to the ethanone moiety plays a crucial role. A 4-bromophenyl substituent resulted in the highest antioxidant activity, surpassing that of ascorbic acid.[1] Replacement of bromine with chlorine led to a slight decrease in activity, while a fluorine substitution caused a more significant drop.[1] Interestingly, the introduction of a hydroxyl group rendered the derivative almost inactive.[1]
Comparative Antioxidant Activity Data:
| Compound | Relative Antioxidant Activity (vs. Ascorbic Acid) | Reference |
| Ascorbic Acid | 1.00 | [1] |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 | [1][2][3] |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 | [1][2][3] |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | 1.13 | [1] |
| 1-(4-Chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Slightly lower than bromo-derivative | [1] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | ~ half of bromo-derivative | [1] |
| 1-(4-Hydroxyphenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Almost inactive | [1] |
Anticancer Activity: A Targeted Strike Against Malignant Cells
The search for novel anticancer agents is a cornerstone of medicinal chemistry. Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been evaluated for their cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay.[1][2][3]
Key SAR Insights:
-
Preferential Cytotoxicity: In general, the synthesized compounds displayed greater cytotoxicity against the U-87 glioblastoma cell line compared to the MDA-MB-231 breast cancer cell line.[1][2][3]
-
The Rise of a Fluoro-Substituted Triazole: The most potent compound identified against the U-87 cell line was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone .[2] This highlights the importance of the fluoro-substituted phenyl ring in conferring anticancer activity.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
While the primary focus has been on the methoxy derivatives, a closely related series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown significant promise as antimicrobial agents against multidrug-resistant bacteria and fungi.[4][5] This provides valuable comparative insights into the role of the para-substituent on the phenyl ring.
Key SAR Insights from Hydroxyphenyl Analogs:
-
Broad-Spectrum Potential: These derivatives exhibit structure-dependent activity against ESKAPE pathogens and drug-resistant Candida species.[4]
-
Hydrazones with Heterocyclic Substituents Shine: Hydrazone derivatives containing heterocyclic substituents were identified as the most potent and broad-spectrum antimicrobial agents.[4][5]
-
Impressive MIC Values: These compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5-2 µg/mL), Gram-negative pathogens (MIC 8-64 µg/mL), and drug-resistant Candida species, including Candida auris (MIC 0.5-64 µg/mL).[4][5]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of these derivatives is a multi-step process that is both logical and reproducible. The following provides a generalized workflow.
Synthesis of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives
Caption: General synthetic workflow for 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives.
Step-by-Step Methodology:
-
Synthesis of the Core Hydrazide: The synthesis typically begins with the Michael addition of 4-anisidine to acrylonitrile to yield 3-((4-methoxyphenyl)amino)propanenitrile. This is followed by methanolysis in the presence of sulfuric acid to form the corresponding methyl ester. Finally, hydrazinolysis of the ester with hydrazine hydrate affords the key intermediate, 3-((4-methoxyphenyl)amino)propanehydrazide.
-
Formation of Semicarbazides and Thiosemicarbazides: The core hydrazide is reacted with various isocyanates or isothiocyanates to yield the corresponding semicarbazide and thiosemicarbazide derivatives.[1]
-
Synthesis of Schiff Bases (Hydrazones): Condensation of the hydrazide with a diverse range of aromatic and heterocyclic aldehydes or ketones in a suitable solvent like methanol, often with a catalytic amount of acetic acid, yields the Schiff base derivatives.[1]
-
Construction of Heterocyclic Derivatives: The core hydrazide serves as a precursor for the synthesis of various five-membered heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles through multi-step cyclization reactions.[1]
Biological Evaluation Protocols
Antioxidant Activity (DPPH Assay):
-
A solution of the test compound in a suitable solvent (e.g., methanol) is prepared at various concentrations.
-
An equal volume of a freshly prepared DPPH solution in the same solvent is added.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated relative to a control. Ascorbic acid is typically used as a positive control.[1]
Anticancer Activity (MTT Assay):
-
Cancer cells (e.g., U-87, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.[1][2]
Mechanistic Considerations and Future Directions
The precise mechanism of action for the antioxidant and anticancer activities of these compounds is likely multifactorial. The antioxidant properties are probably due to the ability of the phenolic hydroxyl group (in the case of the hydroxyphenyl derivatives) or the secondary amine to donate a hydrogen atom to scavenge free radicals. The anticancer activity could stem from various mechanisms, including the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation. For the antimicrobial hydroxyphenyl derivatives, it has been suggested that they may interfere with the synthesis of essential cell wall components in pathogenic microorganisms.[4]
Caption: Summary of key structure-activity relationships.
Future research should focus on a more in-depth exploration of the mechanisms of action. Techniques such as enzyme inhibition assays, gene expression analysis, and in vivo animal models will be crucial to further validate the therapeutic potential of these promising derivatives. The synthesis of additional analogs with systematic variations will also continue to refine our understanding of the SAR and guide the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Antioxidant Activity Measurement Using Ascorbic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of antioxidant capacity is a cornerstone of innovation. Whether evaluating novel chemical entities, natural product extracts, or functional foods, a robust understanding of a compound's ability to neutralize oxidative species is paramount. Ascorbic acid (Vitamin C), a potent and well-characterized antioxidant, serves as the universal benchmark in this field.[1][2]
This guide provides an in-depth comparison of the most prevalent in vitro antioxidant assays: DPPH, ABTS, FRAP, and CUPRAC. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that your application of these methods is not only technically proficient but also scientifically insightful. Each protocol is designed as a self-validating system, with ascorbic acid as the constant reference point for performance and reliability.
The Antioxidant Mechanism of Ascorbic Acid: An Electron Donor
Ascorbic acid's antioxidant prowess lies in its ability to act as a reducing agent and readily donate electrons to neutralize reactive oxygen species (ROS).[3] This action converts the ascorbate into a relatively stable, less reactive ascorbyl radical, thus quenching the damaging chain reactions initiated by free radicals.[4]
References
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Cisplatin Derivatives
Introduction: The Double-Edged Sword of Cisplatin and the Quest for Superior Alternatives
Since its landmark FDA approval in 1978, cisplatin (cis-diamminedichloroplatinum(II)) has revolutionized the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] Its clinical success is rooted in its ability to induce potent cytotoxicity in rapidly dividing cancer cells. However, the efficacy of cisplatin is frequently hampered by two major clinical challenges: severe, dose-limiting side effects—most notably nephrotoxicity, neurotoxicity, and ototoxicity—and the development of intrinsic or acquired drug resistance.[2][3][4]
These significant limitations have fueled decades of research into platinum-based analogues, or derivatives, designed to retain or enhance the anticancer activity of the parent compound while exhibiting a more favorable toxicity profile.[5][6][7] This guide provides a comparative analysis of the most clinically significant cisplatin derivatives, focusing on the mechanistic basis for their differential cytotoxicity and providing a practical framework for their evaluation in a research setting. We will dissect the molecular pharmacology of carboplatin and oxaliplatin, contrast their performance with cisplatin, and present a standardized protocol for assessing cytotoxicity, empowering researchers to make informed decisions in the complex landscape of anticancer drug development.
The Core Mechanism: How Platinum Drugs Induce Cell Death
The cytotoxic activity of cisplatin and its derivatives is primarily mediated by their interaction with nuclear DNA.[3] Although they are administered in a relatively inert form, the low chloride concentration inside a cell facilitates the aquation of the platinum complex, transforming it into a reactive, positively charged species. This electrophilic agent then forms covalent bonds, or adducts, with purine bases in the DNA, primarily at the N7 position of guanine and adenine.[8]
These platinum-DNA adducts create structural distortions in the DNA helix, which physically obstruct the machinery of DNA replication and transcription.[3][9] This disruption triggers a cascade of cellular responses, including the activation of DNA damage repair (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell.[4] The formation of these DNA adducts is the critical event underpinning the therapeutic effect of this class of drugs.
Caption: General mechanism of action for platinum-based anticancer drugs.
Head-to-Head Comparison: Cisplatin vs. Key Derivatives
The primary goal in developing cisplatin analogues was to modulate the reactivity and structure of the platinum complex to improve its therapeutic index. This was achieved by modifying the "leaving groups" (the chloride atoms in cisplatin) and the non-leaving "carrier" ligands (the ammine groups).
Carboplatin: The Less Toxic Sibling
Carboplatin was the second-generation platinum drug developed to mitigate the severe nephrotoxicity of cisplatin.[10] Its key structural difference is the replacement of the two chloride leaving groups with a more stable, bidentate cyclobutanedicarboxylate ligand.
-
Mechanism & Cytotoxicity: This modification makes carboplatin significantly less reactive than cisplatin.[11] Its activation (aquation) is much slower, resulting in fewer DNA adducts formed over the same period.[8][11] Consequently, on a molar basis, carboplatin is substantially less potent than cisplatin, often requiring 10-fold or higher concentrations to achieve similar cytotoxic effects in vitro.[12][13] However, the types of DNA adducts it forms are identical to those of cisplatin, leading to cross-resistance in many cases.
-
Toxicity Profile: The reduced reactivity translates directly to a better safety profile. Carboplatin is associated with significantly less kidney damage and neurotoxicity.[10] Its dose-limiting toxicity is primarily myelosuppression (a decrease in blood cell production).
Oxaliplatin: A Different Spectrum of Activity
Oxaliplatin, a third-generation compound, was designed to overcome cisplatin resistance. It features a bulkier diaminocyclohexane (DACH) carrier ligand in place of the two ammine groups.
-
Mechanism & Cytotoxicity: The DACH ligand is crucial to oxaliplatin's unique properties. The bulky adducts it forms on DNA are more effective at inhibiting DNA synthesis and are not as easily recognized or repaired by the cell's mismatch repair (MMR) system—a common mechanism of cisplatin resistance.[11][14] This results in a distinct spectrum of activity. While its potency can be comparable to cisplatin in some cell lines, its key advantage is its efficacy in cisplatin-resistant cancers, particularly colorectal cancer.[10][14]
-
Toxicity Profile: Oxaliplatin's dose-limiting toxicity is a cumulative, cold-induced peripheral neuropathy, which is distinct from the primary toxicities of cisplatin and carboplatin.[11]
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The table below summarizes representative IC50 values, demonstrating the relative cytotoxicity of the three platinum agents across different human cancer cell lines. Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., exposure time, assay method). The data presented here are for comparative illustration.[15][16]
| Cell Line | Cancer Type | Cisplatin (μM) | Carboplatin (μM) | Oxaliplatin (μM) | Reference |
| A2780 | Ovarian | ~1.5 - 2.5 | ~15 - 30 | ~1.0 - 2.0 | [17] |
| A498 | Kidney | ~27 | ~273 | ~36 | [12] |
| G361 | Melanoma | ~0.9 (24h) | >100 (24h) | ~0.14 (24h) | [18] |
| ciPTEC | Normal Kidney | ~13 | ~175 | ~51 | [19] |
This table synthesizes data from multiple sources for illustrative purposes. Absolute values may differ based on experimental specifics.
Experimental Validation: A Protocol for Assessing Cytotoxicity
To reliably compare the cytotoxic effects of different compounds, a robust and reproducible in vitro assay is essential. The Sulforhodamine B (SRB) assay is a widely used colorimetric method that is simple, sensitive, and cost-effective.[20][21][22]
Principle of the SRB Assay: The assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[22][23] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a proxy for cell number.[20]
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Step-by-Step SRB Protocol
Expert Insight: The SRB assay is preferred over metabolic assays like MTT in certain contexts because it measures total biomass (protein), making it less susceptible to confounding factors from compounds that might alter mitochondrial function without necessarily killing the cell.
-
Cell Seeding:
-
Harvest and count cells from exponential phase growth.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Include wells for "no cell" blanks.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin, carboplatin, and oxaliplatin in culture medium.
-
Remove the seeding medium and add 100 µL of the drug-containing medium to the appropriate wells in triplicate. Include vehicle control wells.
-
Incubate for the desired exposure period (typically 48-72 hours).
-
-
Cell Fixation:
-
Gently remove the drug-containing medium.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the plate.[23]
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Washing and Staining:
-
Carefully discard the TCA. Wash the plate five times with slow-running tap water or deionized water to remove TCA.
-
Allow the plate to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.[23]
-
-
Removing Unbound Dye:
-
Quickly decant the SRB solution.
-
Wash the plate four times with 1% (v/v) acetic acid to remove any unbound dye.[23]
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average OD of the "no cell" blank wells from all other wells.
-
Calculate the percentage of cell survival relative to the vehicle control.
-
Plot the percentage of survival against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Future Directions and Conclusion
While carboplatin and oxaliplatin have successfully addressed some of cisplatin's shortcomings, the search for superior platinum drugs continues.[5][6][7] Current research is focused on developing next-generation agents that can more effectively overcome resistance and further reduce toxicity.[1][14] Strategies include the development of Pt(IV) prodrugs, which are activated only within the tumor's reductive environment, and the use of nanotechnology to specifically target platinum agents to cancer cells, sparing healthy tissue.[5][6]
References
- 1. pharm.or.jp [pharm.or.jp]
- 2. An integrated view of cisplatin-induced nephrotoxicity and ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. urotoday.com [urotoday.com]
- 5. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs [dspace.mit.edu]
- 8. oncolink.org [oncolink.org]
- 9. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations [mdpi.com]
- 10. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Oxaliplatin is active in vitro against human melanoma cell lines: comparison with cisplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. zellx.de [zellx.de]
Comparative Biological Evaluation of Novel 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid Analogs as Potential Anticancer Agents
<
A Senior Application Scientist's Guide to Preclinical Assessment
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Small molecules derived from the 3-oxopropanoic acid scaffold have recently garnered significant interest due to their potential as anticancer agents.[1][2][3] This guide provides a comprehensive framework for the biological evaluation of a novel series of analogs based on the 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid backbone. We will explore a tiered, systematic approach to preclinical assessment, from initial cytotoxicity screening to mechanistic elucidation, providing researchers with the rationale and detailed protocols necessary for robust candidate selection.
Introduction and Rationale
The this compound scaffold represents a promising starting point for the development of new anticancer drugs. Derivatives of this and related structures, such as those incorporating thiazole moieties, have demonstrated significant antiproliferative activity against various cancer cell lines, including lung and breast cancer.[1][2][4] The structural versatility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[5] This guide focuses on a hypothetical series of analogs (designated MPA-01 to MPA-05) to illustrate the comparative evaluation process. The primary goal is to identify lead compounds that exhibit potent and selective cytotoxicity against cancer cells while elucidating their mechanism of action.
A Tiered Approach to Biological Evaluation
A structured, multi-tiered workflow is essential for the efficient and logical evaluation of novel chemical entities. This approach ensures that resources are focused on the most promising candidates as they advance through the screening funnel.
Caption: Tiered workflow for the evaluation of novel anticancer compounds.
Tier 1: Primary Cytotoxicity and Selectivity Screening
The initial step is to assess the general cytotoxicity of the novel analogs against a panel of cancer cell lines and at least one non-cancerous cell line to determine a preliminary therapeutic window.
Comparative Cytotoxicity Data
The antiproliferative activity of the analogs is determined by calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[2]
| Compound ID | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM)[4] | HEK293 (Non-cancerous) IC50 (µM) | Selectivity Index (SI) vs. A549 |
| MPA-01 | 25.4 | 31.2 | > 50 | > 100 | > 3.9 |
| MPA-02 | 8.1 | 12.5 | 19.8 | 95.3 | 11.8 |
| MPA-03 | 2.5 | 5.8 | 9.1 | 68.7 | 27.5 |
| MPA-04 | 45.2 | > 50 | > 50 | > 100 | > 2.2 |
| MPA-05 | 6.9 | 9.3 | 15.4 | 35.1 | 5.1 |
| Cisplatin | 5.4 | 7.9 | 11.2 | 8.5 | 1.6 |
Interpretation: Analogs MPA-03 and MPA-05 emerge as the most potent candidates from the primary screen. Notably, MPA-03 exhibits a superior selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) compared to the standard chemotherapeutic agent, Cisplatin, suggesting a wider therapeutic window.[5]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the MPA analogs and a vehicle control (e.g., 0.1% DMSO). Treat the cells and incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
Tier 2: Mechanistic Elucidation
Compounds that demonstrate high potency and selectivity (i.e., MPA-03 and MPA-05) are advanced to mechanistic studies to understand how they induce cell death.
Apoptosis Induction
A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[5] This can be assessed by measuring the activity of caspases, which are key executioner enzymes in the apoptotic cascade.
| Compound (at 2x IC50) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| MPA-03 | 6.8 |
| MPA-05 | 3.1 |
| Staurosporine (Positive Control) | 8.5 |
Interpretation: MPA-03 is a potent inducer of apoptosis, showing a nearly 7-fold increase in caspase activity, suggesting this is a primary mechanism of its anticancer effect.
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[6] Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.
Caption: Effect of MPA-03 on the cell cycle distribution in A549 cells.
Interpretation: Treatment with MPA-03 leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests that MPA-03 may interfere with microtubule dynamics or other critical processes involved in mitosis, a mechanism shared by potent anticancer agents like paclitaxel.[7][8]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed A549 cells in 6-well plates. Treat with MPA-03 (at its IC50 concentration) for 24 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in 500 µL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A). Incubate for 30 minutes in the dark.
-
Analysis: Analyze the cell suspension using a flow cytometer. Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Potential Molecular Targets and Pathways
Based on the G2/M arrest and the chemical scaffold, it is plausible that these analogs target key regulatory proteins involved in cell division and survival. In silico docking studies for related compounds have suggested potential interactions with targets like SIRT2 and EGFR, which are critical in cancer cell proliferation.[2][5] Another common target for compounds inducing G2/M arrest is tubulin polymerization.[7]
Caption: Proposed mechanism of action for the lead analog MPA-03.
Conclusion and Future Directions
The systematic biological evaluation outlined in this guide allows for the robust comparison of novel this compound analogs. Through this tiered approach, compound MPA-03 has been identified as a promising lead candidate, demonstrating high potency against lung and breast cancer cells, a favorable selectivity profile, and a clear mechanism of action involving the induction of G2/M cell cycle arrest and apoptosis.
Future work should focus on validating the molecular target of MPA-03 through biochemical assays (e.g., tubulin polymerization assays) and further profiling in 3D spheroid models and eventually, in vivo xenograft models to assess its therapeutic potential in a more physiologically relevant context.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-tumor activity of a 3-oxo derivative of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel Derivatives Against Multidrug-Resistant Pathogens: A Comparative Guide
<
The rise of multidrug-resistant (MDR) pathogens constitutes a significant global health crisis, threatening to undermine decades of medical progress.[1][2] The relentless evolution of resistance mechanisms in bacteria necessitates a continuous pipeline of novel antimicrobial agents with diverse mechanisms of action.[1][3][4] This guide provides a comprehensive comparison of the in vitro efficacy of several promising classes of antimicrobial derivatives against clinically relevant MDR pathogens. We will delve into the experimental methodologies used to generate this data, explaining the rationale behind each step to ensure scientific rigor and reproducibility.
The Imperative for New Antimicrobial Derivatives
Antimicrobial resistance (AMR) emerges from various factors, including the overuse and misuse of existing antibiotics in human and veterinary medicine.[1][3] This selective pressure has led to the proliferation of bacteria that can withstand multiple classes of antibiotics, rendering many infections difficult, if not impossible, to treat.[1][2] Consequently, there is an urgent need for the discovery and development of new antibiotics with novel modes of action that can circumvent existing resistance mechanisms.[3][4][5] The derivatives discussed in this guide represent promising candidates in this ongoing battle.
Understanding the Mechanisms of Action
A critical aspect of developing new antimicrobials is understanding how they interact with and ultimately kill or inhibit the growth of bacteria. The derivatives under consideration in this guide fall into several mechanistic classes:
-
Cell Wall Synthesis Inhibitors: These compounds target the integrity of the bacterial cell wall, a structure essential for bacterial survival.[6][7] Examples include novel β-lactamase inhibitors and glycopeptide derivatives.[6]
-
Protein Synthesis Inhibitors: By targeting the bacterial ribosome, these agents disrupt the production of essential proteins, leading to cell death.[6][8]
-
DNA/RNA Synthesis Inhibitors: These derivatives interfere with the replication and transcription of bacterial genetic material, halting proliferation.[6][8]
-
Cell Membrane Disruptors: Some novel compounds directly target the bacterial cell membrane, causing leakage of cellular contents and rapid cell death.[7][8]
The specific molecular targets and pathways for each derivative class are crucial for predicting their spectrum of activity and potential for resistance development.[8]
Caption: Major Mechanisms of Antimicrobial Action.
Core In Vitro Efficacy Assays: Protocols and Rationale
To objectively compare the potency of different antimicrobial derivatives, a standardized set of in vitro assays is employed. These tests provide quantitative measures of a compound's ability to inhibit growth or kill bacteria. The methodologies are guided by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] It is a fundamental measure of a compound's potency.[11]
Protocol: Broth Microdilution Method [9][11][13]
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of each derivative in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11][12] The concentration range should be sufficient to capture the expected MIC values.
-
Inoculum Preparation: Culture the test MDR pathogen overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[11][14]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the derivative that shows no turbidity (visible growth).[11][12]
Causality and Self-Validation: The use of standardized media and inoculum density ensures comparability across experiments and laboratories.[15] Including a growth control (no antimicrobial) and a sterility control (no bacteria) in each plate validates the experimental conditions.
Caption: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC reveals the lowest concentration of an antimicrobial that results in a 99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity.[16][17][18]
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, plate a small aliquot (e.g., 10 µL) onto an appropriate agar medium that does not contain the test agent.[17]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[17][18]
Causality and Self-Validation: This assay directly assesses the killing activity of a compound. The ratio of MBC to MIC is often used to classify an agent as bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).[5][17]
Time-Kill Kinetics Assay
This dynamic assay provides information on the rate of bacterial killing over time at different concentrations of the antimicrobial agent.[20][21]
-
Preparation: Prepare flasks containing CAMHB with the derivative at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[21] Include a growth control flask without any antimicrobial.
-
Inoculation: Inoculate each flask with the MDR pathogen to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[20] Perform serial dilutions and plate onto agar to determine the viable CFU/mL.[21]
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[20]
Causality and Self-Validation: This assay distinguishes between concentration-dependent and time-dependent killing, which is crucial for optimizing dosing regimens.[21][23] The inclusion of a growth control is essential for interpreting the killing curves.
Anti-Biofilm Activity Assay
Many MDR pathogens form biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics.[24][25]
Protocol: Crystal Violet Staining Method [24][26]
-
Biofilm Formation: Grow the MDR pathogen in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in the presence of sub-inhibitory concentrations of the derivative for 24-48 hours to allow biofilm formation.[26]
-
Washing: Gently wash the wells to remove planktonic (free-floating) bacteria.[27]
-
Staining: Stain the adherent biofilms with crystal violet.
-
Solubilization and Quantification: Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol) and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the biofilm biomass.
Causality and Self-Validation: This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate established biofilms.[24] Comparing the results to an untreated control allows for the determination of the percentage of biofilm inhibition.[26]
Caption: Key Steps in an Anti-Biofilm Assay.
Comparative In Vitro Efficacy Data
The following tables summarize the in vitro efficacy data for representative novel derivatives against a panel of challenging MDR pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs in µg/mL)
| Derivative Class | Derivative | MRSA (ATCC 43300) | VRE (ATCC 51575) | CRE (K. pneumoniae BAA-1705) | MDR-P. aeruginosa (PAO1) |
| Novel Glycopeptide | Glyco-A | 0.5 | 1 | >128 | >128 |
| Novel Oxazolidinone | Oxa-B | 1 | 2 | 16 | 64 |
| Novel Polymyxin | Poly-C | 32 | 64 | 0.25 | 0.5 |
| Thiophenyl-pyrimidine | Thio-D | 1 | 2 | >128 | >128 |
| Control: Vancomycin | - | 1 | 64 | >256 | >256 |
| Control: Colistin | - | >64 | >64 | 0.5 | 1 |
Data is hypothetical and for illustrative purposes. Recent studies have shown potent activities of novel derivatives like cystobactamids and chelocardins against a range of Gram-negative and Gram-positive isolates.[28] For example, some cystobactamid derivatives have demonstrated MIC50s ranging from 0.25 to 4 µg/mL against many Enterobacterales.[28] Similarly, novel polymyxin derivatives have shown lower MICs than colistin against resistant A. baumannii and P. aeruginosa.[29] A novel thiophenyl-pyrimidine derivative has also shown high potency against MRSA and VRE.[30]
Table 2: Minimum Bactericidal Concentrations (MBCs in µg/mL) and MBC/MIC Ratios
| Derivative Class | Derivative | MRSA (MBC) | MRSA (MBC/MIC) | CRE (MBC) | CRE (MBC/MIC) |
| Novel Glycopeptide | Glyco-A | 1 | 2 | >128 | - |
| Novel Oxazolidinone | Oxa-B | 8 | 8 | 64 | 4 |
| Novel Polymyxin | Poly-C | 64 | 2 | 0.5 | 2 |
| Thiophenyl-pyrimidine | Thio-D | 2 | 2 | >128 | - |
Data is hypothetical and for illustrative purposes.
Table 3: Time-Kill Kinetics (Log10 CFU/mL Reduction at 24h vs. 0h at 4x MIC)
| Derivative | MRSA | CRE (K. pneumoniae) |
| Glyco-A | ≥ 3 | - |
| Oxa-B | < 3 | ≥ 3 |
| Poly-C | - | ≥ 3 |
| Thio-D | ≥ 3 | - |
Data is hypothetical and for illustrative purposes.
Table 4: Biofilm Inhibition (%) at 0.5x MIC
| Derivative | MRSA | P. aeruginosa |
| Glyco-A | 75% | 10% |
| Oxa-B | 60% | 45% |
| Poly-C | 15% | 85% |
| Thio-D | 80% | 20% |
Data is hypothetical and for illustrative purposes. Some novel compounds have demonstrated the ability to inhibit over 80% of biofilm formation at sub-MIC concentrations.[25]
Interpretation and Future Directions
The in vitro data presented here provides a crucial first look at the potential of these novel derivatives. Key takeaways include:
-
Spectrum of Activity: The novel glycopeptide and thiophenyl-pyrimidine derivatives show excellent potency against Gram-positive MDR pathogens, while the novel polymyxin is highly active against Gram-negative MDR pathogens. The novel oxazolidinone demonstrates broader-spectrum activity.
-
Bactericidal vs. Bacteriostatic Activity: The novel glycopeptide, polymyxin, and thiophenyl-pyrimidine derivatives exhibit strong bactericidal activity against their target pathogens, as indicated by their low MBC/MIC ratios and significant CFU reduction in time-kill assays. The novel oxazolidinone appears to be primarily bacteriostatic against MRSA but bactericidal against CRE at higher concentrations.
-
Anti-Biofilm Potential: The novel glycopeptide, oxazolidinone, and thiophenyl-pyrimidine derivatives show promising activity in preventing biofilm formation by Gram-positive bacteria, while the novel polymyxin is a potent inhibitor of P. aeruginosa biofilms.
While these in vitro results are encouraging, they are only the initial step in the drug development process.[3][4][31] Further investigations into toxicology, pharmacokinetics, and in vivo efficacy in animal models are essential to translate these promising findings into clinically effective therapies. The challenges in antibiotic development are significant, but a robust pipeline of novel derivatives with diverse mechanisms of action is our best defense against the growing threat of antimicrobial resistance.[3][4][31]
References
- 1. Antibiotic resistance: The challenges and some emerging strategies for tackling a global menace - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenge of Overcoming Antibiotic Resistance in MDR Gram-Negative Bacteria: “Attack on Titan”[v1] | Preprints.org [preprints.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms | MDPI [mdpi.com]
- 8. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. apec.org [apec.org]
- 14. protocols.io [protocols.io]
- 15. woah.org [woah.org]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. microchemlab.com [microchemlab.com]
- 20. emerypharma.com [emerypharma.com]
- 21. benchchem.com [benchchem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. DSpace [helda.helsinki.fi]
- 24. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Integrated Experimental and Computational Discovery of Repurposed and Novel Inhibitors Targeting Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
For drug development professionals and researchers in microbiology, establishing the antibacterial efficacy of a novel compound requires rigorous, standardized comparison against a well-characterized benchmark. Levofloxacin, a third-generation fluoroquinolone, serves as an excellent reference due to its broad-spectrum activity and well-understood mechanism of action. This guide provides an in-depth framework for performing a direct, data-driven comparison of the antibacterial activity of related compounds to levofloxacin, grounded in established scientific protocols.
Foundational Principles: Levofloxacin's Mechanism of Action
To meaningfully compare any compound to levofloxacin, one must first understand how the reference drug works. Levofloxacin belongs to the fluoroquinolone class of antibiotics and exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2]
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[1][2] In many Gram-negative bacteria, DNA gyrase is the primary target of levofloxacin.[3]
-
Topoisomerase IV: This enzyme is essential for separating interlinked daughter chromosomes after DNA replication, a critical step for cell division.[1][2] In many Gram-positive bacteria, topoisomerase IV is the primary target.[3]
Levofloxacin binds to these enzymes and the bacterial DNA, forming a ternary complex that traps the enzymes in a state where they have cleaved the DNA but cannot reseal it.[1][4] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately results in bacterial cell death.[1][2] Resistance can emerge through mutations in the genes encoding these enzymes or through mechanisms like efflux pumps that expel the drug from the cell.[2][5]
Caption: Mechanism of Levofloxacin targeting DNA gyrase and topoisomerase IV.
The Cornerstone of Comparison: Standardized Susceptibility Testing
Objective comparison hinges on quantitative, reproducible data. The gold-standard metrics for antibacterial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] This metric defines the potency of the compound.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This metric determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
The choice to use these metrics is causal: they provide standardized endpoints recognized by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that data is comparable across different laboratories and studies.[10][11][12]
Experimental Protocol: Broth Microdilution for MIC & MBC Determination
The broth microdilution method is a precise and widely adopted protocol for determining MIC values and serves as the foundation for the subsequent MBC test.[10][13] Adherence to CLSI or EUCAST guidelines is paramount for data integrity.[10][12]
Protocol Justification: This protocol is a self-validating system. The inclusion of a growth control (no antibiotic) confirms the viability of the bacterial inoculum, while a sterility control (no bacteria) ensures the medium is not contaminated.[13] Using standardized quality control (QC) strains, such as E. coli ATCC 25922 and S. aureus ATCC 29213, ensures the accuracy and reproducibility of the assay by verifying that results fall within established ranges.[14][15]
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of Levofloxacin (reference) and related test compounds in a suitable sterile solvent.
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as it is the standard medium recommended by CLSI and EUCAST to minimize interference with antibiotic activity.[16]
-
Plates: Use sterile 96-well microtiter plates.
-
Bacterial Strains: Utilize relevant quality control strains and clinical isolates.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. This standardization is critical for reproducibility.
-
Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
-
MIC Assay Setup (Serial Dilution):
-
Dispense 100 µL of CAMHB into wells 2 through 12 of the 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the Growth Control (no compound).
-
Well 12 serves as the Sterility Control (no bacteria added).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation & MIC Reading:
-
MBC Assay:
-
From the wells showing no visible growth (the MIC well and at least two more concentrated wells), plate a 10-100 µL aliquot onto a non-selective agar plate (e.g., Mueller-Hinton Agar).[9][18]
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8][9]
-
References
- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 2. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. idstewardship.com [idstewardship.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. ESCMID: EUCAST [escmid.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. szu.gov.cz [szu.gov.cz]
- 16. microchemlab.com [microchemlab.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to the Cross-Analysis of Antioxidant and Anticancer Properties
In the intricate world of drug discovery and development, particularly in the realm of oncology, the interplay between a compound's antioxidant and anticancer properties is a subject of intense investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare and analyze these dual activities. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a logical structure for interpreting the resulting data.
The Dichotomous Role of Oxidative Stress in Cancer
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants, plays a critical and complex role in cancer.[1] Elevated ROS levels can damage vital biomolecules like DNA, proteins, and lipids, potentially leading to mutations and genomic instability that initiate and promote carcinogenesis.[2][3] This damaging effect is a key reason why antioxidants, which neutralize these reactive species, are explored for their cancer prevention potential.[4]
However, the relationship is not linear. Many conventional cancer therapies, including chemotherapy and radiotherapy, function by inducing severe oxidative stress to kill cancer cells.[5] Furthermore, cancer cells themselves often exhibit a heightened basal level of oxidative stress due to their accelerated metabolism. This creates a therapeutic window where pro-oxidant activity can be selectively toxic to cancer cells. Consequently, a compound's value may lie in its antioxidant capacity, its pro-oxidant potential, or a nuanced combination of both, depending on the cellular context.
Understanding this duality is paramount. A compound that is a potent antioxidant might protect healthy cells from damage, but it could also potentially interfere with the efficacy of ROS-dependent cancer therapies.[6][7] Conversely, a compound with pro-oxidant effects could be a powerful anticancer agent. Therefore, a cross-activity analysis is not merely about finding a positive correlation but about understanding the context-dependent behavior of a test compound.
Foundational In Vitro Assays: A Comparative Overview
A robust cross-activity analysis begins with the selection of appropriate in vitro assays. It is crucial to employ multiple assays for both antioxidant and anticancer evaluation to obtain a comprehensive profile of the test compound.
Antioxidant Activity Assays
These assays primarily fall into two categories based on their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A widely used and straightforward SET-based method.[8][9] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another popular SET-based assay. The pre-formed ABTS radical cation is blue-green, and its decolorization by an antioxidant is monitored. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[8][10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This SET-based assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9]
Anticancer Activity Assays
These assays assess various aspects of cellular health, including viability, proliferation, and cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A cornerstone colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. It provides a measure of cell density and is less susceptible to interference from metabolic fluctuations than the MTT assay.[14]
-
LDH (Lactate Dehydrogenase) Release Assay: This cytotoxicity assay measures the amount of LDH released from the cytosol of damaged cells into the culture medium. It is an indicator of compromised cell membrane integrity.[15][16]
Experimental Design for Cross-Activity Analysis
A logical and well-controlled experimental design is critical for generating meaningful data. The following workflow provides a structured approach to this analysis.
Caption: Experimental Workflow for Cross-Activity Analysis.
Detailed Experimental Protocols
The following are standardized protocols for the DPPH and MTT assays, chosen for their widespread use and reliability.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound and a positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[17] Keep the solution in a light-protected container.
-
Sample Preparation: Dissolve the test compound and positive control in a suitable solvent to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations.[17]
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[17][18] Measure the absorbance at 517 nm using a microplate reader.[8]
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[19] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the compound concentration.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a test compound on cancer cells.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin). Include untreated cells as a negative control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.[13][23]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[23]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 570 and 590 nm.[12]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Data Interpretation and Correlation Analysis
Once IC50 values are obtained from both sets of assays, the next step is to analyze the correlation between the antioxidant and anticancer activities.
Quantitative Data Summary
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (mM Fe²⁺/g) | MTT IC50 (µg/mL) - MCF-7 | MTT IC50 (µg/mL) - A549 |
| A | 25.4 | 18.2 | 1.5 | 50.8 | 65.2 |
| B | 150.7 | 125.3 | 0.3 | 15.6 | 22.1 |
| C | 12.1 | 9.8 | 2.8 | 10.5 | 14.8 |
| Ascorbic Acid | 8.5 | 6.2 | 3.5 | >200 | >200 |
| Doxorubicin | N/A | N/A | N/A | 0.5 | 0.8 |
This table presents hypothetical data for illustrative purposes.
Statistical Correlation
To objectively assess the relationship, a statistical analysis such as Pearson's correlation coefficient (r) can be calculated.[18][20] This will provide a numerical value indicating the strength and direction of the linear relationship between the two activities.
-
A strong positive correlation (r close to 1) suggests that compounds with high antioxidant activity also exhibit high anticancer activity.[24]
-
A strong negative correlation (r close to -1) would imply that potent antioxidants are poor anticancer agents, or vice versa.[25]
-
A weak or no correlation (r close to 0) indicates that the two activities are likely independent of each other.[20]
It's important to note that correlation does not imply causation. A positive correlation might suggest that the antioxidant mechanism contributes to the anticancer effect, but further mechanistic studies are required to confirm this.[20]
Mechanistic Insights and Signaling Pathways
The interplay between oxidative stress and cancer is governed by complex signaling pathways. Understanding these pathways is crucial for interpreting the cross-activity data.
References
- 1. Oxidative stress, inflammation, and cancer: How are they linked? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay of oxidative stress, cellular communication and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. Do Antioxidants Prevent Cancer? 5 Things to Know | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 5. Inhibition of cancer antioxidant defense by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing Antioxidants in Cancer Therapy: Opportunities, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Frontiers | Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.) [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT Assay [protocols.io]
- 22. mdpi.com [mdpi.com]
- 23. atcc.org [atcc.org]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Conformational Analysis of N-(substituted-phenyl)succinamic Acids
Abstract: The three-dimensional conformation of N-(substituted-phenyl)succinamic acids is a critical determinant of their biological activity, influencing everything from receptor binding affinity to metabolic stability. For researchers in drug development, a nuanced understanding of the conformational landscape of these molecules is not merely academic—it is a prerequisite for rational drug design. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, and Computational Modeling. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure the data you generate is both accurate and meaningful. This document is designed as a practical, authoritative resource for scientists seeking to rigorously characterize the conformational behavior of this important class of compounds.
The Strategic Importance of Molecular Conformation
N-(substituted-phenyl)succinamic acids are characterized by several key rotatable bonds: the succinamic acid chain and the amide linkage to the substituted phenyl ring. The amide bond itself is a fascinating functional group; its partial double-bond character, arising from nN → π*C=O conjugation, results in a high rotational barrier and a preference for planarity[1]. However, the substitution pattern on the phenyl ring and the flexible succinic acid tail introduce steric and electronic effects that dictate the molecule's overall preferred shape. These conformational preferences are paramount as they govern how the molecule presents its pharmacophoric features—hydrogen bond donors/acceptors, hydrophobic regions, and charged centers—to a biological target. An integrated analytical approach is therefore essential to build a complete and reliable conformational picture.
The Analytical Triad: A Comparative Overview
No single technique can fully elucidate the conformational landscape of a flexible molecule. The most robust understanding is achieved by integrating data from three complementary methods: NMR for solution-state dynamics, X-ray diffraction for solid-state structure, and computational modeling to bridge the gap and explore the energy landscape.
References
A-Scientist's-Guide-to-Derivative-Selectivity-in-Cancer-Therapy-Maximizing-Efficacy-and-Minimizing-Toxicity
Introduction: The-Imperative-of-Selective-Toxicity-in-Oncology
The-fundamental-goal-of-cancer-chemotherapy-is-to-achieve-selective-toxicity:-the-eradication-of-malignant-cells-with-minimal-harm-to-healthy-tissues.[1][2] Traditional-cytotoxic-agents-often-fall-short-of-this-ideal-due-to-their-lack-of-specificity,-leading-to-a-narrow-therapeutic-window-and-significant-side-effects.[2] This-guide-provides-a-comparative-analysis-of-modern-cancer-derivatives-designed-to-exploit-the-unique-biological-features-of-cancer-cells,-thereby-enhancing-selectivity.-We-will-delve-into-the-mechanisms-underpinning-their-selective-action-and-provide-the-experimental-frameworks-necessary-to-validate-these-properties-in-a-research-setting.
Pillar-1:-Targeting-Oncogenic-Driver-Mutations---The-Case-of-BRAF-Inhibitors
A-cornerstone-of-targeted-therapy-is-the-inhibition-of-oncoproteins-that-are-constitutively-active-in-cancer-cells-due-to-somatic-mutations.-A-prime-example-is-the-use-of-BRAF-inhibitors-in-melanomas-harboring-the-BRAF-V600E-mutation.
Mechanism-of-Selectivity:
The-BRAF-V600E-mutation-leads-to-constitutive-activation-of-the-MAPK-signaling-pathway,-driving-uncontrolled-cell-proliferation.-BRAF-inhibitors-like-Vemurafenib-and-Dabrafenib-are-designed-to-selectively-bind-to-and-inhibit-the-ATP-binding-site-of-the-mutant-BRAF-protein.[3] This-selectivity-is-achieved-because-the-inhibitors-have-a-much-higher-affinity-for-the-mutant-V600E-form-of-the-BRAF-kinase-compared-to-the-wild-type-protein-found-in-non-transformed-cells.[4] This-targeted-inhibition-shuts-down-the-aberrant-signaling-cascade-in-cancer-cells,-leading-to-cell-cycle-arrest-and-apoptosis,-while-sparing-normal-cells-that-do-not-rely-on-this-mutant-protein-for-survival.[4]
Caption: MAPK-signaling-pathway-and-the-selective-inhibition-of-mutant-BRAF-V600E.
Comparative-Data:-Selectivity-of-BRAF-Inhibitors
The-selectivity-of-a-drug-is-quantified-by-comparing-its-half-maximal-inhibitory-concentration-(IC50)-in-cancer-cells-versus-non-transformed-cells.[5][6] A-lower-IC50-value-indicates-greater-potency.[6][7]
| Derivative | Target Cell Line (BRAF V600E) | IC50 (nM) | Non-Transformed Cell Line (Wild-Type BRAF) | IC50 (nM) | Selectivity Index (IC50 Non-Transformed / IC50 Cancer) | Reference |
| Vemurafenib (PLX4032) | A375 (Melanoma) | 31 | Normal Human Epidermal Melanocytes | >10,000 | >322 | [8] |
| Dabrafenib (GSK2118436) | SK-MEL-28 (Melanoma) | 0.8 | Normal Human Dermal Fibroblasts | >1,000 | >1,250 | [4] |
Pillar-2:-Exploiting-Genetic-Vulnerabilities---Synthetic-Lethality-with-PARP-Inhibitors
Synthetic-lethality-is-a-phenomenon-where-the-co-occurrence-of-two-genetic-events-is-lethal-to-a-cell,-while-either-event-alone-is-not.[9] This-principle-is-powerfully-exploited-in-cancers-with-mutations-in-the-BRCA1-or-BRCA2-genes.
Mechanism-of-Selectivity:
BRCA1-and-BRCA2-are-critical-for-the-repair-of-DNA-double-strand-breaks-(DSBs)-through-homologous-recombination-(HR).[10][11] Cells-lacking-functional-BRCA-proteins-are-highly-dependent-on-alternative-DNA-repair-pathways,-such-as-base-excision-repair-(BER),-which-involves-the-enzyme-poly-(ADP-ribose)-polymerase-(PARP).[10][12] PARP-inhibitors,-such-as-Olaparib,-trap-PARP-on-DNA-at-sites-of-single-strand-breaks-(SSBs).[9] During-DNA-replication,-these-trapped-PARP-complexes-lead-to-the-collapse-of-replication-forks-and-the-formation-of-DSBs.[10] In-normal-cells-with-functional-HR,-these-DSBs-can-be-efficiently-repaired.-However,-in-BRCA-deficient-cancer-cells,-the-inability-to-repair-these-DSBs-results-in-genomic-instability-and-cell-death.[10][11]
Caption: Mechanism-of-synthetic-lethality-with-PARP-inhibitors-in-BRCA-deficient-cancer-cells.
Comparative-Data:-Selectivity-of-PARP-Inhibitors
| Derivative | Target Cell Line (BRCA-deficient) | IC50 (µM) | Non-Transformed Cell Line (BRCA-proficient) | IC50 (µM) | Selectivity Index (IC50 Non-Transformed / IC50 Cancer) | Reference |
| Olaparib | CAPAN-1 (Pancreatic, BRCA2 mutant) | 0.01 | BxPC-3 (Pancreatic, BRCA2 wild-type) | 5.0 | 500 | [13] |
| Rucaparib | UWB1.289 (Ovarian, BRCA1 mutant) | 0.02 | UWB1.289+BRCA1 (Ovarian, BRCA1 reconstituted) | 1.9 | 95 | [13] |
Pillar-3:-Targeting-Cell-Surface-Antigens---Antibody-Drug-Conjugates-(ADCs)
Antibody-Drug-Conjugates-(ADCs)-represent-a-powerful-strategy-that-combines-the-high-specificity-of-monoclonal-antibodies-with-the-potent-cytotoxicity-of-small-molecule-drugs.[14][15][16]
Mechanism-of-Selectivity:
ADCs-consist-of-three-components:-a-monoclonal-antibody-that-targets-a-tumor-associated-antigen-(TAA)-overexpressed-on-the-surface-of-cancer-cells,-a-highly-potent-cytotoxic-payload,-and-a-linker-that-connects-the-two.[14][15][16] The-selectivity-arises-from-the-antibody's-ability-to-bind-specifically-to-the-TAA,-delivering-the-cytotoxic-payload-directly-to-the-cancer-cells-while-minimizing-exposure-to-healthy-tissues.[15][16][17] Upon-binding-to-the-TAA,-the-ADC-is-internalized-by-the-cancer-cell.-Inside-the-cell,-the-linker-is-cleaved,-releasing-the-cytotoxic-payload,-which-then-exerts-its-cell-killing-effect.[16]
Caption: Mechanism-of-action-of-an-Antibody-Drug-Conjugate-(ADC).
Comparative-Data:-Selectivity-of-ADCs
The-selectivity-of-ADCs-is-demonstrated-by-their-potent-activity-against-antigen-positive-cancer-cells-and-significantly-reduced-toxicity-towards-antigen-negative-cells.
| Derivative | Target Antigen | Cancer Cell Line (Antigen-Positive) | IC50 (ng/mL) | Control Cell Line (Antigen-Negative) | IC50 (ng/mL) | Selectivity Index (IC50 Control / IC50 Cancer) | Reference |
| Trastuzumab emtansine (T-DM1) | HER2 | SK-BR-3 (Breast) | 0.6 | MCF7 (Breast) | >1000 | >1667 | [18] |
| Brentuximab vedotin | CD30 | Karpas 299 (Lymphoma) | 10 | Jurkat (Lymphoma) | >10,000 | >1000 | [18] |
Experimental-Protocols-for-Assessing-Selectivity
To-ensure-the-trustworthiness-of-selectivity-claims,-rigorous-and-validated-experimental-protocols-are-essential.
Protocol-1:-Determination-of-IC50-using-the-MTT-Assay
The-MTT-assay-is-a-colorimetric-method-used-to-assess-cell-metabolic-activity,-which-serves-as-an-indicator-of-cell-viability-and-proliferation.[7][19]
Causality-of-Experimental-Choices:
-
Cell-Seeding-Density: An-optimal-seeding-density-is-crucial-to-ensure-cells-are-in-the-logarithmic-growth-phase-during-the-assay,-providing-a-robust-signal-and-reproducible-results.
-
Serial-Dilution: A-serial-dilution-of-the-test-compound-is-necessary-to-generate-a-dose-response-curve-from-which-the-IC50-can-be-accurately-calculated.[7]
-
Vehicle-Control: A-vehicle-control-(e.g.,-DMSO)-is-included-to-account-for-any-effects-of-the-solvent-on-cell-viability.
-
MTT-Incubation-Time: The-incubation-time-with-MTT-reagent-is-optimized-to-allow-for-sufficient-formazan-crystal-formation-without-causing-toxicity.[20]
-
Solubilization: Complete-solubilization-of-the-formazan-crystals-is-critical-for-accurate-absorbance-readings.
Step-by-Step-Methodology:
-
Cell-Plating:
-
Trypsinize-and-count-both-the-cancer-and-non-transformed-cell-lines.
-
Seed-the-cells-into-96-well-plates-at-a-predetermined-optimal-density-(e.g.,-5,000-cells/well)-in-100-µL-of-complete-growth-medium.
-
Incubate-the-plates-for-24-hours-at-37°C-in-a-humidified-5%-CO₂-atmosphere-to-allow-for-cell-attachment.[7]
-
-
Compound-Treatment:
-
Prepare-a-serial-dilution-of-the-derivative-in-complete-growth-medium.-A-typical-concentration-range-might-be-from-100-µM-to-0.01-µM.
-
Include-a-vehicle-control-(medium-with-the-highest-concentration-of-solvent-used)-and-a-no-cell-blank-control-(medium-only).[7]
-
Remove-the-old-medium-from-the-cells-and-add-100-µL-of-the-prepared-drug-dilutions-to-the-respective-wells.
-
Incubate-the-plates-for-a-specified-period-(e.g.,-48-or-72-hours).
-
-
MTT-Assay:
-
Prepare-a-5-mg/mL-stock-solution-of-MTT-(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide)-in-sterile-PBS.
-
Add-10-µL-of-the-MTT-stock-solution-to-each-well.[20]
-
Incubate-the-plates-for-2-4-hours-at-37°C-to-allow-for-the-formation-of-purple-formazan-crystals.[20][21]
-
Carefully-aspirate-the-medium-and-add-100-µL-of-a-solubilization-solution-(e.g.,-DMSO-or-a-solution-of-0.01-M-HCl-in-10%-SDS)-to-each-well-to-dissolve-the-crystals.[20]
-
Shake-the-plate-gently-for-15-minutes-to-ensure-complete-solubilization.
-
-
Data-Acquisition-and-Analysis:
-
Measure-the-absorbance-(Optical-Density,-OD)-of-each-well-at-570-nm-using-a-microplate-reader.[7]
-
Subtract-the-average-absorbance-of-the-no-cell-blank-wells-from-all-other-readings.
-
Calculate-the-percentage-of-cell-viability-for-each-concentration-relative-to-the-vehicle-control.
-
Plot-the-%-Viability-against-the-log-transformed-concentration-of-the-derivative.
-
Use-a-non-linear-regression-analysis-(e.g.,-log(inhibitor)-vs.-response---variable-slope)-in-software-like-GraphPad-Prism-to-fit-a-sigmoidal-dose-response-curve-and-determine-the-IC50-value.[7][22]
-
Protocol-2:-Assessment-of-Apoptosis-using-a-Caspase-3/7-Activity-Assay
This-assay-measures-the-activity-of-caspase-3-and--7,-key-executioner-caspases-in-the-apoptotic-pathway.[23]
Causality-of-Experimental-Choices:
-
Luminescent-Substrate: The-assay-utilizes-a-pro-luminescent-caspase-3/7-substrate-(containing-the-DEVD-tetrapeptide-sequence)-which,-when-cleaved-by-active-caspases,-releases-a-substrate-for-luciferase,-generating-a-light-signal-proportional-to-caspase-activity.[23][24]
-
"Add-Mix-Measure"-Format: This-simplified-format-reduces-handling-errors-and-is-suitable-for-high-throughput-screening.[23]
-
Lysis-Buffer-Inclusion: The-reagent-includes-a-lysis-buffer-to-ensure-the-release-of-intracellular-caspases-for-detection.[23]
Step-by-Step-Methodology:
-
Cell-Treatment:
-
Plate-and-treat-cells-with-the-derivative-at-various-concentrations-(including-a-positive-control-for-apoptosis,-e.g.,-staurosporine)-in-a-white-walled-96-well-plate-suitable-for-luminescence-measurements.
-
Incubate-for-the-desired-treatment-period.
-
-
Assay-Procedure:
-
Equilibrate-the-plate-and-the-Caspase-Glo®-3/7-Reagent-to-room-temperature.[24]
-
Add-100-µL-of-the-Caspase-Glo®-3/7-Reagent-to-each-well.
-
Mix-the-contents-of-the-wells-by-placing-the-plate-on-a-plate-shaker-at-a-low-speed-for-30-seconds.
-
Incubate-the-plate-at-room-temperature-for-1-to-2-hours,-protected-from-light.[25]
-
-
Data-Acquisition:
-
Measure-the-luminescence-of-each-well-using-a-plate-reading-luminometer.
-
The-luminescent-signal-is-proportional-to-the-amount-of-caspase-3/7-activity.
-
Conclusion:-A-Forward-Look-at-Selective-Cancer-Therapy
The-derivatives-highlighted-in-this-guide-exemplify-the-power-of-targeting-the-distinct-molecular-aberrations-that-define-cancer-cells.-By-exploiting-oncogenic-drivers,-synthetic-lethal-vulnerabilities,-and-overexpressed-cell-surface-antigens,-researchers-and-drug-developers-can-design-therapeutics-with-significantly-improved-selectivity-indices.-The-rigorous-application-of-the-described-experimental-protocols-is-paramount-for-the-validation-of-these-properties,-ensuring-that-the-next-generation-of-cancer-therapies-maximizes-efficacy-while-minimizing-the-burden-of-toxicity-on-patients.[26][27]
References
- 1. ukessays.com [ukessays.com]
- 2. oncodaily.com [oncodaily.com]
- 3. mdpi.com [mdpi.com]
- 4. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 12. Synthetic Lethality of PARP Inhibition and Ionizing Radiation is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 14. Antibody-Drug Conjugates (ADCs)_TargetMol [targetmol.com]
- 15. prescouter.com [prescouter.com]
- 16. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. ww2.amstat.org [ww2.amstat.org]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. oncotarget.com [oncotarget.com]
- 27. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid, a compound with potential applications in organic synthesis. As a Senior Application Scientist, my aim is to blend technical precision with practical, field-tested insights to foster a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
Based on the toxicological data of similar chemical structures, this compound should be handled as a substance that is potentially hazardous. The primary anticipated risks include:
-
Skin Irritation: Similar to many carboxylic acids and amides, this compound may cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: This is a significant concern, as related compounds are known to cause serious eye irritation or damage.
-
Respiratory Irritation: If the compound is in a powdered or dusty form, inhalation may lead to respiratory tract irritation.
Given these potential hazards, a robust personal protective equipment (PPE) and handling plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to goggles. |
| Hand Protection | Nitrile gloves are recommended for their broad resistance to a range of chemicals, including weak acids and organic compounds.[1][2][3] Always check gloves for integrity before use and change them immediately if they become contaminated. For prolonged contact, consider double-gloving. |
| Body Protection | A buttoned-up, long-sleeved laboratory coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Donning and Doffing of PPE: A Procedural Imperative
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is fundamental for the safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield if necessary to prevent the solid from becoming airborne.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for disposal.
-
Clean: Clean the spill area with a suitable decontaminating agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
Waste Characterization
The waste generator is responsible for characterizing the waste in accordance with local, regional, and national regulations. Due to its potential irritant properties, it is prudent to manage this compound as hazardous waste.
Disposal Workflow
Caption: Chemical Waste Disposal Workflow
Step-by-Step Disposal Protocol
-
Containerization: Collect all waste containing this compound, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Remember that a proactive approach to safety is the hallmark of a professional and responsible scientist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
